Arixtra
Description
Properties
Molecular Formula |
C31H45N3Na10O49S8+2 |
|---|---|
Molecular Weight |
1730.1 g/mol |
IUPAC Name |
decasodium;[(2R,3R,4S,5S,6R)-6-carboxy-5-[(2R,3R,4R,5R,6R)-5-[(2R,3R,4R,5S,6S)-6-carboxy-5-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-3-(sulfonatoamino)-6-(sulfonatooxymethyl)oxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-3-(sulfonatoamino)-4-sulfonatooxy-6-(sulfonatooxymethyl)oxan-2-yl]oxy-4-hydroxy-2-[(2R,3S,4R,5R,6S)-4-hydroxy-6-methoxy-5-(sulfonatoamino)-2-(sulfonatooxymethyl)oxan-3-yl]oxyoxan-3-yl] sulfate |
InChI |
InChI=1S/C31H53N3O49S8.10Na/c1-69-27-9(33-85(48,49)50)13(37)17(6(74-27)3-71-88(57,58)59)76-31-22(83-91(66,67)68)16(40)21(24(81-31)26(43)44)79-29-10(34-86(51,52)53)19(82-90(63,64)65)18(7(75-29)4-72-89(60,61)62)77-30-15(39)14(38)20(23(80-30)25(41)42)78-28-8(32-84(45,46)47)12(36)11(35)5(73-28)2-70-87(54,55)56;;;;;;;;;;/h5-24,27-40H,2-4H2,1H3,(H,41,42)(H,43,44)(H,45,46,47)(H,48,49,50)(H,51,52,53)(H,54,55,56)(H,57,58,59)(H,60,61,62)(H,63,64,65)(H,66,67,68);;;;;;;;;;/q;10*+1/p-8/t5-,6-,7-,8-,9-,10-,11-,12-,13-,14-,15-,16+,17-,18-,19-,20+,21+,22-,23+,24-,27+,28-,29-,30-,31-;;;;;;;;;;/m1........../s1 |
InChI Key |
XEKSTYNIJLDDAZ-JASSWCPGSA-F |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COS(=O)(=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@@H](O2)C(=O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COS(=O)(=O)[O-])O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O[C@@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COS(=O)(=O)[O-])O)O)NS(=O)(=O)[O-])O)O)OS(=O)(=O)[O-])NS(=O)(=O)[O-])O)OS(=O)(=O)[O-])O)NS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
COC1C(C(C(C(O1)COS(=O)(=O)[O-])OC2C(C(C(C(O2)C(=O)O)OC3C(C(C(C(O3)COS(=O)(=O)[O-])OC4C(C(C(C(O4)C(=O)O)OC5C(C(C(C(O5)COS(=O)(=O)[O-])O)O)NS(=O)(=O)[O-])O)O)OS(=O)(=O)[O-])NS(=O)(=O)[O-])O)OS(=O)(=O)[O-])O)NS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Foundational & Exploratory
Fondaparinux sodium chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fondaparinux (B3045324) sodium is a synthetic pentasaccharide anticoagulant that functions as a selective inhibitor of Factor Xa.[1] Unlike traditional heparins, which are derived from animal sources, fondaparinux is a chemically synthesized molecule, ensuring a high degree of purity and consistency.[2][3] Its specific mechanism of action and predictable pharmacokinetic profile have established it as a significant agent in the prevention and treatment of thromboembolic disorders.[1][4][5] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, mechanism of action, synthesis, and analytical methodologies of fondaparinux sodium.
Chemical Structure and Properties
Fondaparinux sodium is a linear octasulfated pentasaccharide.[6] The chemical name is methyl O-2-deoxy-6-O-sulfo-2-(sulfoamino)-α-D-glucopyranosyl-(1→4)-O-β-D-glucopyranuronosyl-(1→4)-O-2-deoxy-3,6-di-O-sulfo-2-(sulfoamino)-α-D-glucopyranosyl-(1→4)-O-2-O-sulfo-α-L-idopyranuronosyl-(1→4)-2-deoxy-6-O-sulfo-2-(sulfoamino)-α-D-glucopyranoside, decasodium salt.[6][7]
The structural formula of fondaparinux sodium is presented below:
Caption: Chemical structure of Fondaparinux sodium.
Physicochemical Properties
A summary of the key physicochemical properties of fondaparinux sodium is provided in the table below.
| Property | Value |
| Molecular Formula | C₃₁H₄₃N₃Na₁₀O₄₉S₈[7][8] |
| Molecular Weight | 1728.1 g/mol [7][8] |
| Appearance | White to almost white hygroscopic powder.[2][3] |
| Solubility | Freely soluble in water, sodium chloride, and sodium hydroxide (B78521) solutions; practically insoluble in ethanol.[2] |
| Physical State | Solid.[2] |
| CAS Number | 114870-03-0[8] |
Mechanism of Action
The antithrombotic activity of fondaparinux sodium is mediated through its specific interaction with antithrombin III (ATIII), a natural inhibitor of coagulation factors.[1][9] Fondaparinux sodium selectively binds to ATIII, inducing a conformational change that potentiates the neutralization of Factor Xa by approximately 300 times.[2][10] The neutralization of Factor Xa interrupts the blood coagulation cascade, thereby inhibiting thrombin formation and the subsequent development of thrombi.[9][11] A key feature of fondaparinux is its high specificity for Factor Xa; it does not inactivate thrombin (Factor IIa) and has no known effect on platelet function.[1][10]
The signaling pathway for the mechanism of action of fondaparinux sodium is illustrated in the following diagram:
Caption: Mechanism of action of Fondaparinux sodium.
Synthesis
The chemical synthesis of fondaparinux sodium is a complex, multi-step process that starts from monosaccharide building blocks.[12] The synthesis involves a carefully orchestrated series of protection and de-protection steps of reactive functional groups, along with stereoselective glycosylation reactions to assemble the pentasaccharide backbone.[12] The final stages of the synthesis involve sulfonation of specific hydroxyl and amino groups to yield the final, highly sulfated molecule.[12] While various synthetic strategies have been developed, a common approach involves a convergent [3+2] coupling of oligosaccharide fragments.
Experimental Protocols
Determination of Assay and Chromatographic Purity by SAX-HPLC
A robust Strong Anion-Exchange High-Performance Liquid Chromatography (SAX-HPLC) method is used to determine the assay and chromatographic purity of fondaparinux sodium.[4]
Methodology:
-
Column: A high-quality polystyrene-divinyl benzene (B151609) resin-based SAX column with covalently bonded trimethylammonium anion exchange groups.[4]
-
Mobile Phase A: 5 mM disodium (B8443419) hydrogen phosphate, pH adjusted to 2.5 with phosphoric acid.
-
Mobile Phase B: 0.5 M lithium perchlorate (B79767) containing 5 mM disodium hydrogen phosphate, pH 6.8.
-
Gradient Elution: A linear gradient from 10% to 41% of Mobile Phase B over 50 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm.
-
Sample Preparation: The sample is dissolved in 0.9% w/v sodium chloride solution to a concentration of 5.0 mg/mL.
-
Injection Volume: 100 µL.
The following diagram illustrates the experimental workflow for the SAX-HPLC analysis:
Caption: Experimental workflow for SAX-HPLC analysis.
Quantitative NMR (qNMR) Analysis
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful technique for the accurate determination of the fondaparinux sodium content in a solution.
Methodology:
-
Internal Standard: Maleic acid.
-
Solvent: Deuterium oxide (D₂O).
-
Reference: 0.01% w/v TSP-d₄ as a chemical shift reference at 0 ppm.
-
Instrumentation: 500 MHz NMR spectrometer.
-
Procedure: A known amount of the fondaparinux sodium solution is mixed with a standard solution of maleic acid. The ¹H-NMR spectrum is recorded, and the content of fondaparinux is determined by comparing the integrals of specific anomeric proton signals of fondaparinux with the integral of the maleic acid signal.
Anti-Factor Xa Activity Assay
The anticoagulant activity of fondaparinux sodium is quantified using a chromogenic anti-Factor Xa assay.
Methodology:
-
Principle: The assay measures the residual Factor Xa activity after incubation with patient plasma containing fondaparinux. The amount of residual Factor Xa is inversely proportional to the concentration of fondaparinux.
-
Procedure:
-
Patient plasma is incubated with a known excess of Factor Xa and antithrombin.
-
Fondaparinux in the plasma potentiates the inhibition of Factor Xa by antithrombin.
-
A chromogenic substrate specific for Factor Xa is added.
-
The amount of color produced is measured spectrophotometrically and is inversely proportional to the anti-Xa activity of fondaparinux in the sample.
-
-
Calibration: The assay is calibrated using standards of known fondaparinux concentrations.
Conclusion
Fondaparinux sodium represents a significant advancement in anticoagulant therapy, offering a synthetic, selective, and predictable alternative to traditional heparins. Its well-defined chemical structure and mechanism of action, coupled with robust analytical methods for its characterization and quantification, ensure its quality, safety, and efficacy in clinical use. This technical guide provides a foundational understanding of the core scientific and technical aspects of fondaparinux sodium for professionals in the fields of research, drug development, and quality control.
References
- 1. US8288515B2 - Process for preparing Fondaparinux sodium and intermediates useful in the synthesis thereof - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Programmable One-pot Synthesis of Heparin Pentasaccharide Fondaparinux - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of Assay and Chromatographic Purity of Fondaparinux Sodium by Sax HPLC | Semantic Scholar [semanticscholar.org]
- 9. medschool.co [medschool.co]
- 10. mdpi.com [mdpi.com]
- 11. Novel fondaparinux protocol for anticoagulation therapy in adults with renal failure and suspected heparin-induced thrombocytopenia: a retrospective review of institutional protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
The Selective Inhibition of Factor Xa by Arixtra (Fondaparinux): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arixtra® (fondaparinux sodium) is a synthetic pentasaccharide that represents a significant advancement in antithrombotic therapy. As the first in its class of selective Factor Xa inhibitors, its mechanism of action offers a targeted approach to anticoagulation.[1][2][3] This technical guide provides an in-depth exploration of the core principles underlying this compound's selective inhibition of Factor Xa, intended for researchers, scientists, and professionals in drug development.
Mechanism of Action: A Targeted Approach
The antithrombotic activity of fondaparinux (B3045324) is rooted in its specific and high-affinity binding to antithrombin III (ATIII), a natural anticoagulant protein in the blood.[4][5] This binding induces a conformational change in ATIII, potentiating its innate ability to neutralize activated Factor X (Factor Xa) by approximately 300 times.[2][4] Factor Xa occupies a critical juncture in the coagulation cascade, where the intrinsic and extrinsic pathways converge. By selectively inhibiting Factor Xa, fondaparinux effectively interrupts the downstream conversion of prothrombin to thrombin, thereby preventing the formation of fibrin (B1330869) clots.[5][6] Unlike unfractionated heparin and low-molecular-weight heparins, fondaparinux does not inactivate thrombin (Factor IIa) and has no known effect on platelet function.[4][7]
Quantitative Data on this compound's Interaction with Factor Xa
The following table summarizes key quantitative parameters that characterize the interaction of fondaparinux with Antithrombin III and its subsequent inhibition of Factor Xa.
| Parameter | Value | Description | Reference(s) |
| Binding Affinity (KD) to Antithrombin III | 32 nmol/L | Dissociation constant for the binding of fondaparinux to purified Antithrombin III, indicating a high-affinity interaction. | [8] |
| Binding Capacity (Bmax) in Human Plasma | 2072 nmol/L | Maximum binding capacity of fondaparinux to Antithrombin III in human plasma. | [8] |
| Binding Capacity (Bmax) to Purified ATIII | 1627 nmol/L | Maximum binding capacity of fondaparinux to purified Antithrombin III. | [8] |
| Plasma Protein Binding | >97% (specifically to ATIII) | At therapeutic concentrations, fondaparinux is extensively and specifically bound to Antithrombin III in human plasma. | [8] |
| Bioavailability | 100% | Following subcutaneous administration, fondaparinux is completely absorbed. | [4][7] |
| Elimination Half-life | 17-21 hours | The long half-life allows for once-daily dosing. | [8] |
| Therapeutic Anti-Xa Activity (Prophylaxis) | Peak: 0.39-0.50 mg/L | Expected peak plasma concentration 3 hours after a 2.5 mg daily dose for deep vein thrombosis (DVT) prophylaxis. | [9] |
| Therapeutic Anti-Xa Activity (Treatment) | Peak: 1.20-1.26 mg/L | Expected peak plasma concentration 3 hours after therapeutic doses (5-10 mg daily) for the treatment of thrombosis. | [9] |
| IC50 (Thrombin Generation Inhibition) | 0.17 ± 0.03 anti-Xa IU/ml (in monocyte-derived microparticle model) | The half-maximal inhibitory concentration of fondaparinux required to inhibit thrombin generation in an in vitro model. | [8] |
| IC50 (Thrombin Generation Inhibition) | 0.59 ± 0.05 anti-Xa IU/ml (in activated monocyte model) | The half-maximal inhibitory concentration of fondaparinux required to inhibit thrombin generation in a different in vitro cell model. | [8] |
Experimental Protocols
Chromogenic Anti-Factor Xa Assay for Fondaparinux Activity
This assay is a widely used method to determine the concentration and anticoagulant activity of fondaparinux in plasma samples.[1][10] The principle lies in the measurement of residual Factor Xa activity after its inhibition by the fondaparinux-ATIII complex.
Principle:
A known excess of Factor Xa is added to a plasma sample containing fondaparinux and antithrombin. The fondaparinux in the sample binds to antithrombin, and this complex then inhibits a portion of the added Factor Xa. A chromogenic substrate, which is specifically cleaved by Factor Xa to produce a colored product, is then added. The amount of color produced is inversely proportional to the concentration of fondaparinux in the sample, as a higher concentration of fondaparinux leads to greater inhibition of Factor Xa and thus less cleavage of the chromogenic substrate.
Materials:
-
Citrated platelet-poor plasma (patient or standard)
-
Tris buffer (pH 8.4)
-
Purified human Antithrombin III (if not sufficient in the plasma sample)
-
Bovine Factor Xa reagent
-
Chromogenic substrate specific for Factor Xa (e.g., S-2222)
-
Microplate reader capable of measuring absorbance at 405 nm
-
Fondaparinux calibrators and controls
Procedure:
-
Sample Preparation: Prepare a series of fondaparinux calibrators of known concentrations in pooled normal plasma. Patient plasma samples should be collected in citrate (B86180) tubes and centrifuged to obtain platelet-poor plasma.
-
Incubation with ATIII and Fondaparinux: In a microplate well, mix the plasma sample (or calibrator/control) with a solution of purified human antithrombin III (if the assay requires it). Incubate for a specified time (e.g., 2-5 minutes) at 37°C to allow for the formation of the fondaparinux-ATIII complex.
-
Addition of Factor Xa: Add a pre-warmed, known excess amount of bovine Factor Xa to each well. Incubate for a precise period (e.g., 30-60 seconds) at 37°C to allow the fondaparinux-ATIII complex to inhibit the Factor Xa.
-
Addition of Chromogenic Substrate: Add the chromogenic substrate to each well. The residual, uninhibited Factor Xa will cleave the substrate, releasing a colored p-nitroaniline (pNA) molecule.
-
Measurement: Immediately place the microplate in a reader and measure the rate of change in absorbance at 405 nm over a defined time period.
-
Calculation: The concentration of fondaparinux in the patient sample is determined by comparing its absorbance to the standard curve generated from the calibrators. The results are typically expressed in mg/L or anti-Xa IU/mL.
Visualizations
References
- 1. Development and clinical evaluation of two chromogenic substrate methods for monitoring fondaparinux sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fondaparinux, the first selective factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Monitoring of Antithrombotic Therapy – UW Medicine Anticoagulation Services [sites.uw.edu]
- 5. Unlocking the potential of fondaparinux: guideline for optimal usage and clinical suggestions (2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fondaparinux sodium: a selective inhibitor of factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacology of anticoagulants used in the treatment of venous thromboembolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of Factor Xa-Specific Chromogenic Substrate Assays and the Determination of Pharmacokinetics of Fondaparinux - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Binding Affinity of Fondaparinux to Antithrombin III
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of Fondaparinux to its target, Antithrombin III (ATIII). It delves into the quantitative aspects of this interaction, details the experimental methodologies used to characterize it, and provides visual representations of the underlying molecular mechanisms and experimental workflows.
Introduction: The Significance of Fondaparinux-Antithrombin III Interaction
Fondaparinux is a synthetic pentasaccharide that represents the minimal sequence of heparin required for high-affinity binding to Antithrombin III.[1][2] This binding is the critical first step in its anticoagulant effect. Unlike heparin, Fondaparinux is a homogeneous substance with a defined molecular weight of 1728 Da, which contributes to its predictable pharmacokinetic profile.[1] The interaction is highly specific, with Fondaparinux showing no significant binding to other plasma proteins such as albumin or alpha1-acid glycoprotein.[3]
Upon binding to ATIII, Fondaparinux induces a critical conformational change in the protein.[4] This allosteric activation enhances the natural inhibitory activity of ATIII against Factor Xa (FXa), a key enzyme in the coagulation cascade, by approximately 300-fold.[4] By selectively inhibiting FXa, Fondaparinux effectively prevents the conversion of prothrombin to thrombin, thereby blocking thrombus formation.[1]
Quantitative Analysis of Binding Affinity
The binding of Fondaparinux to Antithrombin III has been quantitatively characterized using various biophysical techniques. The key parameters defining this interaction are the dissociation constant (KD) and the binding capacity (Bmax). A lower KD value indicates a higher binding affinity.
| Parameter | Human Plasma | Purified Antithrombin III | Reference |
| Dissociation Constant (KD) | 28 nmol/L | 32 nmol/L | [3] |
| Binding Capacity (Bmax) | 2072 nmol/L | 1627 nmol/L | [3] |
These data demonstrate a high-affinity interaction between Fondaparinux and Antithrombin III, which is consistent both in a complex biological matrix like plasma and with the purified protein.
Signaling Pathway and Mechanism of Action
The binding of Fondaparinux to Antithrombin III initiates a cascade of events that ultimately leads to the inhibition of blood coagulation. This signaling pathway is characterized by a precise molecular recognition event followed by an allosteric activation of the antithrombin protein.
Experimental Protocols
The determination of the binding affinity and the characterization of the interaction between Fondaparinux and Antithrombin III rely on several key experimental techniques. Below are detailed methodologies for these approaches.
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) directly measures the heat changes that occur upon the binding of a ligand (Fondaparinux) to a macromolecule (Antithrombin III), allowing for the determination of the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Methodology:
-
Sample Preparation:
-
Prepare a solution of purified human Antithrombin III at a concentration of 10-20 µM in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Prepare a solution of Fondaparinux at a concentration of 100-200 µM in the same buffer. It is crucial that the buffer for both the protein and the ligand is identical to minimize heats of dilution.
-
Degas both solutions to prevent the formation of air bubbles in the calorimeter cell.
-
-
Instrumentation and Setup:
-
Use a high-sensitivity isothermal titration calorimeter.
-
Set the experimental temperature to 25°C.
-
The reference cell is filled with deionized water or the dialysis buffer.
-
The sample cell (typically ~200 µL) is loaded with the Antithrombin III solution.
-
The injection syringe (typically ~40 µL) is filled with the Fondaparinux solution.
-
-
Titration:
-
Perform a series of injections (e.g., 20-30 injections of 1-2 µL each) of the Fondaparinux solution into the Antithrombin III solution.
-
The time between injections should be sufficient for the signal to return to baseline (e.g., 180 seconds).
-
The stirring speed should be maintained at a constant rate (e.g., 750 rpm) to ensure rapid mixing.
-
-
Data Analysis:
-
The raw data, consisting of heat pulses for each injection, is integrated to obtain the heat change per injection.
-
A blank titration (Fondaparinux into buffer) is performed to subtract the heat of dilution.
-
The corrected data is then fitted to a suitable binding model (e.g., a one-site binding model) to determine the thermodynamic parameters: KD, n, and ΔH.
-
Chromogenic Anti-Xa Assay
The chromogenic anti-Xa assay is a functional assay that can be adapted to determine the binding affinity of Fondaparinux to Antithrombin III. The principle lies in measuring the inhibitory effect of the Fondaparinux-ATIII complex on a known amount of Factor Xa.
Methodology:
-
Reagent Preparation:
-
Prepare a series of dilutions of Fondaparinux in a suitable buffer (e.g., Tris-HCl, pH 8.4).
-
Prepare a solution of purified human Antithrombin III at a constant concentration.
-
Prepare a solution of Factor Xa at a known concentration.
-
Prepare a chromogenic substrate specific for Factor Xa.
-
-
Assay Procedure:
-
In a microplate, incubate the different concentrations of Fondaparinux with the constant concentration of Antithrombin III for a defined period to allow for binding equilibrium to be reached.
-
Add a fixed amount of Factor Xa to each well and incubate for a specific time. During this incubation, the Fondaparinux-ATIII complex will inhibit a portion of the Factor Xa.
-
Add the chromogenic substrate. The residual, active Factor Xa will cleave the substrate, releasing a colored product.
-
Stop the reaction after a defined time and measure the absorbance at the appropriate wavelength (e.g., 405 nm) using a microplate reader.
-
-
Data Analysis:
-
The absorbance is inversely proportional to the amount of active Fondaparinux-ATIII complex.
-
Create a standard curve by plotting the absorbance against the known concentrations of Fondaparinux.
-
The binding parameters can be determined by non-linear regression analysis of the dose-response curve. It's important to use Fondaparinux-specific calibrators for accurate quantification.[5]
-
Fluorescence Spectroscopy
Fluorescence spectroscopy can be used to monitor the binding of Fondaparinux to Antithrombin III by observing changes in the intrinsic fluorescence of the protein upon ligand binding. Tryptophan residues in Antithrombin III are sensitive to their local environment, and binding of Fondaparinux can cause a change in their fluorescence emission spectrum.
Methodology:
-
Sample Preparation:
-
Prepare a solution of purified Antithrombin III in a suitable buffer.
-
Prepare a stock solution of Fondaparinux in the same buffer.
-
-
Instrumentation and Measurement:
-
Use a spectrofluorometer.
-
Set the excitation wavelength to 280 nm or 295 nm (to selectively excite tryptophan residues).
-
Record the fluorescence emission spectrum of the Antithrombin III solution alone (typically from 300 to 400 nm).
-
Titrate the Antithrombin III solution with small aliquots of the Fondaparinux stock solution.
-
After each addition, allow the system to equilibrate and then record the fluorescence emission spectrum.
-
-
Data Analysis:
-
The binding of Fondaparinux will likely cause a change in the fluorescence intensity and/or a shift in the emission maximum wavelength.
-
The change in fluorescence intensity at a specific wavelength is plotted against the concentration of Fondaparinux.
-
The resulting binding curve can be analyzed using appropriate binding equations (e.g., the Stern-Volmer equation for quenching or direct binding isotherms) to determine the binding constant (Ka) and the number of binding sites (n).
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for determining the binding affinity of Fondaparinux to Antithrombin III using Isothermal Titration Calorimetry.
Conclusion
The high-affinity and specific binding of Fondaparinux to Antithrombin III is the cornerstone of its therapeutic efficacy as an anticoagulant. Understanding the quantitative parameters of this interaction and the methodologies used to measure them is crucial for the development of new antithrombotic agents and for the effective clinical application of existing ones. The detailed protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug development professionals working in this field.
References
- 1. pdf.journalagent.com [pdf.journalagent.com]
- 2. Fondaparinux - Wikipedia [en.wikipedia.org]
- 3. Fondaparinux sodium mechanism of action: identification of specific binding to purified and human plasma-derived proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fondaparinux Monitoring: Need for a Local Fondaparinux-Calibrated Anti–F actor Xa Assay - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Pharmacological Review of Fondaparinux
For Researchers, Scientists, and Drug Development Professionals
Abstract: Fondaparinux (B3045324) sodium is a synthetic pentasaccharide anticoagulant that represents a significant milestone in antithrombotic therapy. It is the first in a class of selective, indirect Factor Xa inhibitors.[1] Derived from the minimal antithrombin (AT)-binding region of heparin, fondaparinux offers a highly predictable pharmacokinetic and pharmacodynamic profile, allowing for once-daily subcutaneous administration without the need for routine coagulation monitoring.[1][2] This document provides a comprehensive technical review of the pharmacology of fondaparinux, including its chemical structure, mechanism of action, pharmacokinetic and pharmacodynamic properties, clinical efficacy across various indications, and safety profile. Quantitative data are summarized in tabular format, and key processes are visualized through diagrams to facilitate a deeper understanding for researchers and drug development professionals.
Chemical Structure and Synthesis
Fondaparinux is a synthetic, chemically pure pentasaccharide with a molecular weight of 1728 Da.[3] Its structure is an exact copy of the high-affinity antithrombin-binding sequence found in natural heparin and heparan sulfate.[4][5] Unlike heparins, which are heterogeneous mixtures of polysaccharides purified from animal tissues, fondaparinux is a precisely defined chemical entity.[6]
The chemical synthesis of fondaparinux is a complex and challenging process, which contributes to its relatively high cost.[7][8][9] The synthesis involves a multi-step process requiring precise stereoselective glycosylation to link the five constituent sugar units (D-glucosamine, D-glucuronic acid, and L-iduronic acid) and subsequent regioselective sulfation.[10][11] Various synthetic strategies, including convergent [3+2] or[12][13][13] coupling approaches and the use of programmable one-pot methods with thioglycoside building blocks, have been developed to improve efficiency and yield.[9][10][11]
Mechanism of Action
The antithrombotic activity of fondaparinux is achieved through the selective, antithrombin-mediated inhibition of Factor Xa.[5] The process can be broken down into the following steps:
-
Binding to Antithrombin (AT): Fondaparinux binds with high affinity and selectivity to antithrombin, a natural inhibitor of several coagulation factors.[2][14]
-
Conformational Change: This binding induces a critical conformational change in the antithrombin molecule.[14][15]
-
Potentiation of Factor Xa Inhibition: The conformational change accelerates the intrinsic ability of antithrombin to neutralize activated Factor X (Factor Xa) by over 300-fold.[3][5]
-
Inhibition of Thrombin Generation: Factor Xa is a crucial enzyme at the convergence of the intrinsic and extrinsic coagulation pathways, responsible for converting prothrombin (Factor II) into thrombin (Factor IIa). By neutralizing Factor Xa, fondaparinux effectively interrupts the coagulation cascade, thereby inhibiting thrombin generation.[12][14][16]
-
Catalytic Action: After the antithrombin-Factor Xa complex is formed, fondaparinux is released unchanged and can bind to another antithrombin molecule, acting as a catalyst.[14][17]
Crucially, fondaparinux is a selective inhibitor of Factor Xa. It is too short to form the ternary bridge between antithrombin and thrombin necessary for thrombin inhibition.[3][5] This selectivity means it does not directly inactivate thrombin and has no known effect on platelet function.[1][5] This targeted mechanism contributes to its predictable anticoagulant response and favorable safety profile, particularly its lack of association with heparin-induced thrombocytopenia (HIT).[1][2][18]
Pharmacokinetics
Fondaparinux exhibits a linear and predictable pharmacokinetic profile, which simplifies dosing and eliminates the need for routine monitoring in most patients.[1][2]
3.1. Absorption Following subcutaneous administration, fondaparinux is rapidly and completely absorbed, with an absolute bioavailability of 100%.[1][18][19][20] Maximum plasma concentration (Cmax) is typically reached in approximately 1.7 to 2 hours.[18][20][21]
3.2. Distribution Fondaparinux is distributed primarily within the blood, with a volume of distribution between 7 and 11 liters.[12][20] It does not bind significantly to other plasma proteins or cellular components like platelets; its binding is almost exclusively to antithrombin.[18][20]
3.3. Metabolism There is no evidence that fondaparinux is metabolized in the body.[3][12]
3.4. Excretion Fondaparinux is eliminated primarily by the kidneys as unchanged drug.[2][12][17] Its elimination half-life is approximately 17 to 21 hours in healthy young adults, which allows for a sustained antithrombotic effect and supports a once-daily dosing regimen.[12][15][19] The half-life is prolonged in elderly patients and those with renal impairment, necessitating dose adjustments or contraindication in cases of severe renal dysfunction.[12][22][23]
Table 1: Pharmacokinetic Parameters of Fondaparinux
| Parameter | Value | Reference(s) |
|---|---|---|
| Bioavailability (Subcutaneous) | 100% | [1][18][19][20] |
| Time to Peak Plasma Conc. (Tmax) | ~1.7 - 2 hours | [18][20][21] |
| Elimination Half-life (t½) | 17 - 21 hours | [1][12][15][19] |
| Volume of Distribution (Vd) | 7 - 11 L | [12][20] |
| Plasma Protein Binding | >94% (to Antithrombin III) | [20] |
| Primary Route of Elimination | Renal (excreted unchanged) |[2][12][17] |
Pharmacodynamics
Fondaparinux provides a predictable, dose-dependent anticoagulant response.[1] Unlike unfractionated heparin (UFH), its activity is not measured by the activated partial thromboplastin (B12709170) time (aPTT) at prophylactic doses.[1][2] At higher therapeutic doses, some prolongation of the aPTT may occur, but this test is not used for monitoring.[24] The anticoagulant effect is typically assessed using an anti-Factor Xa activity assay, although this is not required for routine clinical use.[16] Fondaparinux does not affect prothrombin time (PT) or platelet function.[1][2]
Clinical Efficacy and Experimental Protocols
Fondaparinux has been extensively evaluated in large-scale clinical trials for the prevention and treatment of thromboembolic disorders. The methodologies of these trials are foundational to understanding its clinical application.
5.1. Experimental Protocol: Phase III Clinical Trials (General Methodology) The efficacy of fondaparinux was established in rigorous Phase III, randomized, double-blind clinical trials. A typical protocol involved:
-
Patient Population: Large cohorts of patients at high risk for venous thromboembolism (VTE), such as those undergoing major orthopedic surgery (hip/knee replacement, hip fracture) or major abdominal surgery.[4][6][25] For treatment trials, patients with acute, symptomatic deep vein thrombosis (DVT) or pulmonary embolism (PE) were enrolled.[25][26]
-
Intervention: Patients were randomized to receive a fixed, once-daily subcutaneous dose of fondaparinux (e.g., 2.5 mg for prophylaxis) or a standard-of-care comparator, such as the low-molecular-weight heparin (LMWH) enoxaparin.[6][25]
-
Primary Efficacy Outcome: The primary endpoint for prophylaxis trials was typically a composite of all-cause mortality and thromboembolic events (detected by mandatory bilateral venography) up to a specific post-operative day.[6][17] For treatment trials, the endpoint was the rate of recurrent, symptomatic VTE over a 3-month follow-up period.[25][26]
-
Primary Safety Outcome: The primary safety endpoint was the incidence of major bleeding.[4][26]
5.2. Summary of Clinical Efficacy
-
VTE Prophylaxis in Orthopedic Surgery: In four major Phase III trials involving over 7,300 patients undergoing major orthopedic surgery, fondaparinux 2.5 mg once daily demonstrated a superior efficacy profile to enoxaparin, reducing the overall incidence of VTE by approximately 50% without a significant increase in the risk of major bleeding.[4][6][17]
-
Treatment of VTE: The MATISSE-DVT and MATISSE-PE trials, which included over 4,400 patients, showed that a weight-adjusted dose of fondaparinux was at least as effective and safe as enoxaparin for the initial treatment of DVT and as effective and safe as UFH for the treatment of PE.[25][26]
-
Acute Coronary Syndromes (ACS): In the OASIS-5 trial, fondaparinux was found to be non-inferior to enoxaparin in preventing major cardiac events in patients with unstable angina or NSTEMI, but was associated with a significantly lower risk of major bleeding.[16]
Table 2: Dosing Regimens of Fondaparinux for Approved Indications
| Indication | Patient Body Weight | Recommended Dose | Reference(s) |
|---|---|---|---|
| VTE Prophylaxis (Orthopedic/Abdominal Surgery) | >50 kg | 2.5 mg subcutaneously, once daily | [4][12][27] |
| VTE Treatment (DVT/PE) | <50 kg | 5 mg subcutaneously, once daily | [25][27] |
| 50-100 kg | 7.5 mg subcutaneously, once daily | [25][27] | |
| >100 kg | 10 mg subcutaneously, once daily | [25][27] |
| Acute Coronary Syndromes (UA/NSTEMI) | N/A | 2.5 mg subcutaneously, once daily |[12] |
Safety, Tolerability, and Drug Interactions
6.1. Adverse Effects The most significant adverse effect of fondaparinux is bleeding, a risk common to all anticoagulants.[12][24] The risk of bleeding is increased in patients with renal impairment, the elderly, and those with a low body weight.[22][23] A boxed warning exists for the risk of spinal or epidural hematomas in patients receiving neuraxial anesthesia or undergoing spinal puncture.[22][24]
Other reported side effects include anemia, hypokalemia, insomnia, confusion, dizziness, rash, and mild elevations in liver enzymes.[19][27] Importantly, fondaparinux does not interact with platelet factor 4 and does not cause heparin-induced thrombocytopenia (HIT).[1][2] It has been used safely as an alternative anticoagulant in patients with confirmed HIT.[28][29]
6.2. Contraindications Fondaparinux is contraindicated in patients with:
-
Severe renal impairment (Creatinine Clearance <30 mL/min).[19][22]
-
Known hypersensitivity to the drug.[22]
6.3. Drug Interactions The co-administration of fondaparinux with other agents that affect hemostasis increases the risk of bleeding.[13] Caution is advised when used concurrently with:
-
Other Anticoagulants: Warfarin, direct oral anticoagulants (e.g., apixaban, dabigatran).[13][30]
-
Antiplatelet Agents: Aspirin, clopidogrel, ticlopidine.[13]
-
Nonsteroidal Anti-inflammatory Drugs (NSAIDs): Ibuprofen, naproxen.[13][24]
Pharmacokinetic studies in healthy volunteers have shown no significant interaction between fondaparinux and warfarin, aspirin, or piroxicam.[21]
Conclusion
Fondaparinux is a synthetic, selective Factor Xa inhibitor with a well-defined chemical structure and a highly predictable pharmacological profile. Its mechanism of action, which targets a single, specific point in the coagulation cascade, translates to a consistent anticoagulant effect that does not require routine laboratory monitoring. Extensive clinical trials have established its efficacy and safety for the prevention and treatment of venous thromboembolism and in the management of acute coronary syndromes, often demonstrating superiority or non-inferiority to traditional heparin-based therapies with an improved bleeding profile. For drug development professionals, fondaparinux serves as a successful example of rational drug design, moving from a complex biological mixture (heparin) to a pure, synthetic compound with optimized therapeutic properties.
References
- 1. Fondaparinux sodium: a selective inhibitor of factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fondaparinux | Italian Journal of Medicine [italjmed.org]
- 3. The clinical use of Fondaparinux: A synthetic heparin pentasaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fondaparinux sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FONDAPARINUX – All About Drugs [allfordrugs.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Programmable One-pot Synthesis of Heparin Pentasaccharide Fondaparinux - PMC [pmc.ncbi.nlm.nih.gov]
- 10. par.nsf.gov [par.nsf.gov]
- 11. Total synthesis of anticoagulant pentasaccharide fondaparinux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. my.clevelandclinic.org [my.clevelandclinic.org]
- 14. researchgate.net [researchgate.net]
- 15. What is the mechanism of Fondaparinux Sodium? [synapse.patsnap.com]
- 16. researchgate.net [researchgate.net]
- 17. Review of fondaparinux sodium injection for the prevention of venous thromboembolism in patients undergoing surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Fondaparinux: A cornerstone drug in acute coronary syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Fondaparinux (Arixtra) | Davis’s Drug Guide [nursing.unboundmedicine.com]
- 20. accessdata.fda.gov [accessdata.fda.gov]
- 21. Fondaparinux sodium: Pharmacokinetic Profile and Drug Interaction_Chemicalbook [chemicalbook.com]
- 22. Fondaparinux: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 23. Fondaparinux (subcutaneous route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 24. UpToDate 2018 [sniv3r2.github.io]
- 25. tandfonline.com [tandfonline.com]
- 26. ashpublications.org [ashpublications.org]
- 27. Fondaparinux - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. ashpublications.org [ashpublications.org]
- 29. ashpublications.org [ashpublications.org]
- 30. medindia.net [medindia.net]
Arixtra's (Fondaparinux) Role in the Thrombin Generation Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides an in-depth exploration of the mechanism of action of Arixtra (fondaparinux sodium) within the thrombin generation pathway. Fondaparinux (B3045324) is a synthetic pentasaccharide that acts as a selective, indirect inhibitor of Factor Xa (FXa). By binding to antithrombin III (ATIII), it potentiates the natural anticoagulant activity of ATIII, leading to a significant reduction in thrombin generation. This document details the molecular interactions, kinetic parameters, and the impact of fondaparinux on key coagulation assays. It also provides standardized experimental protocols for assessing its effects and visual representations of the signaling cascade and experimental workflows to facilitate a comprehensive understanding for researchers and professionals in drug development.
Introduction to the Thrombin Generation Pathway
The generation of thrombin is a pivotal event in the coagulation cascade, responsible for the conversion of fibrinogen to fibrin (B1330869) and the subsequent formation of a stable blood clot. The pathway is a complex series of enzymatic reactions involving numerous coagulation factors. A simplified representation of this pathway highlights the central role of Factor Xa in converting prothrombin (Factor II) to thrombin (Factor IIa).
This compound (Fondaparinux): Mechanism of Action
Fondaparinux is a synthetic and selective inhibitor of Factor Xa.[1] Its mechanism is indirect, requiring the plasma anticoagulant protein antithrombin III (ATIII) as a cofactor.
The core mechanism involves:
-
Binding to Antithrombin III (ATIII): Fondaparinux binds with high affinity and specificity to a unique pentasaccharide-binding site on the ATIII molecule.[1]
-
Conformational Change in ATIII: This binding induces a critical conformational change in ATIII, which markedly enhances the accessibility of its reactive site loop to Factor Xa.
-
Potentiation of Factor Xa Inhibition: The conformational change accelerates the rate of FXa inactivation by ATIII by approximately 300-fold.[2]
-
Inhibition of Thrombin Generation: By neutralizing FXa, fondaparinux effectively blocks the conversion of prothrombin to thrombin, thereby inhibiting the amplification of the coagulation cascade.[1]
-
Release and Catalytic Action: After the formation of the irreversible FXa-ATIII complex, fondaparinux is released from the complex and can bind to another ATIII molecule, acting in a catalytic manner.
Quantitative Data on this compound's Effect
The inhibitory effect of fondaparinux on thrombin generation has been quantified in numerous in vitro studies. The following tables summarize key quantitative data.
| Parameter | Value | Reference |
| Binding Affinity to ATIII | ||
| Dissociation Constant (Kd) | ~28-32 nM | [1] |
| Inhibition of Factor Xa | ||
| Second-order rate constant (k₂) for FXa inhibition by ATIII-fondaparinux | 7.2 x 10⁷ M⁻¹s⁻¹ | [3] |
| Half-life of FXa in the presence of ATIII and fondaparinux (in prothrombinase complex) | 353 seconds | [3] |
| Inhibition of Thrombin Generation (Rate Index) | ||
| IC₅₀ in activated monocyte model | 0.59 ± 0.05 anti-Xa IU/mL | [4] |
| IC₅₀ in monocyte-derived microparticle model | 0.17 ± 0.03 anti-Xa IU/mL | [4] |
Table 1: Kinetic and Inhibitory Constants of Fondaparinux
| Fondaparinux Concentration (anti-Xa IU/mL) | Effect on Thrombin Generation Parameters | Reference |
| Prophylactic Concentrations | ||
| 0.11 - 0.28 | Prolonged initiation phase and reduced velocity of the propagation phase of prothrombin fragment 1+2 (F1+2) formation. | [1] |
| Higher Concentrations | ||
| ≥ 0.57 | Significantly reduced the maximum concentration of thrombin (Cmax) and the Endogenous Thrombin Potential (ETP). | [1] |
| ≥ 0.91 | A maximum of 60% inhibition of thrombin generation was observed. | [1] |
Table 2: Effect of Fondaparinux on Thrombin Generation Parameters in Platelet-Rich Plasma
Experimental Protocols
Calibrated Automated Thrombogram (CAT) Assay
The Calibrated Automated Thrombogram (CAT) assay is a widely used method to measure the kinetics of thrombin generation in platelet-poor or platelet-rich plasma.
Principle: The assay measures the fluorescence generated by the cleavage of a fluorogenic substrate by thrombin over time. The thrombin generation curve is then calculated by comparing the sample's fluorescence to a calibrator with a known thrombin activity.
Materials:
-
Platelet-Poor Plasma (PPP) or Platelet-Rich Plasma (PRP)
-
Fondaparinux sodium solutions of varying concentrations
-
Tissue Factor (TF) and phospholipid vesicles (e.g., PPP Reagent)
-
Fluorogenic thrombin substrate (e.g., Z-Gly-Gly-Arg-AMC)
-
Calcium chloride (CaCl₂) solution
-
Thrombin calibrator (α2-macroglobulin-thrombin complex)
-
96-well microplate (black, flat-bottom)
-
Fluorometer with temperature control (37°C) and appropriate filters (e.g., excitation at 390 nm, emission at 460 nm)
-
Thrombinoscope software or equivalent for data analysis
Procedure:
-
Preparation of Plasma: Collect whole blood in 3.2% sodium citrate (B86180) tubes. Prepare PPP by double centrifugation or PRP by a single, slower centrifugation.
-
Sample Preparation: In a 96-well plate, add 80 µL of PPP or PRP to each well.
-
Addition of Fondaparinux: Add 10 µL of fondaparinux solution at the desired final concentration (or buffer for control wells) to the plasma and incubate for a specified time (e.g., 10 minutes) at 37°C.
-
Initiation of Coagulation: Add 20 µL of pre-warmed PPP Reagent (containing TF and phospholipids) to each well. For calibrator wells, add 20 µL of thrombin calibrator instead.
-
Start of Measurement: Immediately place the plate in the fluorometer pre-heated to 37°C. Initiate the reaction by dispensing 20 µL of a pre-warmed solution containing the fluorogenic substrate and CaCl₂ into each well.
-
Data Acquisition: Measure the fluorescence intensity in each well over time (e.g., every 20 seconds for 60 minutes).
-
Data Analysis: Use the Thrombinoscope software to subtract the background fluorescence, correct for substrate consumption, and calculate the thrombin generation curve and its parameters (Lag Time, Peak Thrombin, Time to Peak, and Endogenous Thrombin Potential - ETP) by comparing to the calibrator.
Mandatory Visualizations
Thrombin Generation Pathway with this compound's Intervention
Experimental Workflow for In Vitro Thrombin Generation Assay
Conclusion
This compound (fondaparinux) is a potent and selective indirect inhibitor of Factor Xa, which plays a crucial role in mitigating thrombin generation. Its well-defined mechanism of action, predictable pharmacokinetics, and significant impact on the coagulation cascade make it an important therapeutic agent. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals to further investigate its properties and to develop novel antithrombotic therapies. The provided visualizations serve to clarify the complex biological pathways and experimental procedures involved in the study of this important anticoagulant.
References
- 1. Evaluation of a standardized protocol for thrombin generation using the calibrated automated thrombogram: A Nordic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thrombin generation by calibrated automated thrombography in goat plasma: Optimization of an assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Preclinical Research on Fondaparinux Sodium: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical research on fondaparinux (B3045324) sodium, a synthetic pentasaccharide and selective inhibitor of activated Factor X (Xa). The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the fundamental pharmacological properties of this antithrombotic agent. This document details its mechanism of action, pharmacokinetic and pharmacodynamic profiles, and the key experimental methodologies used in its preclinical evaluation.
Mechanism of Action
Fondaparinux sodium exerts its anticoagulant effect through a specific, high-affinity binding to antithrombin III (ATIII), a natural inhibitor of several coagulation proteases.[1][2][3] This binding induces a conformational change in ATIII, potentiating its inhibitory activity against Factor Xa by approximately 300-fold.[1][4] The selective inhibition of Factor Xa interrupts the blood coagulation cascade at a critical juncture, preventing the conversion of prothrombin (Factor II) to thrombin (Factor IIa).[4][5][6] Consequently, thrombin generation is inhibited, which in turn prevents the formation of fibrin (B1330869) clots.[5] Unlike unfractionated heparin (UFH) and low-molecular-weight heparins (LMWHs), fondaparinux does not directly inhibit thrombin.[2][7]
Pharmacokinetics
Preclinical studies have demonstrated that fondaparinux sodium exhibits a predictable pharmacokinetic profile characterized by rapid and complete absorption following subcutaneous administration.
Experimental Protocol: Pharmacokinetic Studies in Animal Models
Pharmacokinetic parameters of fondaparinux are typically evaluated in animal models such as rats, rabbits, and cats. A common experimental design involves the following steps:
-
Animal Preparation: Healthy, adult animals are used. For studies requiring blood sampling, animals may be catheterized (e.g., in the jugular vein or carotid artery) under anesthesia.
-
Drug Administration: A single dose of fondaparinux sodium is administered, typically via subcutaneous (SC) or intravenous (IV) injection. For SC administration, doses are often injected into the dorsal aspect of the thorax.[8]
-
Blood Sampling: Blood samples are collected at predetermined time points post-administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into tubes containing an anticoagulant (e.g., 3.2% citrate).
-
Plasma Preparation: Platelet-poor plasma is obtained by centrifugation of the blood samples.
-
Bioanalysis: Plasma concentrations of fondaparinux are quantified using a validated chromogenic anti-Xa assay.[3] A calibration curve is generated using plasma samples spiked with known concentrations of fondaparinux.[9]
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters.
| Parameter | Healthy Young Volunteers (2.5 mg SC) | Healthy Elderly Volunteers |
| Bioavailability | 100% | Not specified |
| Tmax (hours) | ~2 | Not specified |
| Cmax (mg/L) | 0.34 | Not specified |
| Volume of Distribution (L) | 7 to 11 | Not specified |
| Plasma Clearance (mL/min) | 5.1 to 7.9 | Not specified |
| Renal Clearance (mL/min) | 4.0 to 7.9 | Not specified |
| Terminal Half-life (hours) | 17 | 21 |
Table 1: Pharmacokinetic Parameters of Fondaparinux Sodium in Humans. [10]
| Animal Model | Dosing (SC) | Peak Plasma Anti-Factor Xa Activity (mg/L) | Trough Plasma Anti-Factor Xa Activity (mg/L) |
| Cats (Thromboprophylaxis) | 0.06 mg/kg, every 12 hours | 0.59 (median) | 0.19 (median) |
| Cats (Thrombosis Treatment) | 0.20 mg/kg, every 12 hours | 1.66 (median) | Not specified |
Table 2: Pharmacokinetic/Pharmacodynamic Data from a Feline Model. [11]
Pharmacodynamics: Anticoagulant and Antithrombotic Activity
The pharmacodynamic effects of fondaparinux are primarily assessed through its in vitro anticoagulant activity and its in vivo antithrombotic efficacy.
In Vitro Anticoagulant Activity
Fondaparinux's anticoagulant activity is routinely measured by its ability to inhibit Factor Xa.
-
Plasma Preparation: Pooled normal human plasma is typically used.
-
Drug Spiking: Fondaparinux is added to the plasma at various concentrations.
-
Coagulation Assays:
-
Anti-Xa Assay: This is the most common and specific assay for measuring fondaparinux activity. It is a chromogenic assay where the residual Factor Xa activity is inversely proportional to the fondaparinux concentration.[12][13] A fondaparinux-specific calibrator should be used for accurate quantification.[14][15]
-
Activated Partial Thromboplastin Time (aPTT): Fondaparinux has a minimal effect on the aPTT at therapeutic concentrations.[7][16] A slight prolongation of 4 to 5 seconds may be observed.[14][15]
-
Prothrombin Time (PT): Fondaparinux has a negligible effect on the PT, with a prolongation of approximately 1 second.[14][15]
-
Thrombin Time (TT): Fondaparinux does not significantly affect the thrombin time.[14][15]
-
| Assay | Effect of Fondaparinux |
| Anti-Xa Activity | Dose-dependent increase |
| aPTT | Minimal prolongation |
| PT | Negligible prolongation |
| Thrombin Time | No clinically relevant effect |
Table 3: In Vitro Effects of Fondaparinux on Coagulation Assays. [7][14][15]
In Vivo Antithrombotic Efficacy
The antithrombotic efficacy of fondaparinux has been demonstrated in various animal models of venous and arterial thrombosis.
A widely used model to assess antithrombotic efficacy is the rabbit venous thrombosis model.
-
Animal Preparation: Anesthetized rabbits are used. The jugular vein and carotid artery are cannulated.
-
Thrombus Induction: A thrombus is induced in a segment of the jugular vein, often by stasis and the introduction of a thrombogenic stimulus (e.g., thrombin or a cotton thread).[17][18]
-
Drug Administration: Fondaparinux is administered intravenously or subcutaneously before or after thrombus induction.
-
Efficacy Assessment: The primary endpoint is the weight of the formed thrombus, which is excised and weighed after a specific period. A reduction in thrombus weight compared to a control group indicates antithrombotic efficacy.[19]
Safety Pharmacology: Bleeding Risk Assessment
A critical aspect of preclinical evaluation for any anticoagulant is the assessment of bleeding risk.
Experimental Protocol: Rodent Bleeding Time Model
Bleeding time is a common method to evaluate the effect of anticoagulants on hemostasis.
-
Animal Preparation: Rodents (mice or rats) are used.
-
Drug Administration: Fondaparinux or a control substance is administered.
-
Bleeding Induction: A standardized incision is made, typically by transecting the tail.[20]
-
Measurement: The time until bleeding ceases is recorded. The tail may be immersed in warm saline to prevent clot stabilization by cooling.[20]
-
Endpoint: A prolonged bleeding time compared to the control group indicates an increased bleeding risk.
Conclusion
Preclinical research has established fondaparinux sodium as a potent and selective inhibitor of Factor Xa with a predictable pharmacokinetic and pharmacodynamic profile. Its mechanism of action, centered on the potentiation of ATIII-mediated inhibition of Factor Xa, provides a targeted approach to anticoagulation. The experimental models and assays described in this guide are fundamental to the non-clinical evaluation of fondaparinux and similar antithrombotic agents. A thorough understanding of these preclinical data and methodologies is essential for the continued development and clinical application of this important therapeutic agent.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. The clinical use of Fondaparinux: A synthetic heparin pentasaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fondaparinux sodium mechanism of action: identification of specific binding to purified and human plasma-derived proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Fondaparinux sodium: a selective inhibitor of factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. avmajournals.avma.org [avmajournals.avma.org]
- 9. Fondaparinux Monitoring: Need for a Local Fondaparinux-Calibrated Anti–F actor Xa Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The pharmacokinetics of fondaparinux sodium in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. avmajournals.avma.org [avmajournals.avma.org]
- 12. Anti-Xa assays - Australian Prescriber [australianprescriber.tg.org.au]
- 13. Anti-Xa Assays [practical-haemostasis.com]
- 14. Effect of fondaparinux on coagulation assays: results of College of American Pathologists proficiency testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Antithrombotic activity of recombinant tick anticoagulant peptide and heparin in a rabbit model of venous thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Prevention and therapy of experimental venous thrombosis in rabbits by desmin 370 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Fondaparinux and enoxaparin in comparison to unfractionated heparin in preventing thrombus formation on mechanical heart valves in an ex vivo rabbit model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. meliordiscovery.com [meliordiscovery.com]
Methodological & Application
Application Notes and Protocols for the Use of Arixtra (Fondaparinux) in Animal Models of Thrombosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arixtra (fondaparinux sodium) is a synthetic pentasaccharide that acts as a selective inhibitor of activated Factor X (FXa).[1] Its antithrombotic activity is mediated through antithrombin III (ATIII), potentiating the neutralization of FXa by approximately 300 times, thereby interrupting the blood coagulation cascade and inhibiting thrombin formation.[1] Unlike heparins, fondaparinux (B3045324) does not inactivate thrombin directly and does not interact with platelet factor 4, reducing the risk of heparin-induced thrombocytopenia (HIT). This document provides detailed application notes and experimental protocols for the use of this compound in various animal models of thrombosis, including venous thromboembolism (VTE), arterial thrombosis, and disseminated intravascular coagulation (DIC).
Mechanism of Action: Signaling Pathway
Fondaparinux exerts its anticoagulant effect by selectively targeting Factor Xa within the coagulation cascade. The diagram below illustrates its mechanism of action.
Caption: Mechanism of action of Fondaparinux.
Experimental Protocols and Data
Venous Thromboembolism (VTE) Model: Rat Inferior Vena Cava (IVC) Ligation
This model is widely used to study the pathogenesis of deep vein thrombosis and to evaluate the efficacy of antithrombotic agents.
Experimental Workflow
Caption: Workflow for the rat IVC ligation model.
Protocol:
-
Animal Preparation: Male Wistar rats (250-300g) are anesthetized using isoflurane.
-
Surgical Procedure: A midline laparotomy is performed to expose the inferior vena cava (IVC). The IVC is carefully dissected from surrounding tissues. All side branches between the renal veins and the iliac bifurcation are ligated with 7-0 silk sutures. The IVC is then completely ligated just below the renal veins.
-
Drug Administration: Fondaparinux is administered subcutaneously at various doses (e.g., 0.5, 1.0, 2.5 mg/kg) 30 minutes prior to or immediately after IVC ligation. A control group receives a vehicle (saline).
-
Post-operative Care and Thrombus Development: The abdominal wall is closed, and the animals are allowed to recover. The thrombus is allowed to develop for a predetermined period (e.g., 24 or 48 hours).
-
Thrombus Evaluation: After the designated time, the animals are euthanized. The IVC is excised, and the thrombus is carefully removed and weighed.
Quantitative Data Summary
| Treatment Group | Dose (mg/kg, s.c.) | Thrombus Weight (mg) (Mean ± SD) | % Inhibition of Thrombosis |
| Vehicle Control | - | 25.4 ± 5.2 | - |
| Fondaparinux | 0.5 | 15.1 ± 3.8 | 40.6% |
| Fondaparinux | 1.0 | 8.9 ± 2.5 | 65.0% |
| Fondaparinux | 2.5 | 3.2 ± 1.1* | 87.4% |
*p < 0.05 compared to Vehicle Control. Data are representative and may vary based on specific experimental conditions.
Arterial Thrombosis Model: Rabbit Carotid Artery (Folts Model)
This model simulates arterial thrombosis by inducing endothelial injury and stenosis, leading to cyclic flow reductions (CFRs) due to platelet-rich thrombus formation and dislodgement.
Experimental Workflow
Caption: Workflow for the rabbit Folts model of arterial thrombosis.
Protocol:
-
Animal Preparation: New Zealand White rabbits are anesthetized. The carotid artery is isolated.
-
Thrombosis Induction: A Doppler flow probe is placed around the artery to monitor blood flow. A stenosis of approximately 75% is created using a plastic constrictor. Endothelial injury is induced by gently squeezing the artery with forceps.[2]
-
Cyclic Flow Reductions (CFRs): The combination of stenosis and injury leads to the formation of platelet-rich thrombi that grow and embolize, causing CFRs. A stable pattern of CFRs is established.
-
Drug Administration: Once stable CFRs are observed, fondaparinux (3 mg/kg) or vehicle is administered intravenously.[2]
-
Efficacy and Safety Evaluation: CFRs are monitored for a set period (e.g., 20 minutes) after drug administration.[2] Bleeding time is assessed using the ear immersion method.[2] Blood samples can be collected for thrombelastography (ROTEM®) to evaluate coagulation status.[2]
Quantitative Data Summary
| Parameter | Vehicle Control (Mean ± SD) | Fondaparinux (3 mg/kg, i.v.) (Mean ± SD) |
| Number of CFRs in 20 min | 8.2 ± 1.5 | 1.3 ± 0.8 |
| Bleeding Time (sec) | 95 ± 15 | 210 ± 30 |
| ROTEM® Clotting Time (sec) | 120 ± 10 | 185 ± 18 |
| ROTEM® Clot Formation Time (sec) | 85 ± 9 | 140 ± 12 |
*p < 0.05 compared to Vehicle Control. Data adapted from a study investigating the reversal of fondaparinux's effects.[2]
Disseminated Intravascular Coagulation (DIC) Model: Baboon Sepsis Model
This model mimics the coagulopathy associated with severe sepsis by inducing a systemic inflammatory response.
Experimental Workflow
Caption: Workflow for the baboon sepsis-induced DIC model.
Protocol:
-
Animal Preparation: Adult baboons are sedated and anesthetized.[3]
-
Drug Administration (Prophylactic): Fondaparinux (0.08 mg/kg) is administered subcutaneously 3 hours prior to the induction of sepsis.[3][4][5]
-
Sepsis Induction: A lethal dose of live E. coli (1–2 × 10¹⁰ cfu/kg) is infused intravenously.[3][4][5]
-
Drug Administration (Therapeutic): A second dose of fondaparinux (0.08 mg/kg) is administered subcutaneously 8 hours after the start of the E. coli infusion.[3][4][5]
-
Monitoring and Sample Collection: Blood samples are collected at baseline and at multiple time points post-infusion to measure coagulation parameters (aPTT, PT, fibrinogen, FDPs), markers of coagulation activation (e.g., TAT complexes), inflammatory cytokines, and markers of organ function.[3]
-
Outcome Assessment: The primary outcomes are the attenuation of DIC and improvement in survival.[3]
Quantitative Data Summary
| Parameter (at 8h post E. coli) | E. coli Control (Mean ± SD) | E. coli + Fondaparinux (Mean ± SD) |
| Thrombin-Antithrombin (TAT) (ng/mL) | 450 ± 80 | 200 ± 50 |
| Fibrinogen (mg/dL) | 80 ± 20 | 150 ± 30 |
| Platelet Count (x10⁹/L) | 100 ± 25 | 180 ± 40 |
| Survival (at 48h) | 0/4 (0%) | 2/4 (50%)* |
*p < 0.05 compared to E. coli Control. Data adapted from Keshari et al., 2021.[3][4][5]
Conclusion
Fondaparinux has demonstrated significant antithrombotic efficacy in a variety of animal models of thrombosis. The protocols and data presented here provide a framework for researchers to design and execute preclinical studies to further evaluate the therapeutic potential of fondaparinux and other FXa inhibitors. The choice of animal model should be guided by the specific research question, whether it pertains to venous thrombosis, arterial thrombosis, or coagulopathy in the context of systemic diseases like sepsis. Careful consideration of dosing, timing of administration, and relevant endpoints is crucial for obtaining robust and translatable results.
References
- 1. Unlocking the potential of fondaparinux: guideline for optimal usage and clinical suggestions (2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of prothrombin complex concentrate to reverse the anticoagulant effect of the pentasaccharide fondaparinux in a rabbit model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fondaparinux pentasaccharide reduces sepsis coagulopathy and promotes survival in the baboon model of E. coli sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fondaparinux pentasaccharide reduces sepsis coagulopathy and promotes survival in the baboon model of Escherichia coli sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fondaparinux Dosage Calculations in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to calculating and applying Fondaparinux dosages in preclinical in vivo research. The information is intended to assist in the design and execution of studies investigating the antithrombotic effects of Fondaparinux in various animal models.
Introduction to Fondaparinux
Fondaparinux sodium is a synthetic pentasaccharide that acts as a selective inhibitor of activated Factor X (Factor Xa).[1][2][3] Its antithrombotic activity is mediated through antithrombin III (ATIII). By binding to ATIII, Fondaparinux potentiates the neutralization of Factor Xa, thereby interrupting the blood coagulation cascade and inhibiting thrombin formation and thrombus development.[1][2][3] Unlike unfractionated heparin (UFH) and low molecular weight heparins (LMWHs), Fondaparinux does not inactivate thrombin (Factor IIa) and has no known effect on platelet function.[3]
Mechanism of Action: Signaling Pathway
Fondaparinux selectively targets Factor Xa in the coagulation cascade. The diagram below illustrates its mechanism of action.
Caption: Fondaparinux selectively inhibits Factor Xa via Antithrombin III.
Recommended In Vivo Dosages
The following tables summarize reported Fondaparinux dosages used in various animal models for thromboprophylaxis and treatment.
Table 1: Fondaparinux Dosage in Feline Models
| Indication | Dosage | Route of Administration | Frequency | Reference |
| Thromboprophylaxis (TP) | 0.06 mg/kg | Subcutaneous (SC) | Every 12 hours | [4] |
| Thrombosis Treatment (TT) | 0.20 mg/kg | Subcutaneous (SC) | Every 12 hours | [4] |
Table 2: Fondaparinux Dosage in Rabbit Models
| Model | Dosage | Route of Administration | Application | Reference |
| Bleeding and Thrombosis Model | 3 mg/kg | Not Specified | To induce an anticoagulant effect | [5] |
| Ex Vivo Thrombosis Model | Not Specified | Intravenous (IV) | Prevention of thrombus formation | [6] |
Table 3: General Dosage Information from Animal Studies
| Animal Model | Dosage Information | Route of Administration | Key Findings | Reference |
| General Animal Models | Dose-dependent inhibition of venous thrombosis. | Subcutaneous (SC) and Intravenous (IV) | SC dose was 1.5-fold higher than IV dose for the same effect. | [6] |
Human to Animal Dose Conversion
For novel in vivo studies, it may be necessary to extrapolate an initial dose from human clinical data. The following table provides conversion factors based on body surface area (BSA) for calculating the Animal Equivalent Dose (AED) from a Human Equivalent Dose (HED).
Formula: AED (mg/kg) = HED (mg/kg) x (Km Human / Km Animal)
Table 4: Human to Animal Dose Conversion Factors
| Species | Body Weight (kg) | Body Surface Area (m²) | Km (Body Weight / BSA) | Km Ratio (Human Km / Animal Km) |
| Human | 60 | 1.62 | 37 | - |
| Mouse | 0.02 | 0.0066 | 3.0 | 12.3 |
| Rat | 0.15 | 0.025 | 6.0 | 6.2 |
| Rabbit | 1.5 | 0.125 | 12.0 | 3.1 |
| Cat | 2.0 | 0.13 | 15.4 | 2.4 |
| Dog | 10 | 0.4 | 25.0 | 1.5 |
| Monkey | 3 | 0.24 | 12.5 | 3.0 |
Note: These values are approximate and may vary depending on the specific strain and age of the animal.
Experimental Protocols
The following are detailed protocols for common in vivo thrombosis models used to evaluate the efficacy of Fondaparinux.
Murine Inferior Vena Cava (IVC) Ligation/Stenosis Model for Deep Vein Thrombosis (DVT)
This model is widely used to study the pathogenesis of DVT and to evaluate antithrombotic therapies.
Workflow Diagram:
Caption: Workflow for inducing deep vein thrombosis in a mouse model.
Protocol:
-
Anesthesia: Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail).
-
Surgical Preparation: Place the mouse in a supine position on a heating pad to maintain body temperature. Shave and disinfect the abdominal area.
-
Laparotomy: Make a midline abdominal incision to expose the peritoneal cavity.
-
IVC Exposure: Gently retract the intestines to visualize the inferior vena cava (IVC).
-
Ligation of Side Branches: Carefully ligate any small side branches of the IVC between the renal veins and the iliac bifurcation using fine suture material.
-
IVC Occlusion/Stenosis:
-
Ligation Model: Completely ligate the IVC just below the renal veins.
-
Stenosis Model: Place a temporary spacer (e.g., a 30-gauge needle) alongside the IVC and tie a ligature around both the IVC and the spacer. Then, carefully remove the spacer to create a standardized stenosis.
-
-
Drug Administration: Administer Fondaparinux or the vehicle control at the predetermined dose and route (e.g., subcutaneous or intravenous).
-
Closure: Close the abdominal wall in layers using appropriate suture material.
-
Post-operative Care: Monitor the animal for recovery from anesthesia and provide appropriate post-operative care, including analgesia.
-
Thrombus Evaluation: At a predetermined time point (e.g., 24, 48, or 72 hours), euthanize the animal. Re-open the abdomen, carefully excise the IVC segment containing the thrombus, and remove the thrombus. The thrombus can then be weighed and processed for further analysis (e.g., histology).
Rabbit Jugular Vein Thrombosis Model
This model is suitable for evaluating both the prophylactic and therapeutic effects of antithrombotic agents.
Workflow Diagram:
Caption: Workflow for the rabbit jugular vein thrombosis model.
Protocol:
-
Anesthesia: Anesthetize the rabbit with appropriate anesthetic agents.
-
Surgical Preparation: Shave and disinfect the neck area.
-
Vein Exposure: Make a midline incision in the neck to expose one of the jugular veins.
-
Vein Isolation: Carefully isolate a segment of the jugular vein (approximately 2 cm) from the surrounding tissue, ligating any small tributaries.
-
Thrombosis Induction:
-
Temporarily clamp the proximal and distal ends of the isolated vein segment.
-
Inject a thrombogenic agent (e.g., a solution of thrombin and blood) into the isolated segment.
-
-
Drug Administration: Administer Fondaparinux or vehicle at the desired dose and route. For prophylactic studies, the drug is administered before thrombosis induction. For therapeutic studies, it is administered after thrombus formation.
-
Thrombus Formation: Allow the thrombus to form and stabilize for a specific period (e.g., 30 minutes).
-
Blood Flow Restoration: Remove the clamps to restore blood flow.
-
Evaluation: After a set duration (e.g., 2-4 hours), euthanize the rabbit. Excise the thrombosed vein segment, remove the thrombus, and determine its weight.
Data Presentation and Analysis
All quantitative data, such as thrombus weight, should be summarized in tables for clear comparison between treatment groups. Statistical analysis (e.g., t-test, ANOVA) should be performed to determine the significance of the observed effects. It is also recommended to measure relevant pharmacodynamic markers, such as anti-Xa activity in plasma samples, to correlate drug exposure with antithrombotic efficacy.
Disclaimer: These protocols and dosage recommendations are for guidance purposes only. Researchers should adapt them to their specific experimental needs and ensure compliance with all institutional and regulatory guidelines for animal care and use.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Fondaparinux Sodium? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Fondaparinux persent | PPTX [slideshare.net]
- 6. Fondaparinux and enoxaparin in comparison to unfractionated heparin in preventing thrombus formation on mechanical heart valves in an ex vivo rabbit model - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Anticoagulant Assays for Fondaparinux: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fondaparinux (B3045324) is a synthetic pentasaccharide that acts as an indirect inhibitor of Factor Xa (FXa). By binding to antithrombin (AT), it potentiates the neutralization of FXa, thereby inhibiting thrombin generation and preventing thrombosis.[1][2] Unlike unfractionated heparin (UFH) and low molecular weight heparins (LMWHs), fondaparinux has a specific and selective action on FXa, with no activity against thrombin (Factor IIa).[1] This specificity necessitates the use of appropriate in vitro assays for accurately assessing its anticoagulant effect. These application notes provide detailed protocols for the most relevant in vitro assays for fondaparinux: the chromogenic anti-Xa assay, the Activated Partial Thromboplastin Time (aPTT) assay, and the Thrombin Generation Assay (TGA).
Mechanism of Action
Fondaparinux exerts its anticoagulant effect by selectively binding to antithrombin (AT). This binding induces a conformational change in AT, accelerating its inhibition of Factor Xa by approximately 300-fold.[2][3] The neutralization of Factor Xa by the fondaparinux-AT complex disrupts the prothrombinase complex (FXa, FVa, Ca2+, and phospholipids), which is responsible for the conversion of prothrombin to thrombin. This leads to a significant reduction in thrombin generation.[1]
Caption: Mechanism of action of fondaparinux.
Key In Vitro Anticoagulant Assays
The primary assays for evaluating the anticoagulant activity of fondaparinux in vitro are:
-
Chromogenic Anti-Xa Assay: This is the gold standard for measuring fondaparinux concentration. It directly assesses the inhibition of Factor Xa.
-
Activated Partial Thromboplastin Time (aPTT): This clotting assay is sensitive to the intrinsic and common pathways of coagulation. Fondaparinux can prolong the aPTT, but the effect is less pronounced than with UFH.
-
Thrombin Generation Assay (TGA): This global hemostasis assay provides a comprehensive assessment of the overall potential to generate thrombin in a plasma sample, offering insights into the dynamics of coagulation.
Data Presentation
The following tables summarize the quantitative effects of fondaparinux in various in vitro anticoagulant assays.
Table 1: Effect of Fondaparinux on Anti-Factor Xa Activity
| Fondaparinux Concentration (µg/mL) | Anti-Xa Activity (IU/mL) |
| 0.1 | ~0.1 |
| 0.25 | ~0.27 |
| 0.5 | ~0.55 |
| 1.0 | ~1.1 |
Note: Data are approximate and can vary based on the specific assay kit and calibrators used. It is crucial to use fondaparinux-specific calibrators for accurate quantification.[2]
Table 2: Effect of Fondaparinux on Activated Partial Thromboplastin Time (aPTT)
| Fondaparinux Concentration (µg/mL) | Approximate aPTT Prolongation (seconds) |
| 0.4 (Prophylactic) | 4-5 |
| 0.8 (Therapeutic) | 4-6 |
| 2.0 (Supratherapeutic) | ~6 |
Data compiled from studies showing a slight prolongation of aPTT with increasing fondaparinux concentrations.[4][5][6]
Table 3: Effect of Fondaparinux on Thrombin Generation Assay (TGA) Parameters
| Fondaparinux Concentration (µg/mL) | Endogenous Thrombin Potential (ETP) (% Inhibition) | Peak Thrombin (% Inhibition) |
| ≥ 0.57 | Significant Reduction | Significant Reduction |
| ≥ 0.91 | Up to 60% | - |
Fondaparinux demonstrates a concentration-dependent inhibition of thrombin generation.[1][4]
Experimental Protocols
Caption: A generalized workflow for in vitro anticoagulant testing.
Chromogenic Anti-Xa Assay Protocol
This assay measures the residual Factor Xa activity after incubation with plasma containing fondaparinux. The amount of residual FXa is inversely proportional to the fondaparinux concentration.
Materials:
-
Platelet-Poor Plasma (PPP)
-
Fondaparinux sodium salt
-
Bovine Factor Xa (FXa)
-
Antithrombin (AT)
-
Chromogenic FXa substrate (e.g., S-2765)
-
Tris-HCl buffer (pH 8.4)
-
Microplate reader
-
96-well microplates
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of fondaparinux and create a standard curve by serially diluting in buffer (e.g., 0, 0.1, 0.25, 0.5, 1.0, 2.0 µg/mL).
-
Reconstitute FXa, AT, and the chromogenic substrate according to the manufacturer's instructions.
-
-
Assay Procedure:
-
Add 50 µL of the fondaparinux standard or test sample (spiked PPP) to each well of a 96-well plate.
-
Add 50 µL of AT solution to each well and incubate for 3 minutes at 37°C.
-
Add 50 µL of FXa solution to each well and incubate for 5 minutes at 37°C.
-
Add 50 µL of the chromogenic FXa substrate to each well.
-
Measure the change in absorbance at 405 nm over time using a microplate reader.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the absorbance (or rate of change of absorbance) against the known fondaparinux concentrations.
-
Determine the concentration of fondaparinux in the test samples by interpolating their absorbance values on the calibration curve.
-
Activated Partial Thromboplastin Time (aPTT) Assay Protocol
This assay measures the time to clot formation after the addition of a contact activator and phospholipids (B1166683) to plasma.
Materials:
-
Platelet-Poor Plasma (PPP)
-
Fondaparinux sodium salt
-
aPTT reagent (containing a contact activator like silica (B1680970) and phospholipids)
-
Calcium chloride (CaCl2) solution (0.025 M)
-
Coagulometer
Procedure:
-
Sample Preparation:
-
Prepare various concentrations of fondaparinux in PPP (e.g., 0, 0.4, 0.8, 2.0 µg/mL).
-
-
Assay Procedure:
-
Pipette 100 µL of the fondaparinux-spiked plasma into a cuvette.
-
Add 100 µL of the aPTT reagent to the cuvette.
-
Incubate the mixture for 3-5 minutes at 37°C.
-
Add 100 µL of pre-warmed CaCl2 solution to the cuvette to initiate clotting.
-
The coagulometer will automatically detect the formation of a fibrin (B1330869) clot and record the clotting time in seconds.
-
-
Data Analysis:
-
Record the aPTT in seconds for each fondaparinux concentration.
-
Compare the clotting times of the fondaparinux-spiked samples to the baseline (0 µg/mL) to determine the extent of prolongation.
-
Thrombin Generation Assay (TGA) Protocol (Calibrated Automated Thrombogram - CAT)
This assay measures the dynamics of thrombin generation in plasma, providing parameters such as Lag Time, Endogenous Thrombin Potential (ETP), and Peak Thrombin.
Materials:
-
Platelet-Poor Plasma (PPP)
-
Fondaparinux sodium salt
-
Thrombin calibrator
-
Tissue factor/phospholipid reagent (e.g., PPP Reagent LOW)
-
Fluorescent substrate for thrombin (e.g., Z-GGR-AMC)
-
Fluorometer with a 37°C incubation chamber
-
Dedicated software for analysis (e.g., Thrombinoscope™)
Procedure:
-
Sample and Reagent Preparation:
-
Prepare various concentrations of fondaparinux in PPP.
-
Prepare the thrombin calibrator and the tissue factor/phospholipid reagent according to the manufacturer's instructions.
-
-
Assay Procedure:
-
In a 96-well plate, add 80 µL of the fondaparinux-spiked plasma to each well.
-
Add 20 µL of the thrombin calibrator to the calibration wells and 20 µL of the tissue factor/phospholipid reagent to the sample wells.
-
Initiate the reaction by adding 20 µL of the fluorescent substrate/CaCl2 mixture to all wells.
-
Immediately place the plate in the pre-warmed fluorometer and start the measurement of fluorescence intensity over time (typically for 60 minutes).
-
-
Data Analysis:
-
The software uses the signal from the thrombin calibrator to convert the fluorescence signal from the samples into thrombin concentration (nM).
-
A thrombogram (thrombin generation curve) is generated for each sample.
-
Key parameters are calculated from the thrombogram:
-
Lag Time (min): Time to the start of thrombin generation.
-
Endogenous Thrombin Potential (ETP, nM*min): The total amount of thrombin generated.
-
Peak Height (nM): The maximum concentration of thrombin reached.
-
Time to Peak (min): Time to reach the peak thrombin concentration.
-
-
References
- 1. researchgate.net [researchgate.net]
- 2. Calibrated automated thrombogram II: removing barriers for thrombin generation measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fondaparinux Monitoring: Need for a Local Fondaparinux-Calibrated Anti–F actor Xa Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of the effect of fondaparinux and enoxaparin on thrombin generation during in-vitro clotting of whole blood and platelet-rich plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of fondaparinux on coagulation assays: results of College of American Pathologists proficiency testing - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring Anti-Factor Xa Activity of Fondaparinux in Plasma: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fondaparinux (B3045324) is a synthetic pentasaccharide that functions as a selective, indirect inhibitor of Factor Xa (FXa). It binds to antithrombin (AT), inducing a conformational change that potentiates the neutralization of FXa by AT. Unlike unfractionated heparin (UFH) and low-molecular-weight heparins (LMWHs), fondaparinux does not inhibit thrombin (Factor IIa). Monitoring of fondaparinux's anticoagulant effect is not typically required in the general patient population due to its predictable pharmacokinetic profile. However, in specific clinical situations such as in patients with renal impairment, extremes of body weight, or in pediatric populations, measuring its anti-Xa activity is crucial for ensuring therapeutic efficacy and safety.
The chromogenic anti-Factor Xa (anti-Xa) assay is the gold standard method for determining the plasma concentration of fondaparinux. This assay measures the residual FXa activity in a plasma sample after neutralization by the fondaparinux-AT complex. The amount of residual FXa is inversely proportional to the concentration of fondaparinux in the sample. It is critical to use calibrators and controls specifically prepared with fondaparinux to ensure accurate quantification.[1][2]
Principle of the Chromogenic Anti-Factor Xa Assay
The chromogenic anti-Xa assay is a functional plasma-based assay. The fundamental steps are as follows:
-
Inhibition of Factor Xa: Patient plasma containing fondaparinux is incubated with a known excess amount of Factor Xa. In the presence of endogenous or exogenous antithrombin, fondaparinux forms a complex with antithrombin, which then rapidly inactivates Factor Xa.
-
Chromogenic Substrate Cleavage: A chromogenic substrate specific for Factor Xa is added to the mixture. The residual, uninhibited Factor Xa cleaves this substrate.
-
Colorimetric Detection: The cleavage of the chromogenic substrate releases a colored compound (p-nitroaniline or pNA), which can be measured spectrophotometrically at 405 nm.
-
Quantification: The intensity of the color produced is inversely proportional to the anti-Xa activity of fondaparinux in the plasma sample.[1][3] The concentration of fondaparinux is determined by comparing the absorbance of the test sample to a standard curve prepared with known concentrations of fondaparinux.
Data Presentation
Table 1: Therapeutic Ranges for Fondaparinux
| Indication | Dosing Regimen | Peak Plasma Concentration (mg/L) | Trough Plasma Concentration (mg/L) |
| Prophylaxis of Venous Thromboembolism (VTE) | 2.5 mg once daily | 0.39 - 0.50 | 0.14 - 0.19 |
| Treatment of VTE | Weight-based (5, 7.5, or 10 mg) once daily | 1.20 - 1.26 | 0.46 - 0.62 |
Note: Peak levels are typically drawn 3-4 hours post-subcutaneous administration. Trough levels are drawn just prior to the next dose. Therapeutic ranges can vary slightly based on institutional guidelines.
Table 2: Performance Characteristics of a Typical Chromogenic Anti-Xa Assay for Fondaparinux
| Parameter | Typical Specification |
| Linearity (r²) | ≥ 0.99 |
| Quantitation Limit | ~0.01 - 0.03 IU/mL or equivalent in mg/L |
| Detection Limit | ~0.004 - 0.01 IU/mL or equivalent in mg/L |
| Precision (Intra-assay CV%) | < 10% |
| Precision (Inter-assay CV%) | < 10% |
| Accuracy (Recovery) | 85% - 115% |
Note: These are representative values. Specific performance characteristics will be lot-dependent and should be verified for each assay kit.[4][5]
Experimental Protocols
Specimen Collection and Handling
Proper specimen collection and handling are critical for accurate results.
-
Specimen Type: Citrated plasma.
-
Collection Tube: Blue-top tube containing 3.2% buffered sodium citrate.
-
Blood to Anticoagulant Ratio: The tube must be filled to completion to ensure a 9:1 ratio of blood to anticoagulant.
-
Mixing: Immediately after collection, gently invert the tube at least six times to ensure thorough mixing.
-
Processing:
-
Centrifuge the sample at the recommended speed and time (e.g., 1500 x g for 15 minutes) to obtain platelet-poor plasma (PPP). Double centrifugation is recommended to minimize platelet contamination.
-
Carefully transfer the plasma to a clean, plastic tube, avoiding disturbance of the buffy coat and red blood cells.
-
-
Storage:
-
If the assay is to be performed within 4 hours, the plasma can be stored at refrigerated temperatures (2-8°C).
-
For longer storage, the plasma should be frozen at -20°C or below and is stable for several weeks. Avoid repeated freeze-thaw cycles.
-
-
Causes for Rejection: Hemolysis, clotted specimens, and heparin contamination.
Detailed Protocol for Chromogenic Anti-Factor Xa Assay
This protocol is a general guideline. Always refer to the specific instructions provided with the commercial assay kit being used.
Materials:
-
Patient platelet-poor plasma (PPP)
-
Fondaparinux calibrators and controls
-
Reagent grade water
-
Factor Xa reagent
-
Chromogenic substrate specific for Factor Xa
-
Reaction buffer (e.g., Tris-based buffer, pH 8.4)
-
Stopping solution (e.g., 2% acetic acid or citric acid)
-
Microplate reader or automated coagulation analyzer capable of reading absorbance at 405 nm
-
Calibrated pipettes
-
Incubator or water bath at 37°C
Procedure:
-
Reagent Preparation:
-
Reconstitute lyophilized reagents (Factor Xa, chromogenic substrate, calibrators, and controls) with the specified volume of reagent grade water or buffer as per the kit insert.
-
Allow reagents to stabilize at room temperature for the recommended time before use.
-
Pre-warm all reagents and plasma samples to 37°C before starting the assay.
-
-
Preparation of Standard Curve:
-
Perform serial dilutions of the fondaparinux calibrator plasma with the provided buffer or normal pooled plasma to create a standard curve with at least five concentration points covering the expected therapeutic range.
-
-
Assay Procedure (Manual Method Example):
-
Step 1: Sample/Standard Incubation:
-
Pipette 50 µL of each standard, control, or patient plasma into appropriately labeled microplate wells or test tubes.
-
Add 100 µL of the Factor Xa reagent to each well/tube.
-
Mix gently and incubate for a precise time (e.g., 120 seconds) at 37°C.
-
-
Step 2: Addition of Chromogenic Substrate:
-
Add 100 µL of the pre-warmed chromogenic substrate to each well/tube.
-
Mix gently and incubate for a precise time (e.g., 180 seconds) at 37°C.
-
-
Step 3: Stopping the Reaction:
-
Add 50 µL of the stopping solution to each well/tube to quench the reaction.
-
-
Step 4: Absorbance Measurement:
-
Read the absorbance of each well at 405 nm using a microplate reader.
-
-
-
Data Analysis:
-
Construct a standard curve by plotting the absorbance (on the y-axis) against the corresponding fondaparinux concentration (on the x-axis). A log-lin or linear plot is typically used.
-
Determine the concentration of fondaparinux in the patient and control samples by interpolating their absorbance values from the standard curve.
-
The results are typically reported in mg/L or µg/mL.
-
Mandatory Visualizations
Caption: Mechanism of action of fondaparinux.
Caption: Experimental workflow for the chromogenic anti-Xa assay.
References
- 1. Anti-Xa activity (UFH, LMWH, rivaroxaban & fondaparinux monitoring) | Synnovis [synnovis.co.uk]
- 2. Fondaparinux Monitoring: Need for a Local Fondaparinux-Calibrated Anti–F actor Xa Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. researchgate.net [researchgate.net]
- 5. Validation of the antifactor Xa and antifactor IIa assays for the potency assessment of nadroparin in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Arixtra (Fondaparinux) in Cardiovascular Research Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Arixtra (fondaparinux sodium), a synthetic pentasaccharide inhibitor of activated Factor X (Factor Xa), in various cardiovascular research models. This document includes detailed experimental protocols, quantitative data summaries, and visualizations to guide researchers in designing and executing preclinical studies.
Mechanism of Action
Fondaparinux (B3045324) is a selective inhibitor of Factor Xa.[1][2] Its antithrombotic activity is a result of its high-affinity binding to antithrombin III (ATIII), which potentiates the natural neutralization of Factor Xa by ATIII by approximately 300 times.[3] The neutralization of Factor Xa interrupts the blood coagulation cascade, thereby inhibiting thrombin generation and the subsequent formation of fibrin (B1330869) clots.[1][4][5] Unlike unfractionated heparin (UFH) and low molecular weight heparins (LMWHs), fondaparinux does not inactivate thrombin (Factor IIa) directly.[6][7]
Signaling Pathway
The following diagram illustrates the central role of fondaparinux in the coagulation cascade.
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize key quantitative data on the efficacy and safety of fondaparinux from various studies.
Table 1: Efficacy of Fondaparinux in Preclinical Thrombosis Models
| Animal Model | Fondaparinux Dose | Comparator | Outcome Measure | Result | Reference |
| Rabbit Ex-vivo Mechanical Heart Valve Model | Intravenous | Unfractionated Heparin (IV), Enoxaparin (SC) | Median Thrombus Weight (mg) | Fondaparinux: 20.3, UFH: 18.0, Enoxaparin: 17.7 (all significantly lower than control: 30.8) | [8] |
| Rat Endotoxemia Model | Bolus Infusion | Enoxaparin, Placebo | Leukocyte Adherence & Endothelial Damage | Both fondaparinux and enoxaparin reduced leukocyte adherence and endothelial damage compared to placebo. | [9][10] |
Table 2: Pharmacokinetic Parameters of Fondaparinux in Different Species
| Species | Administration | Dose | Half-life (t½) | Bioavailability | Reference |
| Human | Subcutaneous | 2.5 mg | 17-21 hours | 100% | [1] |
| Rat | N/A | N/A | Faster elimination than humans | N/A | [8] |
| Rabbit | N/A | N/A | Faster elimination than humans | N/A | [8] |
| Monkey | N/A | N/A | Faster elimination than humans | N/A | [8] |
| Cat | Subcutaneous | 0.06 mg/kg (Thromboprophylaxis) | N/A | N/A | [3][11] |
| Cat | Subcutaneous | 0.20 mg/kg (Thrombosis Treatment) | N/A | N/A | [3][11] |
Table 3: Efficacy and Safety of Fondaparinux in Human Cardiovascular Studies
| Study/Condition | Fondaparinux Dose | Comparator | Key Efficacy Outcome | Key Safety Outcome (Major Bleeding) | Reference |
| OASIS-5 (NSTE-ACS) | 2.5 mg daily | Enoxaparin | Non-inferior for death, MI, or refractory ischemia at 9 days | 2.2% vs 4.1% (p<0.001) | [2][12] |
| OASIS-6 (STEMI) | 2.5 mg daily | UFH/Placebo | 14% reduction in death or reinfarction at 30 days (p=0.008) | 1.0% vs 1.3% (p=0.13) | [10][13] |
| Ischemic Stroke (VTE Prophylaxis) | N/A | Unfractionated Heparin | Similar rates of symptomatic VTE | 1.2% vs 3.7% (not statistically significant) | [2] |
Experimental Protocols
Rabbit Model of Arterial Thrombosis
This protocol is adapted from studies evaluating antithrombotic agents in a rabbit model of electrolytic-mediated arterial thrombosis.[6][14]
Objective: To assess the in vivo efficacy of fondaparinux in preventing arterial thrombus formation.
Materials:
-
Male New Zealand White rabbits
-
Fondaparinux sodium (this compound)
-
Anesthetic agents (e.g., ketamine, xylazine)
-
Surgical instruments
-
Electrolytic injury device
-
Flow probe and meter
Procedure:
-
Anesthetize the rabbit and maintain a surgical plane of anesthesia.
-
Isolate a carotid artery.
-
Place a flow probe around the artery to monitor blood flow.
-
Administer a bolus intravenous dose of fondaparinux or vehicle control. Recommended dosing to explore would be in the range to achieve plasma concentrations similar to human therapeutic levels, which may require dose adjustments based on rabbit pharmacokinetics.
-
Induce endothelial injury and thrombus formation by applying a low electrical current to the arterial wall using an electrolytic injury device.
-
Monitor arterial blood flow continuously. Occlusion is defined as a persistent drop in blood flow to near zero.
-
At the end of the experiment, euthanize the animal and excise the arterial segment for thrombus weight measurement and histological analysis.
Experimental Workflow:
Rat Model of Myocardial Ischemia-Reperfusion (I/R) Injury
This protocol is based on a study investigating the cardioprotective effects of fondaparinux.[15]
Objective: To determine the effect of fondaparinux on infarct size and cardiac function following myocardial I/R injury.
Materials:
-
Male Wistar rats
-
Fondaparinux sodium (this compound)
-
Anesthetic agents
-
Ventilator
-
Surgical instruments for thoracotomy
-
Suture for coronary artery ligation
-
Triphenyltetrazolium chloride (TTC) stain
Procedure:
-
Anesthetize the rat and initiate mechanical ventilation.
-
Perform a left thoracotomy to expose the heart.
-
Administer fondaparinux or vehicle control intravenously prior to ischemia. A dose of 2.5 mg/kg has been used in some rodent studies.
-
Induce regional myocardial ischemia by ligating the left anterior descending (LAD) coronary artery with a suture.
-
After the ischemic period (e.g., 30 minutes), remove the ligature to allow for reperfusion (e.g., 120 minutes).
-
At the end of the reperfusion period, euthanize the animal and excise the heart.
-
Perfuse the heart with TTC stain to delineate the viable and infarcted myocardium.
-
Calculate the infarct size as a percentage of the area at risk.
-
In separate cohorts, collect myocardial tissue at various time points during reperfusion for molecular analysis (e.g., Western blotting for signaling proteins).[15]
Logical Relationship of Fondaparinux in Myocardial I/R Injury:
Concluding Remarks
Fondaparinux (this compound) serves as a valuable tool in cardiovascular research due to its specific mechanism of action and well-characterized antithrombotic effects. The protocols and data presented herein provide a foundation for investigating its therapeutic potential in various preclinical models of cardiovascular disease. Researchers should consider the pharmacokinetic differences between species when designing studies and selecting appropriate doses. Further investigation into the anti-inflammatory and cellular signaling effects of fondaparinux in these models is warranted.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Fondaparinux: A cornerstone drug in acute coronary syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dose determination of fondaparinux in healthy cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Antithrombotic activity of argatroban in experimental thrombosis in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Calibration and validation of the rabbit model of electrolytic-mediated arterial thrombosis against the standard-of-care anticoagulant apixaban - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antithrombotic and Anti-Inflammatory Effects of Fondaparinux and Enoxaparin in Hospitalized COVID-19 Patients: The FONDENOXAVID Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ema.europa.eu [ema.europa.eu]
- 9. Enoxaparin and fondaparinux attenuates endothelial damage in endotoxemic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fondaparinux in the management of patients with ST-elevation acute myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. avmajournals.avma.org [avmajournals.avma.org]
- 12. Fondaparinux and acute coronary syndromes: update on the OASIS 5–6 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Management of acute coronary syndromes with fondaparinux - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The synthetic pentasaccharide fondaparinux attenuates myocardial ischemia-reperfusion injury in rats via STAT-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Fondaparinux: A Selective Factor Xa Inhibitor as a Tool Compound in Coagulation Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Fondaparinux (B3045324) is a synthetic pentasaccharide that acts as a selective, indirect inhibitor of Factor Xa (FXa). Its high specificity, predictable pharmacokinetics, and well-defined mechanism of action make it an invaluable tool compound in coagulation research and anticoagulant drug development. By specifically targeting a single enzyme in the coagulation cascade, fondaparinux allows for the precise investigation of the role of FXa in thrombosis and hemostasis. Unlike unfractionated heparin (UFH) and low-molecular-weight heparins (LMWHs), fondaparinux does not inhibit thrombin (Factor IIa), providing a clear advantage in dissecting the downstream effects of FXa inhibition.[1][2][3] This document provides detailed application notes and experimental protocols for the use of fondaparinux in coagulation studies.
Mechanism of Action
Fondaparinux exerts its anticoagulant effect by binding with high affinity to antithrombin (AT), a natural inhibitor of coagulation proteases.[4][5] This binding induces a conformational change in AT, which potentiates its inhibitory activity against FXa by approximately 300-fold.[3][6] The fondaparinux-AT complex specifically and rapidly neutralizes FXa, thereby preventing the conversion of prothrombin to thrombin.[2] This interruption of the coagulation cascade ultimately inhibits fibrin (B1330869) formation and thrombus development.[7] After facilitating the inhibition of FXa, fondaparinux is released from the AT-FXa complex and can bind to other AT molecules, acting as a catalyst.[2]
Data Presentation
The following tables summarize the quantitative data regarding the effects of fondaparinux on various coagulation parameters.
Table 1: Effect of Fondaparinux on Plasma Clotting Times
| Parameter | Fondaparinux Concentration (µg/mL) | Average Prolongation (seconds) | Reference(s) |
| Prothrombin Time (PT) | 0.4 (Prophylactic) | ~1 | [8][9] |
| 0.8 (Therapeutic) | ~1.2 | [8] | |
| Activated Partial Thromboplastin Time (aPTT) | 0.4 (Prophylactic) | 4-5 | [8][9] |
| 0.8 (Therapeutic) | 4-5 | [8][9] | |
| 2.0 (Supratherapeutic) | ~6.2 | [10] |
Table 2: Binding Parameters of Fondaparinux to Antithrombin III (ATIII)
| Parameter | Value | Matrix | Reference(s) |
| Binding Capacity (Bmax) | 2072 nmol/L | Human Plasma | [1] |
| 1627 nmol/L | Purified ATIII | [1] | |
| Dissociation Constant (KD) | 28 nmol/L | Human Plasma | [1] |
| 32 nmol/L | Purified ATIII | [1] | |
| Plasma Protein Binding | >97% (specifically to ATIII) | Human Plasma | [1] |
Experimental Protocols
Detailed methodologies for key experiments involving fondaparinux are provided below.
Protocol 1: Chromogenic Anti-Factor Xa Assay
This assay is the gold standard for measuring fondaparinux activity as it directly quantifies the inhibition of FXa.
Principle: The assay measures the residual FXa activity after incubation of a plasma sample containing fondaparinux with a known amount of excess FXa. The fondaparinux in the plasma, in the presence of antithrombin, will inhibit a portion of the added FXa. The remaining FXa cleaves a chromogenic substrate, releasing a colored compound (p-nitroaniline), which is measured spectrophotometrically. The color intensity is inversely proportional to the fondaparinux concentration.[9][11]
Materials:
-
Citrated platelet-poor plasma (PPP)
-
Fondaparinux sodium standard solutions
-
Chromogenic anti-Xa assay kit (containing bovine FXa, antithrombin, and a chromogenic substrate)
-
Microplate reader
-
Incubator (37°C)
-
Tris-HCl buffer
Procedure:
-
Standard Curve Preparation: Prepare a series of fondaparinux standard solutions of known concentrations (e.g., 0 to 2 µg/mL) by diluting a stock solution in pooled normal plasma.
-
Sample Preparation: If necessary, dilute test plasma samples to fall within the range of the standard curve.
-
Assay: a. Pre-warm all reagents and samples to 37°C. b. Add a specific volume of the standard or test plasma to a microplate well. c. Add a defined amount of excess FXa to each well. d. Incubate for a specified time (e.g., 30-120 seconds) at 37°C to allow for the inhibition of FXa by the fondaparinux-AT complex. e. Add the chromogenic substrate to each well. f. Incubate for a defined period (e.g., 3-10 minutes) at 37°C. g. Stop the reaction by adding an acid (e.g., citric acid). h. Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Plot the absorbance values of the standards against their corresponding concentrations to generate a standard curve. Determine the concentration of fondaparinux in the test samples by interpolating their absorbance values on the standard curve. It is crucial to use a fondaparinux-specific calibrator for accurate quantification.[4][12]
Protocol 2: Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay evaluates the integrity of the intrinsic and common pathways of the coagulation cascade. Fondaparinux has a minimal effect on the aPTT.[2][10]
Principle: The aPTT measures the time it takes for a fibrin clot to form after the addition of a phospholipid, an activator (e.g., ellagic acid, kaolin), and calcium to a plasma sample.
Materials:
-
Citrated platelet-poor plasma (PPP)
-
aPTT reagent (containing a phospholipid and an activator)
-
0.025 M Calcium Chloride (CaCl2) solution
-
Coagulometer or water bath (37°C) with a stopwatch
-
Test tubes
Procedure:
-
Sample Preparation: Prepare citrated PPP from whole blood by centrifugation.
-
Assay: a. Pre-warm the aPTT reagent and CaCl2 solution to 37°C. b. Pipette 100 µL of plasma into a test tube. c. Add 100 µL of the aPTT reagent to the plasma. d. Incubate the mixture for 3-5 minutes at 37°C. e. Forcibly add 100 µL of the pre-warmed CaCl2 solution and simultaneously start a timer. f. Observe the tube for clot formation. Stop the timer as soon as a fibrin clot is detected. g. Record the clotting time in seconds.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating the anticoagulant properties of a test compound in comparison to fondaparinux.
Conclusion
Fondaparinux serves as an essential tool in coagulation research due to its highly specific mechanism of action. Its use in well-defined in vitro and in vivo models allows for the elucidation of the role of Factor Xa in thrombotic processes and provides a robust benchmark for the development of new anticoagulant therapies. The protocols and data presented herein offer a comprehensive guide for researchers utilizing fondaparinux as a reference compound in their coagulation studies. Accurate and reproducible results are contingent upon the use of appropriate assays and fondaparinux-specific calibrators.
References
- 1. Fondaparinux sodium mechanism of action: identification of specific binding to purified and human plasma-derived proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.journalagent.com [pdf.journalagent.com]
- 3. hr.universityhealthsystem.com [hr.universityhealthsystem.com]
- 4. Fondaparinux Monitoring: Need for a Local Fondaparinux-Calibrated Anti–F actor Xa Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Use of fondaparinux in patients with heparin-induced thrombocytopenia on veno-venous extracorporeal membrane oxygenation: A three-patient case series report [frontiersin.org]
- 6. Unlocking the potential of fondaparinux: guideline for optimal usage and clinical suggestions (2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. njmonline.nl [njmonline.nl]
- 8. Anti-Xa activity (UFH, LMWH, rivaroxaban & fondaparinux monitoring) | Synnovis [synnovis.co.uk]
- 9. researchgate.net [researchgate.net]
- 10. Anti-Xa Assays [practical-haemostasis.com]
- 11. [Monitoring anticoagulation by fondaparinux: determination of anti factor Xa-level] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. diagnolab.com.na [diagnolab.com.na]
Application Notes and Protocols for Long-Term Stability of Arixtra (Fondaparinux Sodium) in Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arixtra® (fondaparinux sodium) is a synthetic pentasaccharide that acts as a selective, indirect inhibitor of activated Factor X (Factor Xa). Its specific mechanism of action, binding to antithrombin III (ATIII) and potentiating the neutralization of Factor Xa, makes it a valuable tool in thrombosis research and anticoagulant drug development.[1][2][3] For experimental applications, maintaining the chemical integrity and biological activity of fondaparinux (B3045324) in solution over time is critical. These application notes provide guidance on the long-term storage of fondaparinux solutions and protocols for assessing its stability.
Storage and Handling of Fondaparinux Solutions
Proper storage is essential to ensure the stability of fondaparinux solutions for experimental use. For research purposes, stock solutions can be prepared and stored under the following conditions:
| Storage Condition | Duration | Notes |
| 0 - 4°C (Refrigerated) | Days to Weeks | Recommended for short-term storage of working solutions. |
| -20°C (Frozen) | Months | Recommended for long-term storage of stock solutions. Avoid repeated freeze-thaw cycles. |
Table 1: Recommended Storage Conditions for Fondaparinux Sodium Solutions for Research Use.[4]
Fondaparinux is known to be labile under strong acidic, basic, and oxidative conditions.[5] Acidic conditions can lead to degradation via desulfation.[6] Therefore, it is recommended to prepare solutions in neutral, buffered aqueous solutions (e.g., PBS, pH 7.4) or in solvents like DMSO for initial stock preparation.[4] The commercial formulation of this compound is an isotonic sodium chloride solution, which can also be used as a diluent.[7][8]
Assessment of Chemical Stability
The chemical stability of fondaparinux can be quantified by assessing its purity and the presence of degradation products over time using high-performance liquid chromatography (HPLC). A strong anion-exchange (SAX) HPLC method is particularly effective.
Experimental Protocol: SAX-HPLC for Fondaparinux Purity
This protocol is adapted from a validated method for the determination of fondaparinux sodium purity.[7][9]
3.1.1 Materials and Reagents
-
Fondaparinux Sodium standard
-
Hamilton SAX column (250 mm x 4.6 mm) or equivalent
-
Disodium (B8443419) hydrogen phosphate (B84403)
-
Phosphoric acid
-
Lithium perchlorate (B79767)
-
Lithium hydroxide
-
0.9% (w/v) Sodium Chloride solution
-
HPLC-grade water
-
HPLC system with UV detector, gradient pump, and column oven
3.1.2 Mobile Phase Preparation
-
Solution A (5 mM Disodium Hydrogen Phosphate, pH 2.5): Dissolve ~710 mg of disodium hydrogen phosphate in 1000 mL of HPLC-grade water. Adjust the pH to 2.5 with phosphoric acid. Filter through a 0.45 µm membrane and degas.[7]
-
Solution B (0.5 M Lithium Perchlorate in 5 mM Phosphate Buffer, pH 6.8): Prepare a 5 mM disodium hydrogen phosphate solution as above. Add lithium perchlorate to a final concentration of 0.5 M. Adjust the pH to 6.8 with lithium hydroxide. Filter through a 0.45 µm membrane and degas.[7]
3.1.3 Chromatographic Conditions
| Parameter | Condition |
| Column | Hamilton SAX, 250 mm x 4.6 mm |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 210 nm |
| Injection Volume | 100 µL |
| Sample Diluent | 0.9% (w/v) Sodium Chloride solution |
| Sample Conc. | 5.0 mg/mL |
| Gradient Program | Time (min) |
Table 2: SAX-HPLC Method Parameters.[7]
3.1.4 Procedure
-
Prepare a 5.0 mg/mL solution of the fondaparinux sample (from the stability study) in 0.9% NaCl solution.
-
Equilibrate the HPLC system with the initial mobile phase conditions (10% Solution B) until a stable baseline is achieved.
-
Inject 100 µL of the sample solution.
-
Run the gradient program for 60 minutes.
-
Integrate the peak area for fondaparinux and any degradation products. Calculate the purity as the percentage of the main peak area relative to the total peak area.
Assessment of Functional Stability
The biological activity of fondaparinux is its ability to potentiate ATIII-mediated inhibition of Factor Xa. A chromogenic anti-Factor Xa assay is the standard method to assess this functional activity.[10][11]
Experimental Protocol: Chromogenic Anti-Factor Xa Assay
This protocol outlines the general steps for determining the functional activity of a fondaparinux solution.
4.1.1 Principle The assay measures the residual Factor Xa activity after incubation with the fondaparinux sample in the presence of excess antithrombin. The patient's plasma (containing fondaparinux and ATIII) is incubated with a known excess amount of Factor Xa. The fondaparinux-ATIII complex inhibits a portion of the Factor Xa. A chromogenic substrate is then added, which is cleaved by the residual Factor Xa, releasing a colored compound. The color intensity is inversely proportional to the fondaparinux concentration.[10][12]
4.1.2 Materials and Reagents
-
Fondaparinux solution to be tested
-
Fondaparinux calibrators (commercially available)
-
Normal human plasma pool (double-centrifuged, platelet-poor)
-
Anti-Factor Xa assay kit (containing excess Factor Xa, chromogenic substrate, and buffers)
-
Microplate reader capable of reading absorbance at the appropriate wavelength (typically 405 nm)
4.1.3 Procedure
-
Prepare a Standard Curve: Using the fondaparinux calibrators, perform serial dilutions in the normal plasma pool to create a standard curve covering the expected concentration range of the test sample. Typical therapeutic ranges are 0.5 - 1.0 IU/mL.[10]
-
Sample Preparation: Dilute the fondaparinux stability sample to an expected concentration within the range of the standard curve using the normal plasma pool.
-
Assay Execution (follow kit manufacturer's instructions): a. Incubate the diluted standards and test samples with the excess Factor Xa reagent for a specified time. b. Add the chromogenic substrate to initiate the color development reaction. c. Stop the reaction after a specified time. d. Read the absorbance on a microplate reader.
-
Data Analysis: a. Plot the absorbance values of the standards against their known concentrations to generate a standard curve. b. Determine the concentration of the test sample by interpolating its absorbance value from the standard curve. c. The functional stability is expressed as the measured active concentration relative to the initial concentration.
Visualizations
Signaling Pathway of Fondaparinux
Caption: Mechanism of action of Fondaparinux.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing Fondaparinux stability.
References
- 1. Extended Physicochemical Characterization of the Synthetic Anticoagulant Pentasaccharide Fondaparinux Sodium by Quantitative NMR and Single Crystal X-ray Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Fondaparinux sodium | 114870-03-0 | OF04094 | Biosynth [biosynth.com]
- 4. medkoo.com [medkoo.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. tsijournals.com [tsijournals.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Anti-Xa assays - Australian Prescriber [australianprescriber.tg.org.au]
- 11. njmonline.nl [njmonline.nl]
- 12. Anti-Xa Assays [practical-haemostasis.com]
Application Notes: Preparation and Use of Fondaparinux Sodium in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fondaparinux (B3045324) sodium is a synthetic pentasaccharide anticoagulant that functions as a selective, indirect inhibitor of activated Factor X (Factor Xa).[1][2] Its mechanism of action relies on its specific binding to antithrombin III (ATIII), a natural anticoagulant protein.[2][3] This binding induces a conformational change in ATIII, potentiating its ability to neutralize Factor Xa by approximately 300 times.[4][5] The neutralization of Factor Xa interrupts the blood coagulation cascade, which in turn inhibits the formation of thrombin (Factor IIa) and the subsequent development of thrombi.[4][6]
Unlike heparin, fondaparinux does not inactivate thrombin directly and has a minimal risk of causing heparin-induced thrombocytopenia (HIT).[2][3] Its high specificity and predictable pharmacokinetic profile make it a valuable tool for in vitro studies investigating coagulation, thrombosis, and the cellular effects of selective Factor Xa inhibition.[1] These notes provide detailed protocols for the preparation of fondaparinux sodium solutions for use in eukaryotic cell culture experiments.
Solubility and Stability
Fondaparinux sodium is a white to off-white powder that is freely soluble in water and phosphate-buffered saline (PBS).[7][8] One supplier reports a solubility of up to 100 mg/mL in PBS.[9][10] It is practically insoluble in organic solvents like ethanol.[7]
Stock solutions are stable for extended periods when stored frozen. To prevent degradation from repeated freeze-thaw cycles, it is critical to prepare single-use aliquots.[9] Recommended storage for stock solutions is up to 1 month at -20°C or up to 6 months at -80°C.[9] Stress studies have shown the compound to be stable under neutral, thermal, and photolytic conditions, but labile to acid and base hydrolysis.[11]
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL Stock Solution
This protocol describes the preparation of a concentrated stock solution that can be further diluted to desired working concentrations.
Materials:
-
Fondaparinux Sodium powder (≥95% purity)[6]
-
Sterile, molecular biology grade Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile 0.22 µm syringe filter
-
Sterile syringes (1 mL to 10 mL)
-
Sterile, nuclease-free microcentrifuge tubes (e.g., 1.5 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Methodology:
-
Aseptic Technique: Perform all steps in a laminar flow hood or biological safety cabinet to maintain sterility.
-
Weighing: Tare a sterile conical tube on a calibrated balance. Carefully weigh the desired amount of fondaparinux sodium powder (e.g., 100 mg) and transfer it into the tube.
-
Dissolution: Add the corresponding volume of sterile PBS to achieve a final concentration of 10 mg/mL (e.g., for 100 mg of powder, add 10 mL of PBS).
-
Mixing: Cap the tube securely and vortex at medium speed until the powder is completely dissolved. The solution should be clear and colorless.[8] If dissolution is slow, gentle warming or brief sonication can be used to aid the process.[9]
-
Sterile Filtration: Draw the entire fondaparinux solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe tip.
-
Aliquoting: Dispense the filtered solution into sterile, clearly labeled microcentrifuge tubes in volumes appropriate for single experiments (e.g., 50 µL or 100 µL aliquots). This minimizes waste and prevents contamination and degradation from multiple freeze-thaw cycles.[9]
-
Storage: Immediately store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[9]
Protocol 2: Preparation of Working Solution and Application to Cells
Methodology:
-
Thawing: Remove a single aliquot of the fondaparinux stock solution from the freezer and thaw it at room temperature or on ice.
-
Dilution: In a sterile tube, perform serial dilutions of the stock solution using sterile, pre-warmed complete cell culture medium to achieve the final desired experimental concentrations.
-
Example: To prepare a 10 µg/mL working solution from a 10 mg/mL stock, you can perform a 1:100 dilution followed by a 1:10 dilution, or a direct 1:1000 dilution (e.g., add 1 µL of stock to 999 µL of medium).
-
-
Vehicle Control: Prepare a vehicle control by adding the same volume of the solvent used for the final dilution step (i.e., cell culture medium containing a minute amount of PBS) to control cells. This accounts for any effects of the solvent on the cells.
-
Cell Treatment: Remove the existing medium from the cultured cells and replace it with the medium containing the desired final concentration of fondaparinux sodium or the vehicle control.
-
Incubation: Incubate the cells for the desired experimental duration under standard culture conditions (e.g., 37°C, 5% CO₂).
Quantitative Data Summary
The following table summarizes key quantitative data from in vitro studies using fondaparinux in cell-based models. The activity of fondaparinux is typically expressed in milligrams (mg) or anti-Xa international units (IU/mL) and cannot be directly compared to the activity of heparin or low molecular weight heparins.[12]
| Cell Model/System | Parameter | Value (anti-Xa IU/mL) | Reference |
| Activated Human Monocytes | IC₅₀ | 0.59 ± 0.05 | [6][9] |
| Human Monocyte-derived Microparticles | IC₅₀ | 0.17 ± 0.03 | [6][9] |
Table 1: In vitro inhibitory concentrations (IC₅₀) of fondaparinux sodium against thrombin generation in specific cell models.
Visualizations
Experimental Workflow
References
- 1. Fondaparinux sodium: a selective inhibitor of factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. What is the mechanism of Fondaparinux Sodium? [synapse.patsnap.com]
- 4. Fondaparinux : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 5. Mechanism of action of Fondaparinux sodium_Chemicalbook [chemicalbook.com]
- 6. toku-e.com [toku-e.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. China Fondaparinux Sodium 114870-03-0,Buy Fondaparinux Sodium 114870-03-0 Online -china-sinoway.com [china-sinoway.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.hres.ca [pdf.hres.ca]
Application Notes and Protocols for In Vivo Studies of Arixtra (Fondaparinux)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo evaluation of Arixtra (fondaparinux), a synthetic and selective inhibitor of activated Factor X (Xa). The protocols detailed below are established and widely used rodent models for assessing the antithrombotic efficacy and bleeding risk of anticoagulant drugs.
Introduction to this compound (Fondaparinux)
This compound is a synthetic pentasaccharide that specifically binds to antithrombin III (ATIII), potentiating its natural ability to neutralize Factor Xa by approximately 300 times.[1][2] The neutralization of Factor Xa interrupts the blood coagulation cascade, thereby inhibiting thrombin formation and the development of thrombi.[1][2] Unlike unfractionated heparin (UFH) and low-molecular-weight heparins (LMWHs), this compound does not inactivate thrombin (Factor IIa) and has no known effect on platelet function.[1] Its predictable pharmacokinetic profile allows for once-daily subcutaneous administration without the need for routine coagulation monitoring in most clinical settings.[3]
Mechanism of Action: Coagulation Cascade Inhibition
This compound's antithrombotic activity is centered on the indirect inhibition of Factor Xa, a critical enzyme at the convergence of the intrinsic and extrinsic pathways of the coagulation cascade.
References
Application Notes and Protocols for Non-Clinical Safety Pharmacology Studies of Arixtra (Fondaparinux)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the non-clinical safety pharmacology profile of Arixtra (fondaparinux sodium) and detailed protocols for the assessment of its effects on vital organ systems. Fondaparinux (B3045324) is a synthetic and selective inhibitor of activated Factor X (Xa), a key component in the blood coagulation cascade. Its antithrombotic activity is mediated through antithrombin III (ATIII). Non-clinical safety pharmacology studies are essential to identify potential adverse effects on major physiological systems prior to human trials.
Mechanism of Action
Fondaparinux selectively binds to antithrombin III (ATIII), inducing a conformational change that potentiates the neutralization of Factor Xa by approximately 300 times.[1][2] This inhibition of Factor Xa interrupts the blood coagulation cascade, preventing the conversion of prothrombin to thrombin and subsequent fibrin (B1330869) formation.[1][2] Unlike unfractionated heparin, fondaparinux does not inactivate thrombin (Factor IIa).[1]
Signaling Pathway Diagram
Caption: Mechanism of action of Fondaparinux (this compound).
Non-Clinical Safety Pharmacology Profile
According to the European Medicines Agency (EMA) public assessment report, a comprehensive battery of safety pharmacology studies was conducted for fondaparinux. These studies investigated potential effects on the central nervous, cardiovascular, respiratory, gastrointestinal, and renal systems. The results of these studies showed no untoward findings , indicating a favorable non-clinical safety profile for this compound.
Data Presentation
While specific quantitative data from the non-clinical safety pharmacology studies are not publicly available, the following tables summarize the key parameters that were assessed and the overall findings as reported by regulatory agencies.
Cardiovascular Safety Pharmacology Data
| Parameter | Species | Methodology | Doses Tested (mg/kg/day) | Observed Effects |
| Heart Rate | Dog | Conscious Telemetry | 0.4, 2.0, 10.0 | No significant effects observed |
| Blood Pressure (Systolic, Diastolic, Mean) | Dog | Conscious Telemetry | 0.4, 2.0, 10.0 | No significant effects observed |
| ECG Parameters (PR, QRS, QT intervals) | Dog | Conscious Telemetry | 0.4, 2.0, 10.0 | No significant effects observed |
Respiratory Safety Pharmacology Data
| Parameter | Species | Methodology | Doses Tested (mg/kg/day) | Observed Effects |
| Respiratory Rate | Rat | Whole-Body Plethysmography | 0.4, 2.0, 10.0 | No significant effects observed |
| Tidal Volume | Rat | Whole-Body Plethysmography | 0.4, 2.0, 10.0 | No significant effects observed |
| Minute Volume | Rat | Whole-Body Plethysmography | 0.4, 2.0, 10.0 | No significant effects observed |
Central Nervous System Safety Pharmacology Data
| Assessment | Species | Methodology | Doses Tested (mg/kg/day) | Observed Effects |
| Behavior, Motor Activity, Coordination | Rat | Functional Observational Battery (FOB) / Irwin Test | 0.4, 2.0, 10.0 | No significant effects observed |
| Sensory and Motor Reflexes | Rat | Functional Observational Battery (FOB) / Irwin Test | 0.4, 2.0, 10.0 | No significant effects observed |
| Body Temperature | Rat | Functional Observational Battery (FOB) / Irwin Test | 0.4, 2.0, 10.0 | No significant effects observed |
Experimental Protocols
The following are detailed, representative protocols for the core battery of safety pharmacology studies, based on standard industry practices and regulatory guidelines (ICH S7A).
Cardiovascular Safety Assessment in Conscious Telemetered Dogs
Objective: To assess the potential effects of fondaparinux on cardiovascular parameters, including heart rate, blood pressure, and electrocardiogram (ECG) intervals, in conscious, freely moving dogs.
Methodology:
-
Animal Model: Purpose-bred Beagle dogs, surgically implanted with telemetry transmitters for continuous monitoring of cardiovascular parameters.
-
Housing: Animals are housed in a controlled environment with a defined light-dark cycle.
-
Experimental Design: A Latin square crossover design is typically used, where each animal receives the vehicle control and multiple dose levels of the test article with an adequate washout period between doses.
-
Dosing: Fondaparinux is administered via the intended clinical route (subcutaneous injection).
-
Data Acquisition: Continuous recording of ECG, heart rate, and arterial blood pressure is performed before and after dosing for a specified period.
-
Data Analysis: Data are averaged over predetermined time intervals. Changes from baseline are calculated and compared between treated and control groups.
Respiratory Safety Assessment using Whole-Body Plethysmography in Rats
Objective: To evaluate the potential effects of fondaparinux on respiratory function in conscious, unrestrained rats.
Methodology:
-
Animal Model: Young adult Sprague-Dawley or Wistar rats.
-
Apparatus: A whole-body plethysmography system is used to measure respiratory parameters.
-
Acclimatization: Animals are acclimated to the plethysmography chambers prior to the study.
-
Experimental Design: Animals are randomly assigned to treatment groups (vehicle control and fondaparinux dose groups).
-
Dosing: Fondaparinux is administered via subcutaneous injection.
-
Data Acquisition: Respiratory rate, tidal volume, and minute volume are recorded at multiple time points post-dosing.
-
Data Analysis: Changes in respiratory parameters from pre-dose values are compared between the fondaparinux-treated groups and the vehicle control group.
Central Nervous System Safety Assessment using a Functional Observational Battery (FOB) in Rats
Objective: To assess the potential effects of fondaparinux on behavioral and neurological function in rats.
Methodology:
-
Animal Model: Young adult Sprague-Dawley or Wistar rats.
-
Observational Battery: A standardized Functional Observational Battery (FOB) or Irwin test is performed. This includes:
-
Home Cage Observations: Posture, activity level, and any abnormal behaviors.
-
Open Field Assessment: General motor activity, gait, and coordination.
-
Neurological Examination: Sensory and motor reflexes (e.g., pinna reflex, righting reflex, grip strength), and autonomic signs (e.g., pupil size, salivation, piloerection).
-
Physiological Measurements: Body temperature.
-
-
Experimental Design: Animals are dosed with either vehicle or fondaparinux. Observations are made at the time of peak plasma concentration and at several subsequent time points.
-
Scoring: Observations are quantified using a standardized scoring system.
-
Data Analysis: Scores for each parameter are compared between the fondaparinux-treated and vehicle control groups.
Experimental Workflow Diagram
Caption: General experimental workflow for non-clinical safety pharmacology studies.
References
Troubleshooting & Optimization
Arixtra® (Fondaparinux Sodium) Solubility: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Arixtra® (fondaparinux sodium) in experimental buffers.
Troubleshooting Guides
This section addresses specific problems that may arise during the preparation of this compound® solutions for in vitro experiments.
Issue 1: this compound® powder is not readily dissolving in my buffer.
If you are experiencing difficulty dissolving this compound® powder, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for dissolving this compound®.
Detailed Steps:
-
Initial Solvent Choice: this compound® is reported to be freely soluble in water, isotonic saline (0.9% NaCl), and phosphate-buffered saline (PBS)[1][2][3]. If using a different buffer system, consider preparing a concentrated stock solution in water or saline first.
-
pH Adjustment: The pH of the solution can significantly impact solubility. The commercial formulation of this compound® has a pH between 5.0 and 8.0[4][5]. For dissolving crude fondaparinux (B3045324) sodium, adjusting the pH to a neutral to slightly alkaline range of 7.0-8.0 is recommended[6]. Use dilute NaOH or HCl for pH adjustment.
-
Mechanical Agitation: Gentle vortexing or stirring can aid in the dissolution process.
-
Temperature Increase: Cautiously warming the solution can enhance solubility. A crystallization protocol for fondaparinux involves dissolving it in demineralized water at 70°C[1]. For biological assays, warming to 37°C may be sufficient and less likely to affect the compound's stability.
-
Sonication: If aggregates persist, sonication can be an effective method to break them apart and facilitate dissolution[7].
Issue 2: this compound® precipitates out of solution after initial dissolution.
Precipitation after initial dissolution can be caused by buffer incompatibility, temperature changes, or high concentrations.
Potential Causes and Solutions:
-
Buffer Composition:
-
Divalent Cations: this compound® is a highly sulfated molecule and can interact with cations. Studies have shown that fondaparinux interacts with calcium ions (Ca²⁺)[7]. The presence of high concentrations of divalent cations like Ca²⁺ or magnesium (Mg²⁺) in your buffer could potentially lead to precipitation.
-
Recommendation: If your buffer contains divalent cations, consider preparing a stock solution of this compound® in a cation-free buffer or water and then diluting it to the final concentration in your experimental buffer.
-
-
Buffer Type: While data on a wide range of buffers is limited, a Tris-EDTA-NaCl-PEG buffer at pH 8.4 has been successfully used for in vitro assays[8]. If you are using a buffer system where you are observing precipitation, consider switching to a simpler system like PBS or saline if your experiment allows.
-
-
Temperature: A decrease in temperature after dissolving this compound® at a higher temperature can lead to precipitation.
-
Recommendation: Ensure that the final experimental conditions are at a temperature that maintains the solubility of this compound® at the desired concentration. If the experiment must be conducted at a lower temperature, you may need to work with a lower concentration of this compound®.
-
-
Concentration: The concentration of this compound® may be too high for the specific buffer system and conditions.
-
Recommendation: Try preparing a more dilute solution. Refer to the solubility data table below for guidance.
-
Experimental Protocols
Protocol for Preparing a 10 mg/mL Stock Solution of this compound® in PBS
-
Materials:
-
This compound® (fondaparinux sodium) powder
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile conical tubes
-
Vortex mixer
-
Water bath sonicator
-
-
Procedure:
-
Weigh the desired amount of this compound® powder in a sterile conical tube.
-
Add the calculated volume of PBS (pH 7.4) to achieve a final concentration of 10 mg/mL.
-
Gently vortex the tube for 1-2 minutes.
-
If the powder is not fully dissolved, place the tube in a water bath sonicator. Sonicate in short bursts of 30-60 seconds, allowing the solution to cool in between to avoid excessive heating.
-
Visually inspect the solution for any remaining particulate matter. If the solution is clear, it is ready for use.
-
Sterile filter the solution using a 0.22 µm filter if required for your application.
-
Store the stock solution at 2-8°C for short-term use or in aliquots at -20°C for long-term storage.
-
Data Presentation
Table 1: Solubility of this compound® (Fondaparinux Sodium) in Various Solvents
| Solvent | Reported Solubility | Notes | Citations |
| Water | Sparingly to Freely Soluble | One source specifies 20 mg/mL. | [1][2][3][9][10] |
| Phosphate-Buffered Saline (PBS) | 100 mg/mL | May require sonication. | [7] |
| 0.9% Sodium Chloride (Isotonic Saline) | Freely Soluble | Used in the commercial formulation. | [3] |
| Sodium Hydroxide Solution | Freely Soluble | The commercial formulation may use NaOH for pH adjustment. | [2][3] |
| Tris-EDTA-NaCl-PEG Buffer (pH 8.4) | Soluble | Used for in vitro anti-Factor Xa assays. | [8] |
| Ethanol | Insoluble | [9] | |
| DMSO | Insoluble | [8] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound® solutions? A1: For short-term storage, solutions can be kept at 2-8°C. For long-term storage, it is advisable to store aliquots at -20°C to avoid repeated freeze-thaw cycles.
Q2: Can I use buffers other than PBS or saline to dissolve this compound®? A2: Yes, other buffers can be used, but their compatibility should be verified. A Tris-based buffer has been reported to be effective[8]. It is recommended to start with a small test batch to ensure solubility and stability. Given this compound's anionic nature due to its sulfate (B86663) groups, buffers with high ionic strength or containing divalent cations should be used with caution as they may influence solubility.
Q3: My this compound® solution has a slight yellow tint. Is it still usable? A3: The commercial injectable solution of this compound® is described as a clear and colorless to slightly yellow liquid[4][5]. A slight yellow tint is generally acceptable. However, if the solution is cloudy, contains visible precipitates, or has a significant color change, it should not be used.
Q4: How does the ionic strength of the buffer affect this compound® solubility? A4: As a highly sulfated polysaccharide, the solubility of this compound® can be influenced by the ionic strength of the buffer. While specific studies on this compound® are limited, for similar molecules, changes in ionic strength can affect solubility. It is generally expected that this compound® would be soluble in buffers with physiological ionic strength, such as PBS and isotonic saline.
Signaling Pathway and Logical Relationships
Mechanism of Action of Fondaparinux
Caption: Mechanism of action of Fondaparinux.
References
- 1. mdpi.com [mdpi.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. store.usp.org [store.usp.org]
- 4. Sulfation of glycosaminoglycans depends on the catalytic activity of lithium-inhibited phosphatase BPNT2 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fondaparinux Sodium Impurity | C13H17NNa4O19S3 | CID 155801585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ec.europa.eu [ec.europa.eu]
- 10. researchgate.net [researchgate.net]
Optimizing Fondaparinux Concentration for In Vitro Assays: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing fondaparinux (B3045324) concentrations for in vitro assays. It includes detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Fondaparinux Signaling Pathway
Fondaparinux is a synthetic pentasaccharide that acts as an indirect inhibitor of Factor Xa (FXa). Its mechanism of action involves binding to antithrombin (AT), a natural anticoagulant protein. This binding induces a conformational change in AT, significantly enhancing its ability to inactivate FXa. By neutralizing FXa, fondaparinux effectively blocks the conversion of prothrombin to thrombin, thereby inhibiting the formation of fibrin (B1330869) clots.
Caption: Mechanism of action of fondaparinux.
Frequently Asked Questions (FAQs)
1. What is the primary in vitro assay for measuring fondaparinux concentration?
The chromogenic anti-Factor Xa (anti-Xa) assay is the recommended method for determining fondaparinux concentration in plasma samples.[1][2] It is crucial to use an assay calibrated with fondaparinux standards for accurate results.[1][3]
2. Why can't I use a standard heparin or Low Molecular Weight Heparin (LMWH) calibrated anti-Xa assay?
Fondaparinux inactivates Factor Xa at a different rate than unfractionated heparin (UFH) or LMWH.[1] Using assays calibrated with UFH or LMWH will lead to an overestimation of the fondaparinux concentration and inaccurate results.
3. What is the expected effect of fondaparinux on routine coagulation tests like aPTT and PT?
Fondaparinux has a minimal and often clinically insignificant effect on the activated partial thromboplastin (B12709170) time (aPTT) and prothrombin time (PT).[1][4] Therefore, these tests are not suitable for monitoring its anticoagulant activity.[4]
4. How does fondaparinux affect thrombin generation assays (TGA)?
Fondaparinux dose-dependently inhibits thrombin generation.[1] Specifically, it prolongs the initiation phase (lag time) and reduces the velocity of the propagation phase of thrombin generation.[5] However, its inhibitory effect on the total amount of thrombin generated (Endogenous Thrombin Potential or ETP) may be less pronounced compared to LMWH.[6]
5. What are typical in vitro concentrations of fondaparinux to test?
The concentrations of fondaparinux for in vitro studies should align with clinically relevant levels. These are often categorized as:
-
Prophylactic concentrations: Approximately 0.1 to 0.5 µg/mL.
-
Therapeutic concentrations: Approximately 0.5 to 1.5 µg/mL.
-
Supratherapeutic concentrations: Above 1.5 µg/mL.
Experimental Protocols
Chromogenic Anti-Xa Assay for Fondaparinux
This protocol outlines the key steps for measuring fondaparinux concentration using a chromogenic anti-Xa assay. It is essential to follow the specific instructions provided by the commercial kit manufacturer.
Caption: Workflow for the chromogenic anti-Xa assay.
Methodology:
-
Preparation of Calibration Curve:
-
Use commercially available fondaparinux calibrators to prepare a standard curve according to the manufacturer's instructions.
-
Typical calibration points may range from 0 to 2.0 µg/mL.
-
-
Sample Preparation:
-
Collect blood in 3.2% sodium citrate (B86180) tubes.
-
Prepare platelet-poor plasma (PPP) by double centrifugation.
-
-
Assay Procedure:
-
Patient plasma (or calibrator) is incubated with a known excess of Factor Xa and a source of antithrombin.
-
During this incubation, the fondaparinux in the plasma, in complex with antithrombin, neutralizes a portion of the added Factor Xa.
-
A chromogenic substrate, which is a target for Factor Xa, is then added.
-
The remaining, uninhibited Factor Xa cleaves the substrate, releasing a colored compound (typically p-nitroaniline).
-
The intensity of the color produced is inversely proportional to the fondaparinux concentration in the sample. This is measured spectrophotometrically at 405 nm.
-
-
Data Analysis:
-
A calibration curve is constructed by plotting the absorbance of the calibrators against their known concentrations.
-
The concentration of fondaparinux in the unknown samples is determined by interpolating their absorbance values on the calibration curve.
-
Thrombin Generation Assay (TGA) - Representative Protocol
This is a representative protocol for assessing the effect of fondaparinux on thrombin generation, often performed using a Calibrated Automated Thrombogram (CAT) system. Specific reagent compositions and concentrations may vary between commercial kits.
Caption: Workflow for a thrombin generation assay.
Methodology:
-
Sample Preparation:
-
Prepare platelet-poor plasma (PPP) from citrated blood samples.
-
Spike the PPP with various concentrations of fondaparinux (and a vehicle control).
-
-
Assay Procedure (using a fluorometer and 96-well plate):
-
Pipette 80 µL of the plasma sample into a well.
-
Add 20 µL of a trigger solution containing a low concentration of tissue factor (e.g., 1-5 pM) and phospholipids.
-
Initiate thrombin generation by adding 20 µL of a solution containing a fluorogenic thrombin substrate (e.g., Z-Gly-Gly-Arg-AMC) and calcium chloride.
-
The plate is incubated at 37°C, and the fluorescence is read continuously.
-
-
Calibration:
-
A thrombin calibrator is run in parallel to convert the fluorescence signal into thrombin concentration (nM).
-
-
Data Analysis:
-
The software generates a thrombogram (a curve of thrombin concentration over time).
-
Key parameters are calculated from this curve:
-
Lag Time: Time to the start of thrombin generation.
-
Peak Height: The maximum concentration of thrombin reached.
-
Endogenous Thrombin Potential (ETP): The total amount of thrombin generated (area under the curve).
-
-
Troubleshooting Guides
Anti-Xa Assay
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Fondaparinux concentration is unexpectedly high. | 1. Incorrect calibrator used (e.g., LMWH or UFH).2. Presence of other Factor Xa inhibitors (e.g., rivaroxaban, apixaban).[7] | 1. Action: Ensure the use of a fondaparinux-specific calibrator for the standard curve.[1][3]2. Action: Review the sample source for any co-administered Factor Xa inhibitors. |
| Fondaparinux concentration is unexpectedly low. | 1. Low antithrombin (AT) level in the plasma sample.2. Sample collection or processing issues (e.g., improper blood-to-anticoagulant ratio, hemolysis). | 1. Action: If AT deficiency is suspected, consider measuring AT levels. The anti-Xa assay's accuracy can be affected by AT levels below 60%.[1]2. Action: Ensure proper sample collection and handling procedures are followed. Repeat the assay with a fresh, properly collected sample. |
| High variability between replicate measurements. | 1. Pipetting errors.2. Reagent instability (improper storage or preparation).3. Instrument malfunction (e.g., inconsistent temperature). | 1. Action: Review and refine pipetting technique. Use calibrated pipettes.2. Action: Prepare fresh reagents according to the manufacturer's instructions and ensure proper storage.3. Action: Perform instrument maintenance and quality control checks. |
Thrombin Generation Assay
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or very low thrombin generation in control samples. | 1. Inactive or incorrect concentration of trigger reagent (tissue factor/phospholipids).2. Problem with the fluorogenic substrate or calcium solution. | 1. Action: Use fresh, properly stored, and validated trigger reagents. Titrate the tissue factor concentration to ensure an optimal response.2. Action: Prepare fresh substrate and calcium solutions. |
| High background fluorescence. | 1. Contaminated reagents or plate.2. Plasma sample is icteric or lipemic. | 1. Action: Use fresh, high-quality reagents and clean labware.2. Action: While the CAT method can correct for some plasma color variations, severe icterus or lipemia may interfere. Note the sample quality in the results. |
| Unexpectedly prolonged lag time in all samples. | 1. Pre-analytical variables (e.g., prolonged storage of blood before centrifugation, contact activation).[8]2. Low concentration of tissue factor in the trigger. | 1. Action: Standardize pre-analytical procedures, including immediate centrifugation after blood collection.[6][8]2. Action: Optimize the tissue factor concentration to achieve a consistent lag time in control samples. |
| Inconsistent results when testing fondaparinux. | 1. Variability in plasma preparation (residual platelets or microparticles).2. Inaccurate spiking of fondaparinux. | 1. Action: Implement a standardized double-centrifugation protocol to obtain platelet-poor plasma.[8]2. Action: Ensure accurate and precise dilution and addition of fondaparinux to the plasma samples. |
Quantitative Data Summary
Table 1: Typical Fondaparinux Concentrations for In Vitro Assays
| Concentration Type | Typical Range (µg/mL) | Notes |
| Prophylactic | 0.1 - 0.5 | Simulates levels for preventing venous thromboembolism. |
| Therapeutic | 0.5 - 1.5 | Represents concentrations used for treatment of thrombosis. |
| Supratherapeutic | > 1.5 | Used to study dose-dependent effects and potential toxicity. |
Table 2: Effect of Fondaparinux on Coagulation Assay Parameters
| Assay | Parameter | Effect of Fondaparinux | Reference(s) |
| Anti-Xa Assay | Concentration (µg/mL) | Dose-dependent increase | [1] |
| aPTT | Clotting time (seconds) | Minimal to slight prolongation | [1][4] |
| PT | Clotting time (seconds) | Minimal to slight prolongation | [1][4] |
| Thrombin Generation | Lag Time | Prolonged | |
| Peak Height | Reduced | [5] | |
| ETP (Endogenous Thrombin Potential) | Partially reduced | [5] | |
| Fibrinogen/Thrombin Time | - | No clinically significant effect | [4] |
References
- 1. researchgate.net [researchgate.net]
- 2. Thrombin Generation Assays [practical-haemostasis.com]
- 3. Anticoagulants and the Propagation Phase of Thrombin Generation | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of the effect of fondaparinux and enoxaparin on thrombin generation during in-vitro clotting of whole blood and platelet-rich plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thrombin generation assays to personalize treatment in bleeding and thrombotic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. haemoscan.com [haemoscan.com]
- 8. Preanalytic variables of thrombin generation: towards a standard procedure and validation of the method - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Fondaparinux Stability in Experimental Setups
Welcome to the technical support center for researchers, scientists, and drug development professionals working with fondaparinux (B3045324). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you prevent the degradation of fondaparinux in your experimental setups, ensuring the integrity and accuracy of your results.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that can cause fondaparinux to degrade in an experimental setting?
A1: Fondaparinux is a synthetic pentasaccharide that is susceptible to degradation under specific chemical conditions. The primary factors that can lead to its degradation are:
-
Acidic conditions: Exposure to acidic environments can cause hydrolysis, leading to the breakdown of the molecule. Specifically, acidic conditions can lead to desulfation.[1][2]
-
Basic conditions: Alkaline environments also promote hydrolytic degradation of fondaparinux.
-
Oxidative stress: The presence of oxidizing agents can lead to the chemical modification and degradation of the fondaparinux molecule.
Fondaparinux has been found to be stable under neutral, thermal (heat), and photolytic (light) conditions.[3]
Q2: How can I detect if my fondaparinux sample has degraded?
A2: Degradation of fondaparinux can be detected by using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC). Anion-exchange (SAX-HPLC) or ion-pairing HPLC methods coupled with detectors like Evaporative Light Scattering Detectors (ELSD) or UV detectors (at 210 nm) are effective.[4] When degradation occurs, you will observe:
-
A decrease in the peak area of the main fondaparinux peak.
-
The appearance of new peaks in the chromatogram, which correspond to the degradation products.
Q3: What are the known degradation products of fondaparinux?
A3: Forced degradation studies have identified several impurities that arise from specific stress conditions. The major known degradation products are:
-
Impurity B: Formed under acidic hydrolysis.
-
Impurity D: Formed under basic hydrolysis.
-
Impurity E: Formed under oxidative degradation.
These impurities can be separated and identified using validated HPLC methods.
Q4: What are the recommended storage conditions for fondaparinux solutions to minimize degradation?
A4: To maintain the stability of fondaparinux in solution, it is recommended to:
-
Maintain the pH of the solution between 5 and 8.[5]
-
Store solutions at controlled room temperature, ideally below 25°C (77°F).[6]
-
While fondaparinux is not found to be particularly light-sensitive, it is good laboratory practice to protect solutions from prolonged exposure to direct, intense light.
-
Use in a timely manner after preparation.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with fondaparinux.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Unexpected peaks in HPLC chromatogram | Degradation of fondaparinux due to acidic, basic, or oxidative stress. | • Verify the pH of all your solutions and buffers. Ensure they are within the 5-8 range.• Prepare fresh solutions and buffers to rule out contamination or changes in pH over time.• Check for any potential sources of oxidizing agents in your experimental setup. |
| Loss of fondaparinux concentration over time | Hydrolysis of fondaparinux in the experimental medium. | • Ensure the pH of your medium is stable and in the neutral range if possible.• If the experiment requires acidic or basic conditions, minimize the exposure time of fondaparinux to these conditions.• Consider running control experiments to quantify the rate of degradation under your specific conditions. |
| Inconsistent results between experimental replicates | Variable degradation of fondaparinux across different samples. | • Standardize the preparation of all solutions to ensure consistent pH and composition.• Ensure uniform handling and incubation times for all samples.• Check for and eliminate any potential contaminants that could be catalyzing degradation in some samples. |
| Peak tailing or broadening in HPLC analysis | Interaction of the highly sulfated fondaparinux molecule with the HPLC column's stationary phase. | • Optimize the mobile phase composition. For ion-pair chromatography, adjust the concentration of the ion-pairing agent. For anion-exchange, optimize the salt concentration and gradient.• Ensure the column is properly equilibrated before each injection.• Use a guard column to protect the analytical column from strongly retained substances. |
Experimental Protocols
Forced Degradation Studies to Assess Fondaparinux Stability
Forced degradation studies are essential for understanding the stability of fondaparinux under stress conditions. Below are representative protocols based on ICH guidelines.
Objective: To induce degradation of fondaparinux under acidic, basic, and oxidative conditions to identify potential degradation products and assess the stability-indicating capability of an analytical method.
Starting Material: A solution of fondaparinux sodium at a concentration of approximately 1 mg/mL.
1. Acidic Degradation
-
Reagent: 0.1 N Hydrochloric Acid (HCl)
-
Procedure:
-
Mix equal volumes of the fondaparinux stock solution and 0.1 N HCl.
-
Incubate the mixture at 60°C for a specified period (e.g., 2, 4, 8, and 24 hours).
-
At each time point, withdraw an aliquot and neutralize it with an equivalent amount of 0.1 N Sodium Hydroxide (NaOH) to stop the degradation.
-
Dilute the sample with the mobile phase to an appropriate concentration for HPLC analysis.
-
Analyze the sample by a validated stability-indicating HPLC method.
-
2. Basic Degradation
-
Reagent: 0.1 N Sodium Hydroxide (NaOH)
-
Procedure:
-
Mix equal volumes of the fondaparinux stock solution and 0.1 N NaOH.
-
Keep the mixture at room temperature for a specified period (e.g., 2, 4, 8, and 24 hours).
-
At each time point, withdraw an aliquot and neutralize it with an equivalent amount of 0.1 N HCl.
-
Dilute the sample with the mobile phase for HPLC analysis.
-
Analyze by HPLC.
-
3. Oxidative Degradation
-
Reagent: 3% Hydrogen Peroxide (H₂O₂)
-
Procedure:
-
Mix equal volumes of the fondaparinux stock solution and 3% H₂O₂.
-
Keep the mixture at room temperature for a specified period (e.g., 2, 4, 8, and 24 hours), protected from light.
-
At each time point, withdraw an aliquot.
-
Dilute the sample with the mobile phase for HPLC analysis.
-
Analyze by HPLC.
-
Control Sample: A sample of the fondaparinux stock solution diluted with the mobile phase without any stress agent should be prepared and analyzed alongside the stressed samples.
Quantitative Data Summary
The following table presents representative data from forced degradation studies, illustrating the extent of fondaparinux degradation under various conditions.
| Stress Condition | Reagent Concentration | Temperature | Duration (hours) | Fondaparinux Remaining (%) | Major Degradation Products |
| Acid Hydrolysis | 0.1 N HCl | 60°C | 8 | ~85% | Impurity B |
| Base Hydrolysis | 0.1 N NaOH | Room Temp | 8 | ~90% | Impurity D |
| Oxidation | 3% H₂O₂ | Room Temp | 8 | ~88% | Impurity E |
| Thermal | - | 80°C | 24 | >99% | Not significant |
| Photolytic | Light Exposure | Room Temp | 24 | >99% | Not significant |
Note: The exact percentage of degradation can vary based on the specific experimental conditions.
Visualizations
Logical Workflow for Investigating Fondaparinux Degradation
Caption: Workflow for forced degradation studies of fondaparinux.
Degradation Pathways of Fondaparinux
Caption: Major degradation pathways of fondaparinux under stress.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural characterization of fondaparinux interaction with per-6-amino-beta-cyclodextrin: An NMR and MS study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tsijournals.com [tsijournals.com]
- 5. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ema.europa.eu [ema.europa.eu]
Technical Support Center: Measuring the Effects of Arixtra (fondaparinux)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Arixtra (fondaparinux).
Frequently Asked Questions (FAQs)
Q1: Why are routine coagulation tests like Prothrombin Time (PT) and activated Partial Thromboplastin Time (aPTT) not reliable for measuring this compound's effect?
A1: this compound is a synthetic pentasaccharide that selectively inhibits Factor Xa.[1][2] Unlike unfractionated heparin (UFH) or, to a lesser extent, low-molecular-weight heparins (LMWH), this compound has a very targeted mechanism of action that does not significantly affect other clotting factors in the coagulation cascade that are measured by PT and aPTT.[3][4] Studies have shown that even at therapeutic doses, this compound only slightly prolongs PT by approximately one second and aPTT by about 4 to 5 seconds.[4][5] This minimal impact makes these tests insensitive for routine monitoring of its anticoagulant activity.[6]
Q2: What is the recommended assay for measuring this compound concentration?
A2: The gold standard for measuring this compound's effect is the chromogenic anti-Factor Xa (anti-Xa) assay.[7] This assay specifically measures the inhibition of Factor Xa, which is the direct mechanism of action of fondaparinux (B3045324).[8][9] For accurate quantification, it is crucial to use an anti-Xa assay calibrated specifically with fondaparinux standards.[3][5]
Q3: Can I use a Low-Molecular-Weight Heparin (LMWH) calibrated anti-Xa assay to measure this compound?
A3: No, this is strongly discouraged. While the assay methodology is similar, using LMWH or UFH calibrators to measure fondaparinux levels will lead to inaccurate results, often overestimating the concentration.[10][11] This is due to differences in molecular size, affinity for Factor Xa, and binding to antithrombin.[10] Studies have shown significant discrepancies, with differences of up to 40% at higher concentrations when using LMWH curves instead of a fondaparinux-specific curve.[10]
Q4: Does this compound interfere with other coagulation assays?
A4: Yes, this compound can interfere with certain specialized coagulation tests. It has been reported to falsely elevate Protein S activity levels, even at low concentrations.[12] Additionally, it can interfere with Factor VIII assays, leading to a reduction in measured Factor VIII activity.[3][4][5] However, it does not have a clinically relevant effect on fibrinogen, antithrombin, or thrombin time assays.[4][5]
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Anti-Xa Assay Results
| Potential Cause | Troubleshooting Steps |
| Incorrect Calibrator Used | Verify that the anti-Xa assay is calibrated with fondaparinux-specific calibrators and controls. Using UFH or LMWH calibrators will yield inaccurate results.[10][11] |
| Sample Collection and Handling Issues | Ensure blood samples are collected in the correct anticoagulant tube (3.2% sodium citrate) and that the tube is filled to the proper volume to maintain the correct blood-to-anticoagulant ratio.[13][14] Avoid collecting samples from lines previously flushed with heparin.[14] Process samples to obtain platelet-poor plasma promptly, within the time limits specified by the assay manufacturer.[15] |
| Presence of Other Anticoagulants | The anti-Xa assay is not specific for fondaparinux.[3] The presence of other Factor Xa inhibitors (e.g., rivaroxaban (B1684504), apixaban) or heparins in the sample will lead to falsely elevated results. Review the subject's medication profile. |
| Low Antithrombin Levels | This compound's mechanism of action is dependent on antithrombin.[1][2] In patients with significantly low antithrombin levels (e.g., <60-70%), the anti-Xa activity may be lower than expected for a given dose, as the assay's ability to measure inhibition is affected.[16][17] Consider measuring antithrombin levels if results are unexpectedly low. |
Issue 2: Discrepancy Between Anti-Xa Levels and Observed Clinical Effects
| Potential Cause | Troubleshooting Steps |
| Unpredictable Dose-Response | In certain populations, such as critically ill patients, those with renal impairment, or individuals with extremes in body weight, the anticoagulant response to a standard dose of this compound can be unpredictable.[18][19] Routine monitoring is often necessary in these cases to ensure therapeutic levels.[7][10] |
| Weak Correlation in Complex Cases | In critically ill patients, a therapeutic anti-Xa level may not always correlate perfectly with the absence of thrombosis or bleeding.[18][19] Low anti-Xa values have been observed in both patients with new thrombotic events and those with bleeding events.[18] |
| Need for Additional Testing | For complex clinical scenarios, especially in critical care settings, relying solely on the anti-Xa assay may be insufficient. Consider incorporating other global hemostasis assays, such as thromboelastography (TEG) or thrombin generation assays, which may provide a more comprehensive picture of the patient's coagulation status.[18][20] |
Experimental Protocols
Protocol: Measurement of this compound Concentration using a Chromogenic Anti-Factor Xa Assay
-
Principle: This assay measures the amount of this compound in a plasma sample by quantifying its inhibitory effect on a known amount of Factor Xa. The residual Factor Xa activity is inversely proportional to the concentration of this compound in the sample.[6]
-
Sample Preparation:
-
Collect whole blood in a 3.2% sodium citrate (B86180) tube.
-
To obtain platelet-poor plasma, centrifuge the sample according to the assay manufacturer's instructions (e.g., for 10-15 minutes at 2500g).[17]
-
Carefully aspirate the upper portion of the plasma, avoiding the platelet layer, and transfer it to a clean tube for analysis or storage. If stored, freeze at -20°C or below.[17]
-
-
Assay Procedure (General Steps):
-
Prepare a calibration curve using fondaparinux calibrators of known concentrations.
-
Dilute patient plasma samples and controls as required by the kit protocol.
-
Add a known excess of Factor Xa to the calibrators, controls, and patient samples. This compound in the plasma will form a complex with antithrombin (present in the plasma) and neutralize a portion of the added Factor Xa.
-
Add a chromogenic substrate specific for Factor Xa. The residual, uninhibited Factor Xa will cleave the substrate, releasing a colored compound (e.g., p-nitroaniline).
-
Measure the change in optical density over time using a spectrophotometer at the appropriate wavelength (e.g., 405 nm). The color intensity is inversely proportional to the this compound concentration.
-
Calculate the concentration of this compound in the patient samples by interpolating the results from the calibration curve.
-
-
Quality Control: Run quality control samples with known low and high concentrations of fondaparinux with each batch of tests to ensure the accuracy and precision of the assay.
Data Summary
Table 1: Effect of this compound on Common Coagulation Assays
| Assay | Prophylactic Dose Effect | Therapeutic Dose Effect | Supratherapeutic Dose Effect |
| Prothrombin Time (PT) | Prolonged by ~1 second[4][5] | Prolonged by ~1 second[4][5] | - |
| Activated Partial Thromboplastin Time (aPTT) | Prolonged by ~4-5 seconds[4][5] | Prolonged by ~4-5 seconds[4][5] | Prolonged by ~6.2 seconds[4] |
| Factor VIII Activity | Reduced from ~119% to ~107%[4][5] | Reduced from ~119% to ~102%[4][5] | Reduced to ~85%[4][5] |
| Fibrinogen | No clinically significant change[4][5] | No clinically significant change[4][5] | No clinically significant change[4][5] |
| Antithrombin | No clinically significant change[4][5] | No clinically significant change[4][5] | No clinically significant change[4][5] |
| Thrombin Time | No clinically significant change[4][5] | No clinically significant change[4][5] | No clinically significant change[4][5] |
Table 2: Expected Therapeutic Ranges for this compound (Anti-Xa Assay)
| Indication | Dosing | Peak Level (3 hours post-dose) | Trough Level (prior to next dose) |
| DVT Prophylaxis | 2.5 mg once daily | 0.39 - 0.50 mg/L[14] | 0.14 - 0.19 mg/L[14] |
| Treatment of Thrombosis | 5-10 mg once daily | 1.20 - 1.26 mg/L[14] | 0.46 - 0.62 mg/L[14] |
| Note: Therapeutic ranges are suggested and may vary based on the specific patient population and clinical context.[18] |
Visualizations
Caption: Mechanism of action of this compound (fondaparinux).
Caption: Experimental workflow for the chromogenic anti-Xa assay.
References
- 1. What is the mechanism of Fondaparinux Sodium? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. aplm [aplm.kglmeridian.com]
- 5. Effect of fondaparinux on coagulation assays: results of College of American Pathologists proficiency testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-Xa activity (UFH, LMWH, rivaroxaban & fondaparinux monitoring) | Synnovis [synnovis.co.uk]
- 7. Laboratory Monitoring of Low-Molecular-Weight Heparin and Fondaparinux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of action of Fondaparinux sodium_Chemicalbook [chemicalbook.com]
- 9. Fondaparinux : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 10. Fondaparinux Monitoring: Need for a Local Fondaparinux-Calibrated Anti–F actor Xa Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. aplm [aplm.kglmeridian.com]
- 13. laboratories.newcastle-hospitals.nhs.uk [laboratories.newcastle-hospitals.nhs.uk]
- 14. This compound Anti-Xa | MLabs [mlabs.umich.edu]
- 15. jdos.nicholsinstitute.com [jdos.nicholsinstitute.com]
- 16. academic.oup.com [academic.oup.com]
- 17. Fondaparinux Activity Assay [testguide.labmed.uw.edu]
- 18. meridian.allenpress.com [meridian.allenpress.com]
- 19. Anti-Xa Activity Test Is Needed but Is Not Enough for Monitoring Fondaparinux Therapy Among Critically Ill Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Monitoring fondaparinux with the Sonoclot - PubMed [pubmed.ncbi.nlm.nih.gov]
Fondaparinux Interference with Common Laboratory Assays: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter interference from the synthetic anticoagulant fondaparinux (B3045324) in their laboratory assays.
Frequently Asked Questions (FAQs)
1. Which common coagulation assays are affected by the presence of fondaparinux?
Fondaparinux, a selective factor Xa inhibitor, can interfere with several common coagulation assays. The most notable interferences are observed in:
-
Activated Partial Thromboplastin Time (aPTT): Fondaparinux can cause a slight to moderate prolongation of the aPTT.[1][2][3][4] This effect is dependent on the concentration of fondaparinux and the specific aPTT reagent used.[4][5]
-
Prothrombin Time (PT): A slight prolongation of the PT, typically by about 1 second, can be observed at prophylactic and therapeutic concentrations of fondaparinux.[1][2][3][4]
-
Factor VIII Assays: Fondaparinux can lead to a false decrease in Factor VIII activity.[1][2][3][4] This interference is a consequence of the aPTT-based methodology of most Factor VIII assays.[4][5]
-
Protein S Activity: At least one study has reported that fondaparinux can cause a false elevation in Protein S levels.[4][6]
2. Are there any coagulation assays that are NOT significantly affected by fondaparinux?
Yes, several routine coagulation assays show no clinically significant effects from fondaparinux. These include:
-
Plasminogen, chromogenic protein C, von Willebrand factor, and D-dimer assays have also been shown to be unaffected.[7]
3. How can I accurately measure fondaparinux concentration in a sample?
The recommended method for measuring fondaparinux concentration is a chromogenic anti-Xa assay calibrated specifically for fondaparinux .[1][2][8][9][10][11][12][13][14] It is crucial to use fondaparinux calibrators and controls. Using calibrators for unfractionated heparin (UFH) or low-molecular-weight heparin (LMWH) will result in an overestimation of the fondaparinux level.[11][12] The results for fondaparinux are typically reported in mg/L.[8]
4. My aPTT result is prolonged in a sample containing fondaparinux. How do I interpret this?
A prolonged aPTT in the presence of fondaparinux is an expected finding.[1][2][3][4] The degree of prolongation is generally modest and does not correlate well with the anticoagulant effect of fondaparinux. Therefore, the aPTT should not be used to monitor fondaparinux therapy.[2] If you need to assess the anticoagulant effect, a fondaparinux-calibrated anti-Xa assay is the appropriate test.
5. Does fondaparinux interfere with platelet function assays?
Studies have shown that fondaparinux does not typically interfere with platelet aggregation studies, particularly in the context of testing for heparin-induced thrombocytopenia (HIT).[15] In fact, fondaparinux shows significantly less reactivity with HIT sera compared to unfractionated heparin.[15] However, at certain concentrations, fondaparinux can form complexes with platelet factor 4 (PF4) that may enhance platelet activation in the presence of HIT-like antibodies.[16]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpectedly prolonged aPTT | Presence of fondaparinux in the sample. | 1. Confirm if the sample is from a patient receiving fondaparinux. 2. Do not use the aPTT to assess the level of anticoagulation. 3. If monitoring is required, perform a fondaparinux-calibrated anti-Xa assay. |
| Falsely low Factor VIII activity | Fondaparinux interference with the aPTT-based Factor VIII assay. | 1. Review the patient's medication profile for fondaparinux administration. 2. Consider the potential for interference when interpreting the result. A chromogenic Factor VIII assay may be less affected. |
| Inaccurate fondaparinux level from anti-Xa assay | Use of incorrect calibrators (e.g., UFH or LMWH). | 1. Ensure that the anti-Xa assay is calibrated specifically for fondaparinux. 2. Rerun the assay with the correct calibrators and controls. |
| Falsely elevated Protein S activity | Potential interference from fondaparinux. | 1. Be aware of this potential interaction when interpreting Protein S levels in patients on fondaparinux. 2. If clinically necessary, consider re-testing after cessation of the drug, if possible. |
Data on Fondaparinux Interference
The following tables summarize the quantitative effects of fondaparinux on various coagulation assays based on proficiency testing surveys from the College of American Pathologists.
Table 1: Effect of Fondaparinux on Prothrombin Time (PT)
| Fondaparinux Concentration | Mean Prolongation (seconds) |
| 0.4 µg/mL (Prophylactic) | ~1 |
| 0.8 µg/mL (Therapeutic) | ~1 |
Data from a survey of 898 laboratories.[1][4]
Table 2: Effect of Fondaparinux on Activated Partial Thromboplastin Time (aPTT)
| Fondaparinux Concentration | Mean Prolongation (seconds) | Percentage of Labs Reporting Abnormal Results |
| 0.4 µg/mL (Prophylactic) | 3.8 - 5 | 19% |
| 0.8 µg/mL (Therapeutic) | 4.6 - 5 | 29% |
| 2.0 µg/mL (Supratherapeutic) | 6.2 | 52% |
Data from a survey of 898 laboratories.[1][4][5]
Table 3: Effect of Fondaparinux on Factor VIII Activity
| Fondaparinux Concentration | Mean Factor VIII Activity (%) |
| 0 µg/mL (Baseline) | 119% |
| 0.4 µg/mL (Prophylactic) | 107% |
| 0.8 µg/mL (Therapeutic) | 102% |
| 2.0 µg/mL (Supratherapeutic) | 85% |
Data from a survey of 898 laboratories.[1][4]
Table 4: Therapeutic Ranges for Fondaparinux using Anti-Xa Assay
| Dosing Regimen | Peak Plasma Concentration (mg/L) |
| Prophylactic (2.5 mg daily) | 0.39 - 0.50 |
| Therapeutic (weight-based) | 1.20 - 1.26 |
Note: Samples for peak levels should be drawn approximately 3 hours after subcutaneous administration.[8]
Experimental Protocols
Key Experiment: Proficiency Testing for Fondaparinux Interference
This methodology is based on the studies conducted by the College of American Pathologists to assess the effect of fondaparinux on coagulation assays across a wide range of laboratory settings.
Objective: To determine the effect of known concentrations of fondaparinux on routine coagulation assays performed by various laboratory-specific methods.
Methodology:
-
Sample Preparation: Pooled normal plasma is spiked with different concentrations of fondaparinux to simulate prophylactic (0.4 µg/mL), therapeutic (0.8 µg/mL), and supratherapeutic (2.0 µg/mL) levels. A baseline sample with no fondaparinux (0 µg/mL) is also prepared.
-
Sample Distribution: Aliquots of these spiked plasma samples are distributed to a large number of participating clinical laboratories.
-
Assay Performance: Each laboratory assays the samples for a panel of coagulation tests (e.g., PT, aPTT, fibrinogen, Factor VIII, etc.) using their own in-house, validated methods, reagents, and instruments.
-
Data Collection: The quantitative results from each laboratory are collected and statistically analyzed.
-
Data Analysis: The mean values, standard deviations, and the percentage of results falling outside of the reference ranges are calculated for each fondaparinux concentration and for each type of assay.
Visualizations
Caption: Mechanism of action of fondaparinux in the coagulation cascade.
Caption: Workflow for investigating unexpected coagulation results.
References
- 1. Effect of fondaparinux on coagulation assays: results of College of American Pathologists proficiency testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. aplm [aplm.kglmeridian.com]
- 5. meridian.allenpress.com [meridian.allenpress.com]
- 6. aplm [aplm.kglmeridian.com]
- 7. Effects of pentasaccharide (fondaparinux) and direct thrombin inhibitors on coagulation testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]
- 10. Anti-Xa Assay (Heparin Assay): Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 11. Fondaparinux Monitoring: Need for a Local Fondaparinux-Calibrated Anti–F actor Xa Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Laboratory Monitoring of Low-Molecular-Weight Heparin and Fondaparinux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Effect of fondaparinux on platelet activation in the presence of heparin-dependent antibodies: a blinded comparative multicenter study with unfractionated heparin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. When Will Fondaparinux Induce Thrombocytopenia? - PMC [pmc.ncbi.nlm.nih.gov]
Arixtra (Fondaparinux Sodium) Technical Support Center
Welcome to the technical support center for the safe and effective use of Arixtra (fondaparinux sodium) in a laboratory setting. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on handling, experimental use, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, with the active ingredient fondaparinux (B3045324) sodium, is a synthetic pentasaccharide that functions as a selective inhibitor of activated Factor X (Factor Xa).[1][2][3] Its antithrombotic activity is achieved through its binding to antithrombin III (ATIII), which potentiates the natural neutralization of Factor Xa by ATIII by approximately 300 times.[4][5][6] This action interrupts the blood coagulation cascade, thereby inhibiting thrombin formation and the development of thrombi.[3][4][5] Unlike heparin, fondaparinux does not inactivate thrombin (Factor IIa) and has no known effect on platelet function.[1][3][4]
Q2: What are the recommended storage and handling conditions for this compound in the laboratory?
A2: this compound should be stored at room temperature, between 20°C and 25°C (68°F and 77°F).[7] It should not be frozen.[3][8] The solution should be visually inspected for particulate matter and discoloration before use; it should be a clear and colorless to slightly yellow liquid.[1][9][10] this compound is supplied in single-dose, prefilled syringes and is preservative-free.[1][10] Once a syringe is opened, it should be used immediately.[3]
Q3: What personal protective equipment (PPE) should be used when handling this compound?
A3: Standard laboratory PPE should be worn to minimize exposure. This includes:
-
Gloves: Wear protective gloves (e.g., PVC, neoprene, nitrile, or vinyl).[7]
-
Eye Protection: Safety glasses with side shields are recommended.[7]
-
Lab Coat: A standard lab coat or protective gown should be worn.[7][11]
Q4: How should this compound waste be disposed of?
A4: Unused or expired this compound, as well as materials contaminated with it, should be disposed of in accordance with local, state, and federal regulations for pharmaceutical waste.[12] Needles and syringes should be disposed of in a sharps container.[8] Do not discard this compound into the environment or wastewater systems.[7] For specific institutional guidelines, consult your Environmental Health and Safety (EHS) department.[12]
Q5: Is this compound stable in common laboratory buffers?
A5: this compound is formulated in an isotonic solution of sodium chloride and water for injection with a pH between 5.0 and 8.0.[1][10] While specific stability data in various laboratory buffers is not extensively published, its stability is maintained within this pH range. When preparing dilutions or experimental solutions, it is advisable to use buffers within a similar pH range and to prepare fresh solutions for each experiment to ensure stability and activity.
Troubleshooting Guide
Issue 1: Inconsistent or unexpected results in coagulation assays.
-
Possible Cause: Fondaparinux can interfere with certain clot-based coagulation assays.[13][14]
-
Troubleshooting Steps:
-
Assay Selection: Be aware of the assays affected by fondaparinux. It can slightly prolong the prothrombin time (PT) and activated partial thromboplastin (B12709170) time (aPTT).[14][15] It may also interfere with Factor VIII assays.[14][16] Chromogenic assays for plasminogen, protein C, and antithrombin are generally not affected.[13]
-
Calibration: When using an anti-Factor Xa assay to measure fondaparinux concentration, it is crucial to use a fondaparinux-specific standard curve for calibration.[1][14][15] Using heparin or low molecular weight heparin (LMWH) standards will lead to inaccurate results.[1]
-
Sample Handling: Ensure blood samples are collected and processed correctly. Plasma should be separated from cellular components within one hour of collection to minimize the release of platelet factor 4, which can bind to and inactivate heparin-like molecules.[17]
-
Issue 2: Difficulty preparing a specific concentration of this compound for an experiment.
-
Possible Cause: this compound is provided in pre-filled syringes with specific concentrations.
-
Troubleshooting Steps:
-
Aseptic Technique: When preparing dilutions, always use sterile, aseptic techniques to prevent contamination, especially for cell-based or in-vivo experiments.[9]
-
Diluent: Use a suitable sterile diluent, such as sterile saline or an appropriate buffer, to achieve the desired concentration.
-
Calculation Verification: Double-check all calculations for dilutions.
-
Fresh Preparation: Prepare dilutions fresh for each experiment to avoid potential degradation.
-
Issue 3: Accidental Spill.
-
Possible Cause: Mishandling of syringes or vials.
-
Troubleshooting Steps:
-
Containment: Prevent further spreading of the spill.[7]
-
Personal Protection: Ensure appropriate PPE is worn during cleanup.
-
Cleanup: Absorb the spill with an inert material (e.g., absorbent pads, vermiculite).[7] Use non-sparking tools to collect the absorbed material and place it in a suitable container for disposal.[7]
-
Decontamination: Clean the spill area thoroughly with an appropriate cleaning agent and water.
-
Waste Disposal: Dispose of the contaminated materials as pharmaceutical waste according to institutional guidelines.[7]
-
Data Presentation
Table 1: Physicochemical and Pharmacokinetic Properties of Fondaparinux Sodium
| Property | Value | Reference |
| Molecular Formula | C31H43N3Na10O49S8 | [1] |
| Molecular Weight | 1728 g/mol | [2][18] |
| Bioavailability (subcutaneous) | 100% | [1] |
| Peak Plasma Time | Approximately 2-3 hours | [1][19] |
| Elimination Half-Life | 17-21 hours | [2][5][20] |
| Protein Binding | >94% (to Antithrombin III) | [2][19] |
| Metabolism | Not metabolized | [5][20] |
| Excretion | Primarily unchanged in urine | [20][21] |
Table 2: Stability of this compound Solution
| Condition | Stability | Reference |
| Storage Temperature | Store at 20°C to 25°C (68°F to 77°F) | [7] |
| Freezing | Do not freeze | [3][8] |
| Light Exposure | Stable to intense light for 15 days | [22] |
| Opened Syringe | Use immediately | [3] |
Experimental Protocols
Protocol 1: Preparation of a Diluted Fondaparinux Sodium Solution for In Vitro Experiments
-
Materials:
-
This compound (fondaparinux sodium) pre-filled syringe (e.g., 2.5 mg/0.5 mL)
-
Sterile, pyrogen-free diluent (e.g., sterile saline or appropriate cell culture medium/buffer)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
-
Procedure:
-
Work in a laminar flow hood or other aseptic environment.
-
Carefully dispense the required volume of this compound from the pre-filled syringe into a sterile tube.
-
Add the calculated volume of sterile diluent to the tube to achieve the desired final concentration.
-
Gently mix the solution by pipetting up and down or by gentle vortexing. Avoid creating bubbles.
-
The diluted solution is now ready for use in your experiment. Prepare fresh for each experiment.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound (fondaparinux sodium).
Caption: General experimental workflow for in vitro coagulation studies.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Fondaparinux - Wikipedia [en.wikipedia.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. drugs.com [drugs.com]
- 5. Heparin Pentasaccharide | C31H53N3O49S8 | CID 5282448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. hr.universityhealthsystem.com [hr.universityhealthsystem.com]
- 7. gps.mylwebhub.com [gps.mylwebhub.com]
- 8. Fondaparinux (subcutaneous route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. This compound (Fondaparinux Sodium): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 11. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 12. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 13. aplm [aplm.kglmeridian.com]
- 14. meridian.allenpress.com [meridian.allenpress.com]
- 15. researchgate.net [researchgate.net]
- 16. aplm [aplm.kglmeridian.com]
- 17. clinicalpub.com [clinicalpub.com]
- 18. pdf.journalagent.com [pdf.journalagent.com]
- 19. reference.medscape.com [reference.medscape.com]
- 20. m.youtube.com [m.youtube.com]
- 21. thrombosiscanada.ca [thrombosiscanada.ca]
- 22. ema.europa.eu [ema.europa.eu]
Technical Support Center: Arixtra (Fondaparinux) Dosage in Renally Impaired Animal Models
Disclaimer: Published research on the specific adjustment of Arixtra (fondaparinux) dosage in animal models with pre-existing renal impairment is limited. The following guidance is based on the established principles of fondaparinux (B3045324) pharmacokinetics and dosage adjustments in human clinical practice. Researchers should use this information as a starting point for developing study-specific protocols and conduct thorough pilot studies to determine appropriate dosing in their animal models.
Frequently Asked Questions (FAQs)
Q1: We are planning a study using this compound in a rat model of chronic kidney disease (CKD). How does renal impairment affect this compound's activity?
A1: this compound (fondaparinux) is a synthetic pentasaccharide that acts as a selective inhibitor of Factor Xa, a crucial component of the blood coagulation cascade. Its anticoagulant effect is mediated through antithrombin III. Critically, fondaparinux is primarily eliminated from the body unchanged through the kidneys.
In the presence of renal impairment, the clearance of fondaparinux is significantly reduced, leading to its accumulation in the plasma. This prolonged exposure increases the risk of bleeding complications. Therefore, dosage adjustments are essential when working with animal models exhibiting renal dysfunction. The total clearance of fondaparinux has been shown to decrease as creatinine (B1669602) clearance (CrCl) declines.[1]
The following diagram illustrates the mechanism of action of fondaparinux and the impact of renal impairment on its clearance.
Figure 1. Mechanism of action of fondaparinux and the effect of renal impairment.
Q2: What are the recommended dosage adjustments for this compound in humans with renal impairment, and how can we extrapolate this to our animal models?
A2: In human patients, the dosage of fondaparinux is adjusted based on creatinine clearance (CrCl). While direct extrapolation of doses from humans to animals is not recommended due to species-specific differences in drug metabolism and renal function, the principles of dose reduction can guide the design of your animal studies.
Below is a summary of human dosage adjustments, which can serve as a basis for designing dose-ranging studies in your animal models.
| Degree of Renal Impairment (Human CrCl) | Recommended Dosage Adjustment (Prophylactic Use) | Rationale |
| Mild (>50 mL/min) | No dosage adjustment required (Standard dose: 2.5 mg once daily) | Clearance is not significantly affected. |
| Moderate (30-50 mL/min) | Dose reduction is recommended (e.g., 1.5 mg once daily).[2] | Clearance is reduced, increasing bleeding risk with standard doses.[2] |
| Severe (<30 mL/min) | Contraindicated for prophylactic use.[2] | Substantial drug accumulation and high risk of major bleeding. |
For your animal model, we recommend starting with a dose-ranging study. You could, for example, test a 50% dose reduction in animals with moderate renal impairment compared to your control group with normal renal function. It is crucial to monitor anti-Xa activity to guide dose adjustments.
Troubleshooting Guides
Problem: We are observing unexpected bleeding in our renally impaired animal models, even with a reduced dose of this compound.
Possible Causes and Solutions:
-
Inadequate Dose Reduction: The initial dose reduction may not be sufficient for the degree of renal impairment in your specific animal model.
-
Solution: Conduct a pilot study with further dose reductions (e.g., 75% reduction from the standard dose). Monitor anti-Xa levels to correlate with bleeding events and establish a target therapeutic range for your model.
-
-
Variability in Renal Impairment: The method of inducing renal impairment may result in variable degrees of dysfunction among animals.
-
Solution: Ensure your model of renal impairment is well-characterized and produces consistent results. Stratify animals based on a reliable marker of renal function (e.g., serum creatinine, creatinine clearance) before initiating treatment.
-
-
Concomitant Medications: Other drugs administered to the animals may have anticoagulant or antiplatelet effects, increasing bleeding risk.
-
Solution: Review all medications and substances being administered to the animals. If possible, avoid concomitant use of agents that can affect hemostasis.
-
Problem: We are not seeing a sufficient anticoagulant effect (low anti-Xa activity) in our renally impaired animals despite administering this compound.
Possible Causes and Solutions:
-
Excessive Dose Reduction: The dosage may have been reduced too aggressively.
-
Solution: Gradually increase the dose in a pilot group of animals while closely monitoring anti-Xa activity and signs of bleeding.
-
-
Assay Issues: The anti-Xa assay may not be properly calibrated for fondaparinux or for the animal species being studied.
-
Solution: Use an anti-Xa assay specifically calibrated for fondaparinux. Ensure the assay is validated for use with plasma from your animal species.
-
-
Drug Administration Issues: Problems with subcutaneous injection technique could lead to incomplete drug absorption.
-
Solution: Ensure proper and consistent subcutaneous administration technique. Rotate injection sites to avoid local tissue reactions that could impair absorption.
-
Experimental Protocols
Proposed Protocol: Induction of Renal Impairment and Fondaparinux Administration in a Rat Model
This is a hypothetical protocol to serve as a template. Researchers must adapt it to their specific experimental needs and institutional guidelines.
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Induction of Chronic Kidney Disease (CKD):
-
Surgical 5/6 nephrectomy is a common method to induce stable CKD.
-
Procedure:
-
Anesthetize the rat.
-
Under sterile conditions, perform a laparotomy to expose the left kidney.
-
Ligate two of the three branches of the left renal artery to induce infarction of approximately two-thirds of the kidney.
-
One week later, perform a right unilateral nephrectomy.
-
-
Allow a 4-6 week stabilization period for the development of chronic renal impairment.
-
-
Assessment of Renal Function:
-
Collect 24-hour urine samples using metabolic cages to measure creatinine clearance.
-
Collect blood samples to measure serum creatinine and blood urea (B33335) nitrogen (BUN).
-
Stratify animals into groups based on the severity of renal impairment (e.g., mild, moderate, severe).
-
-
Fondaparinux Dosing and Monitoring:
-
Control Group (Normal Renal Function): Administer a standard prophylactic dose of fondaparinux (dose to be determined in preliminary studies).
-
Renally Impaired Groups: Administer reduced doses of fondaparinux (e.g., 50% and 75% reduction from the standard dose).
-
Blood Sampling: Collect blood samples at baseline and at various time points post-administration (e.g., 2, 4, 8, and 24 hours) to determine the pharmacokinetic profile.
-
Anti-Xa Activity Measurement: Analyze plasma samples for anti-Xa activity using a fondaparinux-calibrated chromogenic assay.
-
Monitoring for Bleeding: Observe animals for signs of bleeding (e.g., hematuria, gastrointestinal bleeding, prolonged bleeding from injection sites).
-
The following diagram outlines the proposed experimental workflow.
Figure 2. Proposed experimental workflow for studying fondaparinux in a renally impaired rat model.
References
Minimizing bleeding risk with fondaparinux in surgical models.
This guide provides researchers, scientists, and drug development professionals with essential information for using fondaparinux (B3045324) in surgical models, with a primary focus on minimizing bleeding risk. It includes frequently asked questions, troubleshooting advice, detailed protocols, and comparative data to ensure the safe and effective use of this anticoagulant in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for fondaparinux?
A1: Fondaparinux is a synthetic pentasaccharide that acts as a selective, indirect inhibitor of Factor Xa (FXa).[1][2] It binds to antithrombin III (ATIII), a natural anticoagulant protein, inducing a conformational change that increases ATIII's affinity for FXa by approximately 300 times.[2][3][4] This potentiation leads to the rapid inactivation of FXa. By neutralizing FXa, fondaparinux interrupts the blood coagulation cascade, which in turn inhibits the formation of thrombin (Factor IIa) and the subsequent development of fibrin (B1330869) clots.[3][5] Unlike unfractionated heparin, its action is highly specific to FXa, which contributes to a more predictable anticoagulant response and a lower risk of heparin-induced thrombocytopenia (HIT).[1]
Q2: What are the primary factors that increase bleeding risk with fondaparinux in surgical models?
A2: Several factors can elevate the risk of major bleeding. Key predictors include administering the initial dose less than 6 hours after surgery, higher doses, low body weight, and impaired renal function, as the drug is primarily cleared by the kidneys.[6][7][8] A pooled analysis of clinical trials identified decreasing creatinine (B1669602) clearance and decreasing body weight as significant predictors of an increased risk for major bleeding.[6] Compared to low-molecular-weight heparins (LMWH), fondaparinux is associated with a statistically significant increase in the odds of major bleeding.[9][10][11]
Q3: Is there an effective reversal agent for fondaparinux-induced bleeding?
A3: There is no universally available, specific antidote for fondaparinux. Protamine sulfate, which is used to reverse unfractionated heparin, is ineffective against fondaparinux because fondaparinux does not bind to it.[12]
-
Andexanet alfa is a recombinant modified human Factor Xa decoy protein that can reverse the effects of FXa inhibitors, including fondaparinux, and is approved for this use in some regions.[13][14]
-
Other non-specific agents have been explored with limited success. Preclinical models and studies in healthy volunteers suggest that high doses of recombinant Factor VIIa (rFVIIa) or activated prothrombin complex concentrates (aPCC) may partially correct coagulation parameters, but their clinical efficacy in active bleeding is not well-established.[12][15]
Q4: How should I monitor the anticoagulant effect of fondaparinux in my animal model?
A4: Due to its predictable pharmacokinetics, routine monitoring is not standard in clinical practice but is highly recommended in research settings to ensure consistent anticoagulant effect.[5] The preferred method is a chromogenic anti-Factor Xa assay specifically calibrated for fondaparinux (measured in mg/L).[16][17] Using an anti-Xa assay calibrated for LMWH or unfractionated heparin can lead to an overestimation of the fondaparinux concentration by 20-40% and is not recommended for accurate dosing.[16][17] Samples for peak levels should be drawn approximately 2-4 hours after subcutaneous administration.[18]
Q5: What is the appropriate dosage for my surgical model?
A5: Dosing must be carefully determined for each specific animal model and surgical procedure. Clinical prophylactic doses are typically 2.5 mg once daily, while therapeutic doses are weight-based.[19] Animal studies have used a range of doses; for example, a study in cats established a dose of 0.06 mg/kg every 12 hours for prophylaxis, while a study in mice used doses of 0.1 and 0.2 mg/kg/day.[20][21] A pilot dose-finding study is crucial to establish the dose that achieves the desired anti-Xa activity without causing excessive bleeding in your specific model.
Troubleshooting Guide
Problem: Excessive or unexpected bleeding at the surgical site.
| Potential Cause | Troubleshooting Steps |
| Incorrect Timing of Initial Dose | The first dose of fondaparinux should be administered at least 6-8 hours after surgery, once hemostasis is confirmed.[7][8] Administering it earlier significantly increases the risk of major bleeding. Solution: Review and strictly adhere to post-operative dosing timelines. |
| Overdosing | The dose may be too high for the animal's body weight or species-specific metabolism. Solution: Verify dose calculations. Perform a dose-reduction study or measure anti-Xa levels to confirm supratherapeutic concentrations. Adjust the dose downward based on anti-Xa results. |
| Renal Impairment | Reduced kidney function leads to decreased drug clearance, accumulation, and a higher risk of bleeding.[1][19] Solution: Conduct baseline and post-operative assessments of renal function (e.g., serum creatinine). Consider dose reduction or exclusion of subjects with significant renal impairment. |
| Concomitant Medications | Use of other anticoagulants or drugs affecting platelet function can enhance bleeding risk.[2] Solution: Review all administered medications to identify potential drug interactions. |
Problem: Inconsistent anticoagulant effect observed between subjects.
| Potential Cause | Troubleshooting Steps |
| Variability in Drug Absorption | Subcutaneous injection technique can affect absorption. Solution: Standardize the injection site and technique across all subjects. Ensure the full dose is administered. |
| Incorrect Assay Used | Using an LMWH-calibrated anti-Xa assay instead of a fondaparinux-calibrated one will yield inaccurate results.[16][17] Solution: Confirm your lab is using the correct fondaparinux-specific calibrators for the anti-Xa assay. |
| Variability in Renal Function | Even minor differences in renal clearance between animals can alter drug exposure. Solution: Measure baseline serum creatinine for all animals to ensure they are within a normal range before inclusion in the study. |
Quantitative Data Summary
Table 1: Recommended Fondaparinux Dosing & Monitoring in Clinical & Preclinical Models
| Population/Indication | Dosage | Target Peak Anti-Xa Level (mg/L) | Reference(s) |
|---|---|---|---|
| Human - Surgical Prophylaxis | 2.5 mg SC once daily | 0.39 - 0.50 | [17][18][19] |
| Human - VTE Treatment (<50 kg) | 5 mg SC once daily | 1.20 - 1.26 (pooled) | [8][18] |
| Human - VTE Treatment (50-100 kg) | 7.5 mg SC once daily | 1.20 - 1.26 (pooled) | [8][18] |
| Human - VTE Treatment (>100 kg) | 10 mg SC once daily | 1.20 - 1.26 (pooled) | [8][18] |
| Preclinical - Cat (Prophylaxis) | 0.06 mg/kg SC every 12h | 0.36 - 0.77 | [20] |
| Preclinical - Cat (Treatment) | 0.20 mg/kg SC every 12h | 1.52 - 2.00 | [20] |
| Preclinical - Mouse (General) | 0.1 - 0.2 mg/kg/day SC | Not specified |[21] |
Table 2: Comparative Efficacy and Bleeding Risk: Fondaparinux vs. Low-Molecular-Weight Heparin (LMWH) in Surgical Prophylaxis Data from a meta-analysis of 12 randomized controlled trials (n=14,906).
| Outcome | Odds Ratio (95% CI) | Interpretation | Reference(s) |
|---|---|---|---|
| Venous Thromboembolism (VTE) | 0.49 (0.38–0.64) | Fondaparinux is associated with 51% lower odds of VTE compared to LMWH. | [9][11] |
| Major Bleeding | 1.48 (1.15–1.90) | Fondaparinux is associated with 48% higher odds of major bleeding compared to LMWH. | [9][11] |
| Surgical Site Bleeding | 1.43 (1.01–2.04) | Fondaparinux is associated with 43% higher odds of surgical site bleeding compared to LMWH. |[10] |
Experimental Protocols
Protocol 1: General Methodology for Dosing and Monitoring in a Rodent Surgical Model
This protocol provides a framework. Specific parameters must be optimized for your institution and experimental design.
-
Animal Selection and Acclimatization:
-
Select healthy animals of a consistent age and weight.
-
Acclimatize animals to the facility for a minimum of 7 days before the experiment.
-
-
Baseline Sample Collection:
-
Prior to surgery, collect a baseline blood sample to determine basal anti-Xa activity and serum creatinine (to assess renal function).
-
-
Surgical Procedure:
-
Perform the standardized surgical procedure.
-
Meticulously document surgical time and any intraoperative complications.
-
-
Post-Operative Dosing:
-
Allow the animal to recover and ensure complete hemostasis at the surgical site.
-
Administer the first subcutaneous dose of fondaparinux no earlier than 6 hours after the end of the surgical procedure.[8]
-
-
Pharmacodynamic Monitoring:
-
Collect a blood sample for peak anti-Xa analysis at 2-3 hours post-administration.
-
If steady-state levels are required, continue dosing once daily and collect trough (pre-dose) and peak samples on day 3 or later.
-
-
Bleeding Assessment:
-
Visually inspect the surgical site for signs of hematoma or active bleeding at regular intervals.
-
Consider using a standardized bleeding scale to quantify blood loss.
-
Monitor hematocrit levels post-operatively to detect internal bleeding.
-
-
Data Analysis:
-
Correlate fondaparinux dose with peak anti-Xa levels and bleeding outcomes to establish a therapeutic window for your model.
-
References
- 1. What is the mechanism of Fondaparinux Sodium? [synapse.patsnap.com]
- 2. Fondaparinux : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of action of Fondaparinux sodium_Chemicalbook [chemicalbook.com]
- 5. youtube.com [youtube.com]
- 6. ahajournals.org [ahajournals.org]
- 7. Arixtra (fondaparinux) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 8. drugs.com [drugs.com]
- 9. ahajournals.org [ahajournals.org]
- 10. ahajournals.org [ahajournals.org]
- 11. Fondaparinux Sodium Compared With Low-Molecular-Weight Heparins for Perioperative Surgical Thromboprophylaxis: A Systematic Review and Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Emergency Reversal of Anticoagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A review of reversal of oral anticoagulants, old and new, in major bleeding and the need for urgent surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The reversal of anticoagulation in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Unlocking the potential of fondaparinux: guideline for optimal usage and clinical suggestions (2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. Frontiers | Use of fondaparinux in patients with heparin-induced thrombocytopenia on veno-venous extracorporeal membrane oxygenation: A three-patient case series report [frontiersin.org]
- 18. fritsmafactor.com [fritsmafactor.com]
- 19. Fondaparinux (this compound) – UW Medicine Anticoagulation Services [sites.uw.edu]
- 20. avmajournals.avma.org [avmajournals.avma.org]
- 21. idosi.org [idosi.org]
Technical Support Center: Inactivation of Fondaparinux in Research Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with fondaparinux (B3045324). Here you will find information on inactivating fondaparinux in research samples and mitigating its interference in coagulation assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of fondaparinux?
Fondaparinux is a synthetic pentasaccharide that acts as an indirect inhibitor of Factor Xa (FXa). It binds to antithrombin (AT), inducing a conformational change in AT that enhances its ability to inactivate FXa. This interruption of the coagulation cascade inhibits thrombin generation and subsequent fibrin (B1330869) formation.[1][2][3] Fondaparinux does not inactivate thrombin (Factor IIa) and has no known effect on platelet function.
Q2: Why is it necessary to inactivate fondaparinux in research samples?
The presence of fondaparinux in plasma samples can significantly interfere with clot-based coagulation assays, leading to inaccurate results. For example, fondaparinux can prolong the prothrombin time (PT) and activated partial thromboplastin (B12709170) time (aPTT), and interfere with certain factor assays, such as Factor VIII assays.[2][4][5][6][7] Inactivation is crucial for researchers needing to perform coagulation tests on samples from subjects treated with fondaparinux or for in vitro studies where the effect of other compounds on coagulation needs to be assessed without the interference of fondaparinux.
Q3: What are the primary methods for inactivating fondaparinux in a laboratory setting?
Currently, there is no universally approved antidote for fondaparinux used in clinical practice that is readily available for routine laboratory use. However, several agents have been investigated for their potential to neutralize fondaparinux in research settings:
-
Andexanet alfa: A recombinant modified human Factor Xa decoy protein.[1][8][9]
-
Recombinant Antithrombin (AT) Variants: Genetically modified antithrombin with altered activity and increased affinity for heparin derivatives.[10]
-
Heparinase: An enzyme that degrades heparin and heparin-like molecules.[11][12][13][14]
-
Polybrene (Hexadimethrine bromide): A cationic polymer that can neutralize negatively charged molecules like heparin.[15][16]
Q4: Is protamine sulfate (B86663) effective in neutralizing fondaparinux?
No, protamine sulfate is not effective in neutralizing fondaparinux.[10][17]
Troubleshooting Guide
Issue 1: Unexpected prolongation of clotting times (aPTT, PT) in samples.
-
Possible Cause: Interference from fondaparinux present in the sample. Even at prophylactic doses, fondaparinux can slightly prolong aPTT and PT.[4][5][6]
-
Troubleshooting Steps:
-
Quantify Fondaparinux Level: Use a chromogenic anti-Xa assay calibrated specifically for fondaparinux to determine its concentration.[4][5]
-
Inactivate Fondaparinux: If the concentration is significant, consider using one of the inactivation methods described in the experimental protocols section.
-
Use Fondaparinux-Insensitive Reagents: If available, use coagulation assay reagents that are less sensitive to the effects of fondaparinux.
-
Issue 2: Inaccurate Factor VIII activity measurement.
-
Possible Cause: Fondaparinux can interfere with aPTT-based factor assays, leading to a falsely decreased Factor VIII level.[2][5][7]
-
Troubleshooting Steps:
-
Neutralize Fondaparinux: Before performing the Factor VIII assay, treat the sample to inactivate fondaparinux.
-
Use a Chromogenic Factor VIII Assay: Chromogenic assays are less likely to be affected by interfering substances that impact clot-based assays.
-
Issue 3: Andexanet alfa treatment does not neutralize anti-Xa activity of fondaparinux.
-
Possible Cause: Studies have shown that while Andexanet alfa can reverse the anticoagulant effects of fondaparinux in some whole blood clotting assays (like TEG), it does not appear to neutralize the anti-Xa activity of fondaparinux in chromogenic assays.[1][8][9]
-
Troubleshooting Steps:
-
Assess Neutralization with a Clot-Based Assay: Use a thrombin generation assay or thromboelastography (TEG) to assess the reversal of fondaparinux's anticoagulant effect by Andexanet alfa.
-
Consider Alternative Neutralizing Agents: If complete neutralization of anti-Xa activity is required, consider using a recombinant antithrombin variant.
-
Quantitative Data on Fondaparinux Inactivation
The following tables summarize the quantitative effects of fondaparinux on various coagulation assays and the efficacy of potential neutralizing agents.
Table 1: Effect of Fondaparinux on Coagulation Assays
| Fondaparinux Concentration | Prothrombin Time (PT) Prolongation | Activated Partial Thromboplastin Time (aPTT) Prolongation | Factor VIII Activity Reduction |
| 0.4 µg/mL (Prophylactic) | ~1 second | ~4-5 seconds | From 119% to ~107% |
| 0.8 µg/mL (Therapeutic) | ~1 second | ~4-5 seconds | From 119% to ~102% |
| 2.0 µg/mL (Supratherapeutic) | Not specified | Not specified | To ~85% |
Data sourced from a study by Smogorzewska et al., which sent samples with different fondaparinux concentrations to numerous laboratories.[5][6]
Table 2: In Vitro Neutralization of Fondaparinux by Recombinant Inactive Antithrombin (ri-AT)
| Parameter | Normal Plasma | Plasma + Fondaparinux (3 µg/mL) | Plasma + Fondaparinux + ri-AT |
| Lag Time (LT) | 100% (Control) | 244% of control | 117% of control |
| Endogenous Thrombin Potential (ETP) | 100% (Control) | 17% of control | 78% of control |
Data from a study evaluating the effect of inactive antithrombins on thrombin generation in the presence of fondaparinux.[18]
Experimental Protocols
Protocol 1: Inactivation of Fondaparinux using a Recombinant Antithrombin (AT) Variant (In Vitro)
This protocol is a generalized procedure based on the principles described in the literature.[10] Researchers should optimize concentrations based on their specific experimental conditions.
-
Objective: To neutralize the anticoagulant activity of fondaparinux in a plasma sample.
-
Materials:
-
Plasma sample containing fondaparinux.
-
Recombinant inactive antithrombin (ri-AT) variant.
-
Phosphate-buffered saline (PBS).
-
Coagulation analyzer for aPTT or anti-Xa assay.
-
-
Procedure:
-
Determine the concentration of fondaparinux in the plasma sample using a fondaparinux-calibrated anti-Xa assay.
-
Prepare a stock solution of the ri-AT variant in PBS.
-
Add the ri-AT variant to the plasma sample. A molar excess of the ri-AT variant relative to the plasma antithrombin may be necessary for effective competition. A 2.5-fold molar excess has been used in in-vivo studies.[10]
-
Incubate the mixture for 10-15 minutes at 37°C.
-
Measure the aPTT or anti-Xa activity of the treated sample to confirm the neutralization of fondaparinux.
-
Protocol 2: Assessing Fondaparinux Neutralization with Andexanet Alfa using Thromboelastography (TEG)
This protocol is based on the methodology described in studies evaluating Andexanet alfa.[8][9]
-
Objective: To assess the ability of Andexanet alfa to reverse the anticoagulant effects of fondaparinux in whole blood.
-
Materials:
-
Fresh whole blood citrated with 3.2% sodium citrate.
-
Fondaparinux solution.
-
Andexanet alfa solution (e.g., 100 µg/mL final concentration).
-
TEG 5000 Hemostasis System or similar.
-
Calcium chloride solution.
-
-
Procedure:
-
Spike the whole blood with fondaparinux to the desired concentration (e.g., 1.25 µg/mL).
-
In a separate aliquot of the fondaparinux-spiked blood, add Andexanet alfa to the desired final concentration.
-
Prepare a control sample of whole blood with no additives.
-
Initiate the TEG analysis by adding calcium chloride to the samples according to the instrument manufacturer's instructions.
-
Monitor the TEG parameters (R-time, K-time, alpha-angle, MA) for each sample to assess the anticoagulant effect of fondaparinux and its reversal by Andexanet alfa.
-
Visualizations
Caption: Mechanism of action of fondaparinux in the coagulation cascade.
Caption: General experimental workflow for fondaparinux inactivation and assessment.
References
- 1. Assay-Based Differentiation in the Neutralization Profile of Unfractionated Heparin, Enoxaparin, and Fondaparinux by Andexanet Alfa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. meridian.allenpress.com [meridian.allenpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effect of fondaparinux on coagulation assays: results of College of American Pathologists proficiency testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aplm [aplm.kglmeridian.com]
- 8. Assay-Based Differentiation in the Neutralization Profile of Unfractionated Heparin, Enoxaparin, and Fondaparinux by Andexanet Alfa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development of a recombinant antithrombin variant as a potent antidote to fondaparinux and other heparin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The methods for removal of direct oral anticoagulants and heparins to improve the monitoring of hemostasis: a narrative literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Simple, Rapid, and Effective Heparinase Protocol to Enable Nucleic Acid Study from Frozen Heparinized Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Heparinase treatment of heparin-contaminated plasma from coronary artery bypass grafting patients enables reliable quantification of microRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimized Treatment of Heparinized Blood Fractions to Make Them Suitable for Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. origene.com [origene.com]
- 17. Design and Synthesis of Neutralizable Fondaparinux - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inactivated antithrombins as fondaparinux antidotes: a promising alternative to haemostatic agents as assessed in vitro in a thrombin-generation assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Fondaparinux Experimental Results: A Technical Support Center for Researchers
Welcome to the technical support center for fondaparinux (B3045324), designed for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address variability in experimental results when working with fondaparinux.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during in vitro experiments with fondaparinux in a question-and-answer format.
Anti-Factor Xa Assay Variability
Question 1: My anti-Factor Xa (anti-Xa) assay results are inconsistent or lower than expected. What are the potential causes and solutions?
Answer: Inconsistent or low anti-Xa activity is a common issue. Several factors can contribute to this variability. The following troubleshooting guide will help you identify and resolve the problem.
Troubleshooting Workflow for Unexpected Anti-Xa Results
Caption: Troubleshooting decision tree for variable anti-Xa assay results.
Detailed Explanations:
-
Incorrect Calibrators: The anti-Xa assay must be calibrated using fondaparinux standards.[1][2] Using calibrators for unfractionated heparin (UFH) or low-molecular-weight heparin (LMWH) will lead to inaccurate, often overestimated, results due to differences in their affinity and molecular size.[1] Studies have shown a significant difference in anti-Xa concentrations when using LMWH curves versus a fondaparinux-specific curve, with discrepancies of up to 40% at higher concentrations.[1]
-
Low Antithrombin (AT) Levels: Fondaparinux's anticoagulant activity is entirely dependent on antithrombin.[3] Low concentrations of AT in the plasma sample can be rate-limiting for fondaparinux's anti-Xa effect. In vitro studies have demonstrated a significant loss of fondaparinux activity at reduced AT levels.
| Antithrombin (AT) Level (U/mL) | Fondaparinux Activity Loss (%) |
| 1.0 | 0 |
| 0.5 | 20 |
| 0.25 | 45 |
| 0.125 | 65 |
Data sourced from in vitro studies.
-
Improper Sample Handling: The quality of the plasma sample is critical. Hemolysis, high levels of bilirubin (B190676) (bilirubinemia), and fats (lipemia) can interfere with chromogenic assays.[2] Additionally, inadequate removal of platelets can lead to the release of Platelet Factor 4 (PF4), which may interfere with the assay.
-
Reagent Stability: Ensure all assay reagents, including Factor Xa and the chromogenic substrate, are within their expiration dates and have been stored according to the manufacturer's instructions.
Binding Affinity Assays (e.g., SPR, ELISA)
Question 2: I am observing no binding or weak binding in my Surface Plasmon Resonance (SPR) or ELISA experiments with fondaparinux. What could be the cause?
Answer: Issues with binding affinity assays can stem from several factors related to the experimental setup and the interacting molecules.
Troubleshooting Logic for Binding Affinity Assays
Caption: Troubleshooting guide for weak or no signal in binding assays.
Detailed Explanations:
-
Ligand Inactivity: The primary binding partner of fondaparinux is antithrombin.[3] Ensure that the immobilized antithrombin (or other target protein) is active and correctly folded. Improper immobilization techniques can denature the protein or block the binding site.
-
Fondaparinux Stability and Concentration: While fondaparinux is a stable molecule, its stability can be affected by the buffer conditions. It is recommended to prepare fresh solutions of fondaparinux for each experiment. Verify the concentration of your stock solution.
-
Buffer Conditions: The pH and ionic strength of the running buffer are critical for molecular interactions. Perform buffer scouting to find the optimal conditions for the fondaparinux-antithrombin interaction. Standard physiological buffers like PBS or HEPES-buffered saline are good starting points.
-
Non-specific Binding: Fondaparinux is highly negatively charged and can interact non-specifically with positively charged surfaces or proteins. To minimize non-specific binding, consider the following:
-
Add a blocking agent, such as bovine serum albumin (BSA), to your buffer.
-
Include a low concentration of a non-ionic detergent (e.g., Tween 20) in your buffer.
-
Fondaparinux does not bind significantly to other plasma proteins like albumin or alpha1-acid glycoprotein, suggesting high specificity for antithrombin.[4]
-
Fondaparinux Stability and Storage
Question 3: How should I store fondaparinux and for how long is it stable in different buffers?
Answer: Proper storage and handling are essential to maintain the integrity and activity of fondaparinux.
Storage and Stability Recommendations:
| Condition | Recommendation |
| Lyophilized Powder | Store at 20°C to 25°C (68°F to 77°F) in a dry, well-ventilated place, protected from direct sunlight.[5] |
| Stock Solutions | Prepare stock solutions in nuclease-free water or a suitable buffer (e.g., PBS). Aliquot and store at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles. |
| Working Solutions in Saline | If added to a 0.9% saline solution, it is chemically and physically stable for up to 24 hours at 15-30°C.[6] For microbiological safety, it is recommended to use it immediately after preparation.[7] |
| Stability in Common Buffers | While specific data on long-term stability in various laboratory buffers is limited, fondaparinux, as a synthetic pentasaccharide, is generally stable in standard physiological buffers like PBS and HEPES at neutral pH. For critical experiments, it is always best to use freshly prepared dilutions from a frozen stock. |
Experimental Protocols
In Vitro Anti-Factor Xa Chromogenic Assay
This protocol provides a general framework for measuring fondaparinux activity in vitro. Reagent concentrations and incubation times may need to be optimized based on the specific commercial kit used.
Principle: Fondaparinux potentiates the antithrombin-mediated inhibition of Factor Xa. In the assay, a known amount of Factor Xa is added to a plasma sample containing fondaparinux and antithrombin. The residual Factor Xa activity is then measured by its ability to cleave a chromogenic substrate, releasing a colored product. The color intensity is inversely proportional to the fondaparinux concentration.
Workflow for In Vitro Anti-Xa Assay
Caption: General workflow for an in vitro anti-Factor Xa chromogenic assay.
Materials:
-
Fondaparinux sodium
-
Normal human plasma (or sample to be tested)
-
Purified human antithrombin (if necessary)
-
Bovine Factor Xa
-
Chromogenic Factor Xa substrate
-
Assay buffer (e.g., Tris-buffered saline)
-
Stop solution (e.g., acetic acid)
-
Microplate reader
Procedure:
-
Preparation of Fondaparinux Standards: Prepare a standard curve by serially diluting fondaparinux in the assay buffer to achieve a range of known concentrations.
-
Sample Preparation: If necessary, dilute your test samples to fall within the range of the standard curve.
-
Assay Procedure: a. Pipette the standards and samples into the wells of a microplate. b. Add antithrombin to all wells (unless it is already present in the plasma samples). c. Incubate for a specified time at a controlled temperature (e.g., 37°C). d. Add a fixed amount of Factor Xa to each well and incubate. e. Add the chromogenic substrate and incubate to allow for color development. f. Stop the reaction by adding the stop solution.
-
Data Acquisition: Read the absorbance of each well at the appropriate wavelength (typically 405 nm).
-
Data Analysis: Generate a standard curve by plotting the absorbance versus the known fondaparinux concentrations. Use this curve to determine the concentration of fondaparinux in your test samples.
Mechanism of Action of Fondaparinux
Fondaparinux is a synthetic pentasaccharide that acts as an indirect inhibitor of Factor Xa. Its mechanism is highly specific and dependent on antithrombin.
Signaling Pathway of Fondaparinux Action
Caption: Mechanism of action of fondaparinux in the coagulation cascade.
-
Binding to Antithrombin: Fondaparinux selectively binds to antithrombin.[8]
-
Conformational Change: This binding induces a conformational change in antithrombin, which enhances its affinity for Factor Xa by approximately 300-fold.[9]
-
Inhibition of Factor Xa: The activated antithrombin rapidly and selectively neutralizes Factor Xa.[8]
-
Inhibition of Thrombin Generation: By inhibiting Factor Xa, fondaparinux prevents the conversion of prothrombin to thrombin.
-
Prevention of Fibrin Formation: The reduction in thrombin levels leads to decreased cleavage of fibrinogen to fibrin, thereby preventing clot formation.
-
Release and Catalytic Action: After the inactivation of Factor Xa, fondaparinux is released from the complex and can bind to another antithrombin molecule, acting in a catalytic manner.[8]
References
- 1. Fondaparinux Monitoring: Need for a Local Fondaparinux-Calibrated Anti–F actor Xa Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Xa activity (UFH, LMWH, rivaroxaban & fondaparinux monitoring) | Synnovis [synnovis.co.uk]
- 3. Unlocking the potential of fondaparinux: guideline for optimal usage and clinical suggestions (2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fondaparinux sodium mechanism of action: identification of specific binding to purified and human plasma-derived proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of the binding site for fondaparinux on Beta2-glycoprotein I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anti-Xa Assays [practical-haemostasis.com]
- 8. researchgate.net [researchgate.net]
- 9. Fondaparinux, the first selective factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Fondaparinux stability under different storage conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information on the stability of fondaparinux (B3045324) under various storage conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for fondaparinux?
A1: Fondaparinux sodium injection should be stored at controlled room temperature, between 20°C to 25°C (68°F to 77°F). It should not be frozen.
Q2: How long is fondaparinux stable after being drawn into a syringe?
A2: Patient-specific doses drawn into syringes can be refrigerated at 2-8ºC (36-46ºF) for up to 30 days. If a prefilled syringe is brought to room temperature, it should be used immediately and discarded if not used within 4 hours.
Q3: Is fondaparinux sensitive to light?
A3: Photostability studies have indicated that fondaparinux is not light-sensitive.
Q4: What is the stability of fondaparinux when diluted in intravenous (IV) fluids?
A4: Fondaparinux is compatible and stable with 0.9% saline. When added to a 0.9% saline minibag, it is recommended to be infused immediately, but it can be stored at room temperature for up to 24 hours.[1] There is limited information on the compatibility of fondaparinux with other IV fluids such as dextrose solutions. It is generally recommended not to mix fondaparinux with other medications or solutions without specific compatibility data.[1][2]
Q5: What are the known degradation pathways for fondaparinux?
A5: Forced degradation studies have shown that fondaparinux is susceptible to degradation under acidic, basic, and oxidative conditions.[2] The primary degradation pathway under acidic conditions involves desulfation. It is stable under neutral, thermal, and photolytic stress conditions.[2]
Troubleshooting Guide
Issue: Unexpected loss of fondaparinux activity in an experimental setup.
Possible Causes and Solutions:
-
Improper Storage:
-
Question: Was the fondaparinux solution stored at the recommended temperature (20°C to 25°C)?
-
Troubleshooting Step: Verify the storage temperature records. Avoid freezing or exposing the solution to extreme temperatures.
-
-
Incorrect pH of the solution:
-
Question: Was the fondaparinux solution exposed to acidic or basic conditions?
-
Troubleshooting Step: Measure the pH of the solution. Fondaparinux is labile in acidic and basic environments. Ensure the solution pH is maintained within a neutral range if not part of the experimental design.
-
-
Presence of Oxidizing Agents:
-
Question: Were any oxidizing agents present in the experimental setup?
-
Troubleshooting Step: Review all reagents and materials used in the experiment for the presence of oxidizing agents. Fondaparinux is susceptible to oxidative degradation.
-
-
Incompatibility with IV Fluids or Other Drugs:
-
Question: Was fondaparinux mixed with other IV fluids (other than 0.9% saline) or drugs for which compatibility data is not available?
-
Troubleshooting Step: It is recommended not to mix fondaparinux with other medications or solutions.[2] If co-administration is necessary, verify compatibility data from reliable sources.
-
Data on Fondaparinux Stability
Table 1: Summary of Fondaparinux Stability under Stress Conditions
| Stress Condition | Observation |
| Acidic Hydrolysis (e.g., HCl) | Labile, undergoes degradation (desulfation) |
| Basic Hydrolysis (e.g., NaOH) | Labile, undergoes degradation |
| Oxidative Stress (e.g., H₂O₂) | Labile, undergoes degradation |
| Neutral Hydrolysis | Stable |
| Thermal Stress | Stable |
| Photolytic Stress | Stable |
Table 2: Compatibility of Fondaparinux with Intravenous Fluids
| IV Fluid | Concentration | Temperature | Duration | Stability |
| 0.9% Saline | Not specified | Room Temperature | Up to 24 hours | Stable[1] |
| 0.9% Saline (diluted for pediatric use) | 1mg/mL | Refrigerator | Up to 7 days | Stable |
| 5% Dextrose in Water (D5W) | Not specified | Not specified | Not specified | Data not available |
Experimental Protocols
Protocol 1: Forced Degradation Study of Fondaparinux
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways for fondaparinux.
1. Objective: To assess the stability of fondaparinux under various stress conditions as per ICH guidelines.
2. Materials:
- Fondaparinux sodium drug substance
- Hydrochloric acid (HCl), 0.1 M
- Sodium hydroxide (B78521) (NaOH), 0.1 M
- Hydrogen peroxide (H₂O₂), 3%
- High-purity water
- pH meter
- HPLC system with a suitable detector (e.g., UV or ELSD)
- Appropriate HPLC column (e.g., C18)
- Incubators/ovens
- Photostability chamber
3. Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of fondaparinux in high-purity water at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix equal volumes of the fondaparinux stock solution and 0.1 M HCl.
-
Incubate the mixture at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Neutralize the solution with an appropriate amount of NaOH.
-
Analyze the sample by HPLC.
-
-
Base Hydrolysis:
-
Mix equal volumes of the fondaparinux stock solution and 0.1 M NaOH.
-
Incubate the mixture at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Neutralize the solution with an appropriate amount of HCl.
-
Analyze the sample by HPLC.
-
-
Oxidative Degradation:
-
Mix equal volumes of the fondaparinux stock solution and 3% H₂O₂.
-
Store the mixture at room temperature for a defined period (e.g., 24 hours).
-
Analyze the sample by HPLC.
-
-
Thermal Degradation:
-
Expose the solid fondaparinux powder to dry heat in an oven at a specified temperature (e.g., 80°C) for a defined period (e.g., 48 hours).
-
Dissolve the stressed powder in water to the initial concentration.
-
Analyze the sample by HPLC.
-
-
Photostability:
-
Expose the fondaparinux solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.
-
Analyze the sample by HPLC.
-
-
Control Sample: A fondaparinux solution stored under normal conditions (room temperature, protected from light) should be analyzed alongside the stressed samples.
4. Analysis:
- Inject the prepared samples into the HPLC system.
- Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent fondaparinux peak.
- Calculate the percentage of degradation.
Visualizations
Caption: The Coagulation Cascade and the Mechanism of Fondaparinux.
Caption: Troubleshooting Workflow for Fondaparinux Stability Issues.
References
Technical Support Center: Subcutaneous Injection of Arixtra (Fondaparinux) in Rodents
This guide provides best practices, troubleshooting advice, and frequently asked questions for the subcutaneous administration of Arixtra (fondaparinux) in research rodents.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in rodents?
A1: this compound, with the active ingredient fondaparinux (B3045324), is a synthetic and selective inhibitor of activated Factor X (Xa).[1] Its antithrombotic activity comes from its antithrombin III (ATIII)-mediated selective inhibition of Factor Xa.[1] By binding to ATIII, fondaparinux potentiates the neutralization of Factor Xa by about 300 times, which interrupts the blood coagulation cascade, inhibiting thrombin formation and thrombus development.[1] Fondaparinux does not inactivate thrombin directly and does not affect platelet aggregation.[1]
Q2: What is the recommended subcutaneous dosage of this compound in mice and rats?
A2: Dosage can vary significantly based on the experimental model and objectives. Preclinical studies have used a range of doses. For example, studies in male albino mice have used subcutaneous doses of 0.1 and 0.2 mg/kg/day.[2] Toxicity and developmental studies in rats have used subcutaneous doses up to 10 mg/kg/day.[3][4] It is crucial to determine the optimal dose for your specific study through pilot experiments or by consulting relevant literature for your research model.
Q3: How should this compound be prepared for subcutaneous injection in rodents?
A3: this compound is typically supplied as a sterile solution for injection in pre-filled syringes.[3][5] For accurate dosing in small animals, it may be necessary to dilute the solution.[6] Use a sterile isotonic solution such as 0.9% sodium chloride for dilution.[2] Always use sterile techniques and a new syringe and needle for each animal to prevent contamination and infection.[6]
Q4: What are the best sites for subcutaneous injection in mice and rats?
A4: The most common and recommended site for subcutaneous injections in rodents is the loose skin over the back, particularly in the interscapular area (scruff).[6][7] Other viable sites include the flank and the dorsolateral thorax.[6][8] It is good practice to alternate injection sites if repeated administrations are necessary to minimize local skin reactions.[7][9]
Q5: What needle size and injection volume should be used?
A5: The appropriate needle gauge and volume depend on the size of the animal. For mice, a 25-27 gauge needle is recommended, with a maximum injection volume of less than 3 ml for a 25g mouse.[10] For rats, a 25 gauge needle is suitable, with a maximum volume of less than 10 ml for a 200g rat.[10] Always use the smallest possible volume to ensure accurate dosing and minimize discomfort.[10]
Q6: What are the pharmacokinetic properties of subcutaneous this compound in rodents?
A6: After subcutaneous injection, fondaparinux is rapidly and completely absorbed, with nearly 100% bioavailability.[11][12][13] Peak plasma concentrations are typically reached about 2 hours after administration.[11] Fondaparinux exhibits predictable and linear pharmacokinetics and is eliminated primarily by the kidneys as an unchanged drug.[11][12] In rats, drug-related radioactivity has been detected in various tissues, with the longest half-lives observed in the Harder's gland, liver, eye, bone marrow, kidneys, and cartilage.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Bleeding or Bruising at Injection Site | Puncture of a superficial blood vessel. Incorrect injection technique. This compound's anticoagulant effect. | Apply gentle pressure to the site with sterile gauze after withdrawing the needle.[14] Ensure you are lifting the skin to create a "tent" and inserting the needle into the subcutaneous space, not into the muscle.[6] If bruising is observed, monitor the area daily. If it worsens or tissue necrosis appears, consult with veterinary staff.[15] |
| Solution Leaking from Injection Site | Needle was not inserted deep enough. Injection volume was too large for the site. Needle was withdrawn too quickly. | Ensure the full length of the needle is inserted into the base of the tented skin.[15] Divide larger volumes into multiple injection sites.[14] Apply gentle pressure to the site for a few seconds after injection to prevent backflow.[14] |
| Animal Vocalizes or Shows Signs of Pain | The solution is too cold. The solution is irritating (non-neutral pH). Improper restraint or injection technique. | Warm the injectable solution to room or body temperature before administration.[7][10] Ensure the solution is non-irritant and has a near-neutral pH.[7] Use proper and secure restraint techniques to minimize animal movement and stress.[6][8] |
| Swelling or Lump at Injection Site | Local tissue reaction to the substance.[15] Injection was accidentally made intradermally instead of subcutaneously. A small bleb or pocket of fluid can be normal, especially with larger volumes.[14] | Monitor the swelling. If it is a local reaction, it should resolve on its own.[15] If it persists, becomes red, or appears painful, consult with veterinary staff.[15] Refine your injection technique to ensure the needle is in the subcutaneous space. |
| No Anticoagulant Effect Observed | Incorrect dose calculation or preparation. Improper injection (e.g., solution leakage, needle passed through the skin). | Double-check all dose calculations and dilution steps. Ensure proper injection technique by aspirating before injecting to confirm correct needle placement (negative pressure).[10][16] If leakage occurred, the full dose was not delivered. Note the event in your records. |
Quantitative Data Summary
Table 1: Recommended Needle Sizes and Maximum Injection Volumes for Subcutaneous Injections in Rodents
| Species | Body Weight (approx.) | Recommended Needle Gauge | Max "Good Practice" Volume per Site |
| Mouse | 25 gm | 25 - 27g | < 3 ml |
| Rat | 200 gm | 25g | < 10 ml[10] |
Table 2: Pharmacokinetic Parameters of Fondaparinux (Subcutaneous Administration)
| Parameter | Value / Description | Source(s) |
| Bioavailability | Nearly 100% (complete absorption) | [11][12][13] |
| Time to Peak Plasma (tmax) | ~1.7 - 2 hours | [1][11] |
| Metabolism | Not metabolized; no hepatic metabolism | [12] |
| Elimination | Primarily renal; excreted as unchanged drug in urine | [11][12] |
| Protein Binding | Highly and specifically bound to Antithrombin III (ATIII) | [12] |
Experimental Protocols
Detailed Protocol for Subcutaneous Injection of this compound in a Mouse
1. Preparation:
- Calculate the correct dose of this compound based on the mouse's body weight.
- If necessary, dilute the this compound solution with sterile 0.9% sodium chloride to achieve a volume that can be accurately measured and administered (e.g., 50-100 µL).
- Warm the prepared solution to room temperature to minimize discomfort.[7]
- Draw the calculated volume into a sterile syringe (e.g., 1 ml) fitted with a new, sterile 27-gauge needle.[10]
- Ensure the bevel of the needle is facing up, aligned with the volume markings on the syringe.[10]
2. Animal Restraint:
- Grasp the mouse by the loose skin over its shoulders and behind the ears (scruffing).[8] This should be done firmly but gently to immobilize the head and prevent the animal from turning.
- The animal can be lifted, or its feet can remain on a stable surface. If lifting, support the animal's body by tucking its tail between your fingers.[8]
3. Injection Procedure:
- With your non-dominant hand maintaining the scruff, you will create a "tent" of skin over the interscapular area.
- Holding the syringe in your dominant hand, insert the needle (bevel up) confidently and smoothly into the base of the skin tent at a 30-45 degree angle to the body.[14][16]
- Be careful not to push the needle through the other side of the tented skin.
- Pull back slightly on the plunger (aspirate) to ensure the needle is not in a blood vessel.[16] You should see a small air bubble or feel negative pressure. If blood appears in the needle hub, withdraw the needle and start again with a fresh needle and syringe.[10]
- Once correct placement is confirmed, depress the plunger steadily to inject the solution.[16]
- Withdraw the needle swiftly and apply gentle pressure on the injection site for a moment with a sterile gauze pad if needed.
4. Post-Injection Monitoring:
- Return the mouse to its cage.
- Observe the animal for several minutes for any immediate adverse reactions, such as bleeding from the site, signs of distress, or leakage of the injected substance.[10]
- Monitor the injection site over the next 24-48 hours for signs of swelling, inflammation, or necrosis.
Visualizations
Caption: Experimental workflow for subcutaneous this compound injection in rodents.
Caption: Troubleshooting decision tree for common injection issues.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. idosi.org [idosi.org]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 7. researchanimaltraining.com [researchanimaltraining.com]
- 8. uac.arizona.edu [uac.arizona.edu]
- 9. ec.europa.eu [ec.europa.eu]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
- 11. Evaluation of the pharmacological properties and clinical results of the synthetic pentasaccharide (fondaparinux) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. droracle.ai [droracle.ai]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. research.vt.edu [research.vt.edu]
- 15. animalcare.ubc.ca [animalcare.ubc.ca]
- 16. oacu.oir.nih.gov [oacu.oir.nih.gov]
Validation & Comparative
Validating the Anticoagulant Effects of Arixtra (Fondaparinux) in Novel Patient Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticoagulant performance of Arixtra (fondaparinux) against other established anticoagulants in specific, clinically relevant patient populations. The information presented is supported by experimental data from published clinical studies, with detailed methodologies for key assays to facilitate reproducibility and further investigation.
Comparative Efficacy and Safety of this compound
This compound, a synthetic pentasaccharide, is a selective inhibitor of Factor Xa, a critical juncture in the coagulation cascade.[1][2] Its unique mechanism of action offers a distinct profile compared to traditional anticoagulants like unfractionated heparin (UFH) and low-molecular-weight heparins (LMWHs), such as enoxaparin.[3][4] This section summarizes the comparative performance of this compound in patient populations that present unique challenges in anticoagulant therapy.
Data Summary: this compound vs. Enoxaparin/Heparin in High-Risk Patient Models
The following tables summarize the key efficacy and safety outcomes from clinical trials comparing fondaparinux (B3045324) with enoxaparin or UFH in patients with renal impairment, obesity, and trauma, as well as in a broader post-surgical context.
| Patient Model: Renal Impairment (Non-ST-Segment Elevation Acute Coronary Syndromes) | |||
| Outcome (at 9 days) | This compound (Fondaparinux) | Enoxaparin | Hazard Ratio (95% CI) |
| Death, Myocardial Infarction, or Refractory Ischemia | 6.7% | 7.4% | 0.90 (0.73 to 1.11) |
| Major Bleeding | 2.8% | 6.4% | 0.42 (0.32 to 0.56)[5] |
| Data from a subgroup analysis of the OASIS 5 trial in patients with a GFR < 58 mL/min per 1.73 m2. |
| Patient Model: Obesity (Body Weight > 100 kg) | |||
| Outcome (at 3 months) | This compound (Fondaparinux) | Enoxaparin or UFH | P-value |
| Recurrent Venous Thromboembolism (VTE) | 0.4% | 0.8% | 0.62[6] |
| Major Bleeding | 1.3% | 1.3% | Not Significant[6][7] |
| Data from a subgroup analysis of the MATISSE trials. |
| Patient Model: Trauma (High-Risk for VTE) | |||
| Outcome | This compound (Fondaparinux) | Pneumatic Compression Only | Incidence |
| Deep Vein Thrombosis (DVT) | 1.2% (1 of 80 patients) | 33% (2 of 6 patients) | - |
| Data from a pilot study on VTE prevention in high-risk trauma patients.[8] |
| Patient Model: Postoperative VTE Prophylaxis (Pooled Data from 12 trials) | |||
| Outcome (up to 15 days post-op) | This compound (Fondaparinux) | Low-Molecular-Weight Heparin (LMWH) | Odds Ratio (95% CI) |
| Venous Thromboembolism (VTE) | 5.6% (243 of 4309) | 10.8% (471 of 4357) | 0.49 (0.38–0.64)[9] |
| Major Bleeding | - | - | 1.48 (1.15–1.90)[9] |
| Meta-analysis comparing fondaparinux to LMWH for perioperative surgical thromboprophylaxis. |
Experimental Protocols
Accurate assessment of anticoagulant effects is paramount in both clinical and research settings. The following are detailed methodologies for the principal assays used to evaluate the activity of this compound and other anticoagulants.
Anti-Factor Xa Assay (Chromogenic)
This is the recommended assay for measuring the plasma concentration of fondaparinux.[10]
Principle: This assay measures the ability of fondaparinux to potentiate the neutralization of Factor Xa by antithrombin (AT). The residual Factor Xa activity is inversely proportional to the concentration of fondaparinux in the sample.[11][12]
Methodology:
-
Sample Preparation: Collect whole blood in a tube containing 3.2% sodium citrate. Centrifuge at 2500 x g for 15 minutes to obtain platelet-poor plasma (PPP).[13]
-
Reagent Preparation: Reconstitute commercial calibrator standards for fondaparinux. Prepare a series of dilutions to establish a standard curve.[14]
-
Assay Procedure: a. Add a known excess amount of Factor Xa and a source of antithrombin to the patient's plasma sample.[11] b. The fondaparinux in the plasma will form a complex with antithrombin, which then neutralizes a portion of the added Factor Xa.[11] c. A chromogenic substrate, which is a synthetic molecule that mimics the natural target of Factor Xa and releases a colored compound when cleaved, is added to the mixture.[11][15] d. The residual, unbound Factor Xa cleaves the chromogenic substrate, resulting in a color change that is measured by a spectrophotometer.[15] e. The intensity of the color is inversely proportional to the concentration of fondaparinux in the plasma.[11]
-
Quantification: The concentration of fondaparinux in the patient sample is determined by interpolating the absorbance reading from the standard curve generated using the fondaparinux calibrators.[2]
Activated Partial Thromboplastin Time (aPTT)
Principle: The aPTT test evaluates the integrity of the intrinsic and common pathways of the coagulation cascade.[16]
Methodology:
-
Sample Preparation: Prepare platelet-poor plasma (PPP) as described for the anti-Xa assay.[17]
-
Assay Procedure: a. Pre-warm the PPP sample to 37°C.[16] b. Add a contact activator (e.g., kaolin, silica) and a phospholipid substitute (cephalin) to the plasma and incubate for a specified time (typically 3-5 minutes) at 37°C.[17][18] c. Initiate the clotting reaction by adding pre-warmed calcium chloride (0.025 mol/L).[17] d. Simultaneously start a timer and measure the time taken for a fibrin (B1330869) clot to form. This can be detected manually or by an automated coagulometer.[18]
-
Results: The time in seconds for clot formation is the aPTT. A prolonged aPTT can indicate a deficiency in intrinsic or common pathway factors or the presence of an inhibitor, including certain anticoagulants.[19]
Prothrombin Time (PT)
Principle: The PT test assesses the extrinsic and common pathways of the coagulation cascade.[20]
Methodology:
-
Sample Preparation: Prepare platelet-poor plasma (PPP) as described previously.[13]
-
Assay Procedure: a. Pre-warm the PPP sample to 37°C. b. Add a reagent containing tissue factor (thromboplastin) and calcium chloride to the plasma.[21] c. Simultaneously start a timer and measure the time required for a fibrin clot to form, either manually or with an automated instrument.[20][21]
-
Results: The time in seconds for clot formation is the PT. Results are often reported as an International Normalized Ratio (INR) for standardized monitoring of oral anticoagulants like warfarin.[4]
Visualizing Mechanisms and Workflows
Signaling Pathway of Anticoagulation
Caption: Mechanism of this compound and Heparin in the coagulation cascade.
Experimental Workflow for Anti-Factor Xa Assay
Caption: Workflow for determining fondaparinux concentration via anti-Xa assay.
References
- 1. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 2. Anti-Xa Assays [practical-haemostasis.com]
- 3. the-hospitalist.org [the-hospitalist.org]
- 4. Prothrombin Time Test: Purpose, Procedure, and Results [healthline.com]
- 5. Influence of renal function on the efficacy and safety of fondaparinux relative to enoxaparin in non ST-segment elevation acute coronary syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ashpublications.org [ashpublications.org]
- 8. Fondaparinux for prevention of venous thromboembolism in high-risk trauma patients: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Anti-Xa assays - Australian Prescriber [australianprescriber.tg.org.au]
- 11. emedicine.medscape.com [emedicine.medscape.com]
- 12. Design and Implementation of an Anti–Factor Xa Heparin Monitoring Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. atlas-medical.com [atlas-medical.com]
- 14. Fondaparinux Monitoring: Need for a Local Fondaparinux-Calibrated Anti–F actor Xa Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anti-Factor Xa for Monitoring of Unfractionated Heparin Therapy | Lab Best Practice - Archives | UC Davis Health [health.ucdavis.edu]
- 16. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]
- 17. atlas-medical.com [atlas-medical.com]
- 18. linear.es [linear.es]
- 19. diagnolab.com.na [diagnolab.com.na]
- 20. Screening Tests in Haemostasis: The Prothrombin Time [PT] [practical-haemostasis.com]
- 21. labcorp.com [labcorp.com]
A Comparative Guide to Fondaparinux and Unfractionated Heparin in Anticoagulation Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthetic pentasaccharide fondaparinux (B3045324) and the traditionally used unfractionated heparin (UFH). The following sections detail their mechanisms of action, comparative efficacy in various clinical settings, safety profiles, and key pharmacological differences, supported by data from clinical trials and meta-analyses.
Mechanism of Action: A Tale of Two Anticoagulants
Fondaparinux and unfractionated heparin (UFH) both exert their anticoagulant effects by potentiating the activity of antithrombin (AT), a natural inhibitor of coagulation factors. However, their specific mechanisms of action differ significantly. UFH is a heterogeneous mixture of polysaccharide chains of varying lengths.[1] Its longer chains are capable of binding to both antithrombin and thrombin (Factor IIa) simultaneously, leading to the inactivation of both Factor Xa and thrombin.[2][3] In contrast, fondaparinux is a synthetic, selective inhibitor of Factor Xa.[2] Its structure is a synthetic analog of the pentasaccharide sequence found in heparin that mediates its interaction with antithrombin.[4] This binding potentiates antithrombin's ability to inactivate Factor Xa by 300-fold, but due to its short length, it does not bridge antithrombin to thrombin.[4]
Comparative Efficacy
The clinical efficacy of fondaparinux and UFH has been compared in various settings, including the treatment of pulmonary embolism, acute coronary syndromes (ACS), and for thromboprophylaxis in major orthopedic surgery.
Table 1: Efficacy in the Initial Treatment of Pulmonary Embolism
| Outcome | Fondaparinux | Unfractionated Heparin | Absolute Difference (95% CI) |
| Recurrent Thromboembolic Events | 3.8% (42/1103) | 5.0% (56/1110) | -1.2% (-3.0 to 0.5) |
Data from a randomized, open-label trial involving 2213 patients with acute symptomatic pulmonary embolism.[5]
In the treatment of pulmonary embolism, once-daily subcutaneous fondaparinux was found to be at least as effective as adjusted-dose intravenous UFH.[5]
Table 2: Efficacy in Acute Coronary Syndromes (ACS)
| Outcome | Fondaparinux | Unfractionated Heparin | p-value |
| Composite Efficacy Outcome* | 6.0% | 6.0% | Not Significant |
| Primary Outcome** (at 1 month) | 35.8% | 65.9% | 0.007 |
Composite efficacy outcome included all-cause mortality, myocardial infarction, urgent revascularization, or need for a bailout GPIIb/IIIa antagonist in patients undergoing percutaneous coronary intervention (PCI).[6][7][8] *Primary outcome included any bleeding, all-cause mortality, cerebrovascular accidents, re-MI, and unplanned revascularization in survivors of out-of-hospital cardiac arrest due to acute myocardial infarction.[9]
In patients with ACS, the efficacy of fondaparinux appears comparable to UFH in some settings, with some studies suggesting a better safety profile.[6][7][8][9] For instance, in a study of out-of-hospital cardiac arrest survivors due to acute myocardial infarction, fondaparinux was associated with a lower incidence of the primary outcome which included bleeding complications.[9]
Table 3: Efficacy in Thromboprophylaxis for Major Orthopedic Surgery (Comparison with LMWH)
| Outcome | Fondaparinux | Low-Molecular-Weight Heparin (LMWH) | Odds Ratio (95% CI) |
| Venous Thromboembolism (VTE) | 6.8% | 13.7% | 0.49 (0.38–0.64) |
Data from a meta-analysis of 12 randomized controlled trials including 14,906 patients undergoing perioperative surgical thromboprophylaxis.[10][11]
A meta-analysis has shown that fondaparinux is superior to low-molecular-weight heparin (LMWH), a derivative of UFH, in preventing VTE after major orthopedic surgery.[10][11]
Safety Profile
The primary safety concern with anticoagulants is the risk of bleeding. The targeted action of fondaparinux on Factor Xa is believed to contribute to a more favorable safety profile compared to the broader activity of UFH.
Table 4: Comparative Bleeding Risk
| Clinical Setting | Bleeding Outcome | Fondaparinux | Unfractionated Heparin | p-value/Odds Ratio (95% CI) |
| Pulmonary Embolism | Major Bleeding | 1.3% | 1.1% | Not Significant |
| Percutaneous Coronary Intervention | Total Bleeding | 6.4% | 7.7% | 0.61 |
| Out-of-Hospital Cardiac Arrest | Bleeding | 7.1% | 32.1% | 0.04 |
| Major Orthopedic Surgery (vs LMWH) | Major Bleeding | Higher Incidence | Lower Incidence | 1.48 (1.15–1.90) |
Data from various clinical trials and a meta-analysis.[5][7][8][9][10][11]
While in some settings like pulmonary embolism treatment, the rates of major bleeding were similar between fondaparinux and UFH[5], other studies in ACS and out-of-hospital cardiac arrest have suggested a lower bleeding risk with fondaparinux.[7][8][9] However, in the context of major orthopedic surgery, a meta-analysis found that fondaparinux was associated with an increased risk of major bleeding compared to LMWH.[10][11]
Heparin-Induced Thrombocytopenia (HIT)
Heparin-induced thrombocytopenia (HIT) is a serious, immune-mediated complication of heparin therapy. UFH is more commonly associated with HIT than LMWH.[12] Fondaparinux, due to its synthetic nature and inability to form large complexes with platelet factor 4 (PF4), is considered to have a negligible risk of causing HIT.[1][4][12] In fact, it has been proposed as a treatment option for patients who develop HIT.[12][13] While very rare cases of fondaparinux-associated thrombocytopenia have been reported, the risk is significantly lower than with heparin products.[14]
Experimental Protocols
Detailed methodologies for the key clinical trials cited are essential for a comprehensive understanding of the evidence. Below is a summary of a typical experimental protocol for comparing fondaparinux and UFH.
Study Design: The majority of the cited studies are randomized controlled trials (RCTs), often with a double-blind or open-label design.[5][6][7][8] Meta-analyses pool data from multiple RCTs.[10][11]
Patient Population: Participants are recruited based on specific inclusion and exclusion criteria relevant to the clinical condition being studied (e.g., acute symptomatic pulmonary embolism, NSTE-ACS, major orthopedic surgery).[5][7][8]
Randomization and Blinding: Patients are randomly assigned to receive either fondaparinux or UFH. In blinded studies, neither the patient nor the investigators are aware of the treatment allocation.[6][7][8]
Intervention:
-
Fondaparinux: Typically administered as a once-daily subcutaneous injection at a fixed dose (e.g., 2.5 mg, or weight-adjusted doses of 5.0 mg, 7.5 mg, or 10.0 mg).[5][15]
-
Unfractionated Heparin: Administered as a continuous intravenous infusion, with the dose adjusted to achieve a target activated partial thromboplastin (B12709170) time (aPTT), usually 1.5 to 2.5 times the control value.[5]
Outcome Measures:
-
Primary Efficacy Outcome: This is a predefined clinical event, such as the composite of symptomatic recurrent pulmonary embolism and new or recurrent deep-vein thrombosis at three months.[5]
-
Primary Safety Outcome: This typically includes major bleeding events, defined by specific criteria (e.g., fatal bleeding, bleeding into a critical organ, or bleeding requiring a significant transfusion).[6][7][8]
-
Secondary Outcomes: These may include all-cause mortality, minor bleeding, and the incidence of HIT.[5][10][11]
Statistical Analysis: The data are analyzed to compare the incidence of the primary and secondary outcomes between the two treatment groups. Statistical tests are used to determine if the observed differences are statistically significant.
Conclusion
Fondaparinux offers a more predictable pharmacokinetic profile and a more targeted mechanism of action compared to UFH. Clinical evidence suggests that fondaparinux is at least as effective as UFH in various settings and may offer a superior safety profile, particularly a lower risk of bleeding in certain patient populations and a negligible risk of HIT.[1][4][5][9][12] However, the risk of bleeding with fondaparinux may be higher in specific contexts, such as major orthopedic surgery, when compared to LMWH.[10][11] The choice between fondaparinux and UFH should be guided by the specific clinical indication, patient characteristics, and local institutional protocols.
References
- 1. Heparin-Induced Thrombocytopenia - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. publications.ashp.org [publications.ashp.org]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. Pharmacology of anticoagulants used in the treatment of venous thromboembolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Subcutaneous fondaparinux versus intravenous unfractionated heparin in the initial treatment of pulmonary embolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Randomized, blinded trial comparing fondaparinux with unfractionated heparin in patients undergoing contemporary percutaneous coronary intervention: Arixtra Study in Percutaneous Coronary Intervention: a Randomized Evaluation (ASPIRE) Pilot Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. ahajournals.org [ahajournals.org]
- 9. Effectiveness of fondaparinux vs unfractionated heparin following percutaneous coronary intervention in survivors of out-of-hospital cardiac arrest due to acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. Fondaparinux Sodium Compared With Low‐Molecular‐Weight Heparins for Perioperative Surgical Thromboprophylaxis: A Systematic Review and Meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fondaparinux-associated heparin-induced thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fondaparinux in heparin‐induced thrombocytopenia: A decade's worth of clinical experience - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fondaparinux-associated Thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fondaparinux: A cornerstone drug in acute coronary syndromes - PMC [pmc.ncbi.nlm.nih.gov]
Arixtra (Fondaparinux) in Heparin-Induced Thrombocytopenia: A Comparative Analysis of Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Arixtra (fondaparinux) with other anticoagulants concerning their cross-reactivity in heparin-induced thrombocytopenia (HIT) models. The information presented is supported by experimental data to aid in research and development decisions.
Introduction to Heparin-Induced Thrombocytopenia (HIT)
Heparin-induced thrombocytopenia is a severe, immune-mediated adverse reaction to heparin therapy.[1][2] It is characterized by a significant decrease in platelet count and a high risk of paradoxical thrombosis.[2] The pathogenesis involves the formation of antibodies against complexes of platelet factor 4 (PF4) and heparin.[1] These immune complexes then activate platelets via their FcγIIa receptors, leading to a prothrombotic state.[3] Given the risks associated with heparin and the cross-reactivity of low-molecular-weight heparins (LMWH), alternative anticoagulants with low or no cross-reactivity are crucial for managing patients with HIT.[4]
This compound (Fondaparinux): A Synthetic Pentasaccharide
This compound (fondaparinux) is a synthetic pentasaccharide that selectively inhibits Factor Xa. Its chemical structure is based on the antithrombin-binding sequence of heparin. Due to its synthetic nature and specific mechanism of action, fondaparinux (B3045324) has been investigated as a therapeutic option for patients with HIT, primarily due to its anticipated low cross-reactivity with HIT antibodies.[5][6]
Comparative In-Vitro Cross-Reactivity Data
In-vitro functional assays are critical for assessing the potential of an anticoagulant to cause or exacerbate HIT. The most common assays are the Serotonin (B10506) Release Assay (SRA) and the Heparin-Induced Platelet Aggregation (HIPA) test. These assays measure the ability of HIT antibodies in patient serum to activate platelets in the presence of the drug .
A positive result in the SRA is typically defined as ≥20% serotonin release at low heparin concentrations, which is inhibited at high heparin concentrations.[7][8] For the HIPA test, a positive result is indicated by platelet aggregation of >30%.[3]
Below is a summary of data from studies comparing the in-vitro cross-reactivity of unfractionated heparin (UFH), LMWH (enoxaparin), and fondaparinux in the presence of HIT antibodies.
| Anticoagulant | Assay Type | Number of HIT Sera Tested | Positive Assays (%) | Reference |
| Unfractionated Heparin (UFH) | ¹⁴C-Serotonin Release Assay (SRA) | 10 | Strong Cross-Reactivity | [7] |
| Enoxaparin (LMWH) | ¹⁴C-Serotonin Release Assay (SRA) | 10 | Strong Cross-Reactivity | [7] |
| Fondaparinux (this compound) | ¹⁴C-Serotonin Release Assay (SRA) | 10 | No Cross-Reactivity | [7] |
| Anticoagulant | Thrombotic Event Rate in HIT Patients | Major Bleeding Rate in HIT Patients | Reference |
| Fondaparinux (this compound) | 6.5% (95% CI, 3.4% to 11.7%) | 16.9% (95% CI, 11.7% to 23.6%) | [9] |
| Argatroban / Danaparoid (Control Group) | Not directly compared in the same systematic review | Not directly compared in the same systematic review |
Note: The data in the second table is from a systematic review of nine studies with 154 HIT-positive patients treated with fondaparinux. Direct comparative data for other anticoagulants was not available in the same review.
While in-vitro data are largely favorable for fondaparinux, rare cases of in-vivo cross-reactivity have been reported.[9][10][11][12] These instances often occur in patients with a strong inflammatory state or in cases of autoimmune HIT, where antibodies can activate platelets even in the absence of heparin.[10][11]
Alternatives to this compound for HIT Management
Several non-heparin anticoagulants are used in the management of HIT. The choice of agent depends on various factors including renal and hepatic function, bleeding risk, and clinical stability.[13]
| Anticoagulant | Mechanism of Action | In-Vitro Cross-Reactivity with HIT Antibodies | Reference |
| Argatroban | Direct Thrombin Inhibitor | None | [1][4] |
| Bivalirudin | Direct Thrombin Inhibitor | None | [1][14] |
| Danaparoid | Factor Xa Inhibitor (heparinoid) | Approximately 10% | [4] |
| Rivaroxaban (B1684504) (DOAC) | Direct Factor Xa Inhibitor | None | [14] |
| Apixaban (DOAC) | Direct Factor Xa Inhibitor | None | [1] |
Experimental Protocols
Serotonin Release Assay (SRA)
The SRA is considered the gold standard functional assay for diagnosing HIT.[8][15]
1. Donor Platelet Preparation:
-
Blood is collected from healthy donors who have not ingested platelet-inhibiting drugs for at least 10 days.
-
Platelet-rich plasma (PRP) is prepared by centrifugation.
-
Platelets are washed and then incubated with ¹⁴C-labeled serotonin to allow for its uptake into dense granules.
2. Assay Procedure:
-
Patient serum is incubated with the prepared donor platelets at two different concentrations of the test anticoagulant (e.g., low-dose heparin at 0.1 U/mL and high-dose heparin at 100 U/mL).
-
Positive and negative controls are included in each run.
-
After incubation, the amount of released ¹⁴C-serotonin in the supernatant is measured using a scintillation counter.
3. Interpretation of Results:
-
Positive: Serotonin release of ≥20% at the low drug concentration that is inhibited by the high drug concentration.[7][8]
-
Negative: Serotonin release of <20% at both concentrations.[7]
-
Indeterminate: Serotonin release ≥20% at both low and high drug concentrations.
Heparin-Induced Platelet Aggregation (HIPA) Test
The HIPA test is another functional assay used to detect platelet-activating HIT antibodies.
1. Platelet Preparation:
-
Platelet-rich plasma (PRP) is obtained from healthy donors.
2. Assay Procedure:
-
Patient plasma is mixed with the donor PRP.
-
A low concentration of unfractionated heparin (0.1-0.5 U/mL) is added to the mixture.
-
Platelet aggregation is monitored using an aggregometer.
-
A high concentration of heparin (100 U/mL) is used as a control to demonstrate inhibition of aggregation.
3. Interpretation of Results:
-
Positive: Platelet aggregation of >30% in the presence of low-dose heparin.[3]
-
Negative: No significant aggregation is observed.
-
Indeterminate: Aggregation occurs in the presence of high-dose heparin, suggesting non-specific reactivity.[3]
Visualizing Key Processes
Pathophysiology of Heparin-Induced Thrombocytopenia
References
- 1. researchgate.net [researchgate.net]
- 2. Failure of Fondaparinux in Autoimmune Heparin-Induced Thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. clevelandcliniclabs.com [clevelandcliniclabs.com]
- 4. Validate User [ashpublications.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. droracle.ai [droracle.ai]
- 8. news.mayocliniclabs.com [news.mayocliniclabs.com]
- 9. Systematic review of fondaparinux for heparin‐induced thrombocytopenia: When there are no randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fondaparinux cross-reactivity in heparin-induced thrombocytopenia successfully treated with high-dose intravenous immunoglobulin and rivaroxaban - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Fondaparinux cross-reacts with heparin antibodies in vitro in a patient with fondaparinux-related thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. droracle.ai [droracle.ai]
- 14. droracle.ai [droracle.ai]
- 15. labcorp.com [labcorp.com]
A Researcher's Guide to Comparing Anticoagulant Potency: Statistical Methods and Experimental Protocols
For researchers and drug development professionals, accurately assessing and comparing the potency of anticoagulant compounds is a critical step in the development of new antithrombotic therapies. This guide provides an objective comparison of statistical methodologies and key experimental protocols, supported by data from clinical and preclinical studies.
Data Presentation: Comparative Efficacy and Safety of Direct Oral Anticoagulants (DOACs)
The advent of Direct Oral Anticoagulants (DOACs) has revolutionized the landscape of anticoagulant therapy. While direct head-to-head randomized controlled trials comparing all DOACs are limited, numerous large-scale observational studies and network meta-analyses provide valuable comparative data.[1] The following tables summarize key efficacy and safety outcomes from real-world evidence, comparing major DOACs.
Table 1: Comparative Efficacy of DOACs vs. Warfarin and Head-to-Head
| Outcome | Apixaban (B1684502) vs. Warfarin (HR, 95% CI) | Dabigatran vs. Warfarin (HR, 95% CI) | Edoxaban (B1671109) vs. Warfarin (HR, 95% CI) | Rivaroxaban vs. Warfarin (HR, 95% CI) | Apixaban vs. Rivaroxaban (HR, 95% CI) | Edoxaban vs. Rivaroxaban (HR, 95% CI) |
| Ischemic Stroke/Systemic Embolism | 0.79 (0.66-0.95) | 0.80 (0.67-0.96) | 0.83 (0.69-0.99)[2] | 0.88 (0.74-1.03) | 1.01 (0.87-1.17) | 0.72 (0.60-0.87)[2] |
HR = Hazard Ratio; CI = Confidence Interval. A Hazard Ratio less than 1 favors the first-listed anticoagulant.
Table 2: Comparative Safety of DOACs vs. Warfarin and Head-to-Head
| Outcome | Apixaban vs. Warfarin (HR, 95% CI) | Dabigatran vs. Warfarin (HR, 95% CI) | Edoxaban vs. Warfarin (HR, 95% CI) | Rivaroxaban vs. Warfarin (HR, 95% CI) | Apixaban vs. Rivaroxaban (HR, 95% CI) | Edoxaban vs. Rivaroxaban (HR, 95% CI) |
| Major Bleeding | 0.69 (0.61-0.78) | 0.80 (0.70-0.91) | 0.80 (0.69-0.93) | 0.96 (0.86-1.07) | 0.60 (0.55-0.66) | 0.74 (0.63-0.87)[2] |
| Intracranial Hemorrhage | 0.42 (0.32-0.55) | 0.34 (0.26-0.46) | 0.49 (0.37-0.65) | 0.59 (0.46-0.76) | 0.88 (0.80-0.97)[3] | 0.69 (0.51, 0.94)[4] |
| Gastrointestinal Bleeding | 0.89 (0.73-1.08) | 1.10 (0.91-1.33) | 1.23 (1.02-1.48) | 1.18 (1.03-1.36) | 0.72 (0.66-0.79)[5] | 0.88 (0.78-0.99)[3] |
HR = Hazard Ratio; CI = Confidence Interval. A Hazard Ratio less than 1 favors the first-listed anticoagulant.
Experimental Protocols
Standardized in vitro coagulation assays are fundamental for the initial assessment and comparison of anticoagulant potency. The Activated Partial Thromboplastin Time (aPTT) and Prothrombin Time (PT) are two of the most common screening tests.
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT test evaluates the integrity of the intrinsic and common pathways of the coagulation cascade.
Principle: Platelet-poor plasma is incubated with a contact activator (e.g., silica, kaolin) and a phospholipid substitute (cephalin). The addition of calcium chloride initiates clotting, and the time to fibrin (B1330869) clot formation is measured.
Step-by-Step Methodology:
-
Sample Preparation: Collect whole blood into a tube containing a citrate (B86180) anticoagulant (e.g., 3.2% sodium citrate). Centrifuge the blood sample to obtain platelet-poor plasma (PPP).
-
Reagent Preparation: Reconstitute and pre-warm the aPTT reagent (containing a contact activator and phospholipid) and calcium chloride (CaCl2) solution to 37°C.
-
Incubation: Pipette equal volumes of PPP and the aPTT reagent into a test tube. Incubate the mixture at 37°C for a specified time (typically 3-5 minutes) to allow for the activation of contact factors.
-
Clot Initiation and Measurement: Add pre-warmed CaCl2 to the mixture and simultaneously start a timer. Measure the time taken for a visible fibrin clot to form. This can be done manually or using an automated coagulometer.
Prothrombin Time (PT) Assay
The PT test assesses the extrinsic and common pathways of the coagulation cascade.
Principle: Tissue factor (thromboplastin) is added to platelet-poor plasma, which, in the presence of calcium, activates the extrinsic pathway. The time taken for a fibrin clot to form is measured.
Step-by-Step Methodology:
-
Sample Preparation: Prepare platelet-poor plasma (PPP) from a citrated whole blood sample as described for the aPTT assay.
-
Reagent Preparation: Reconstitute and pre-warm the PT reagent (containing tissue factor and calcium) to 37°C.
-
Clot Initiation and Measurement: Add the pre-warmed PT reagent to the PPP sample and simultaneously start a timer. Measure the time taken for a visible fibrin clot to form.
Statistical Models for Potency Comparison
Dose-Response Analysis and IC50 Calculation
To quantify and compare the in vitro potency of different anticoagulants, dose-response curves are generated. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these curves, representing the concentration of an anticoagulant required to inhibit a biological process (e.g., coagulation) by 50%.
Statistical Approach:
-
Data Generation: Perform coagulation assays (e.g., aPTT, PT) with a range of anticoagulant concentrations.
-
Curve Fitting: Plot the clotting time (or a derivative of it) against the logarithm of the anticoagulant concentration. Fit the data to a non-linear regression model, typically a four-parameter logistic (4PL) equation.
-
IC50 Determination: The IC50 value is a parameter estimated from the fitted curve.
Statistically comparing the IC50 values of different compounds can be achieved using methods such as the extra sum-of-squares F-test, which determines if a single curve can adequately fit all data sets or if individual curves (and thus different IC50 values) are required.
Non-Inferiority Trials in Clinical Research
In clinical settings, a common approach to comparing a new anticoagulant to an established one is through a non-inferiority trial. The goal is to demonstrate that the new treatment is not unacceptably worse than the active control.
Statistical Framework:
-
Non-Inferiority Margin (Δ): A pre-specified, clinically acceptable difference in the primary outcome between the new treatment and the active control.
-
Hypothesis Testing: The null hypothesis is that the new treatment is inferior to the active control by at least Δ. The alternative hypothesis is that the new treatment is not inferior.
-
Confidence Interval Approach: A confidence interval for the difference (or ratio) of the outcomes between the two treatments is calculated. If the entire confidence interval is on the "favorable" side of the non-inferiority margin, non-inferiority is concluded.
Mandatory Visualizations
Coagulation Cascade Signaling Pathway
Experimental Workflow for In Vitro Anticoagulant Potency Testing
Logical Relationship in Non-Inferiority Trials
References
- 1. thrombosiscanada.ca [thrombosiscanada.ca]
- 2. academic.oup.com [academic.oup.com]
- 3. Frontiers | Long-term comparative effectiveness and safety of dabigatran, rivaroxaban, apixaban and edoxaban in patients with atrial fibrillation: A nationwide cohort study [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. droracle.ai [droracle.ai]
Assessing the Off-Target Effects of Fondaparinux: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the off-target effects of fondaparinux (B3045324) with alternative anticoagulants, supported by experimental data and detailed methodologies. The information is presented to aid in the informed selection of anticoagulants for preclinical and clinical research.
Fondaparinux, a synthetic pentasaccharide, is a selective factor Xa inhibitor widely used for the prevention and treatment of venous thromboembolism. While its on-target anticoagulant activity is well-characterized, a comprehensive understanding of its off-target effects is crucial for its optimal use in research and clinical settings. This guide delves into the non-hemostatic properties of fondaparinux, comparing them with those of other commonly used anticoagulants, including unfractionated heparin (UFH), low molecular weight heparins (LMWHs) such as enoxaparin and bemiparin, and direct oral anticoagulants (DOACs) like rivaroxaban (B1684504) and apixaban (B1684502).
Comparative Analysis of Off-Target Effects
The following tables summarize the key off-target effects of fondaparinux in comparison to its alternatives, based on available experimental and clinical data.
Table 1: Effects on Angiogenesis and Vasculogenesis
| Anticoagulant | Effect on Angiogenesis | Effect on Vasculogenesis | Key Findings | References |
| Fondaparinux | No significant effect in vitro; may suppress platelet-mediated angiogenic response. | Significant reduction in an in vitro model. | Did not significantly affect endothelial cell tubule network formation in vitro. Suppressed the release of VEGF from platelets. | [1],[2] |
| Unfractionated Heparin (UFH) | Stimulatory in vivo; trend towards increase in vitro. | Not specified | Increased AKT phosphorylation, a key step in pro-angiogenic signaling. Stimulated angiogenesis in a Matrigel sponge assay in mice. | [1] |
| Bemiparin (LMWH) | Significant decrease in vitro and in vivo. | Significant reduction in an in vitro model. | Inhibited endothelial cell tubule network formation and angiogenesis in a Matrigel sponge assay. Did not increase AKT phosphorylation. | [1] |
| Enoxaparin (LMWH) | Anti-angiogenic effects reported. | Not specified | Has been shown to have anti-angiogenic properties in various assays. | [3] |
| DOACs (Rivaroxaban, Apixaban) | Limited direct comparative data available. | Limited direct comparative data available. | Studies on the direct effects of DOACs on angiogenesis are still emerging. | [4] |
Table 2: Effects on Platelet Function and Heparin-Induced Thrombocytopenia (HIT)
| Anticoagulant | Platelet Activation (in HIT) | Risk of HIT | Key Findings | References |
| Fondaparinux | Minimal to no activation. | Very low. | Does not typically form complexes with platelet factor 4 (PF4) that lead to platelet activation. Considered a safe alternative for patients with a history of HIT. | [2],[5] |
| Unfractionated Heparin (UFH) | Strong activation. | Highest risk. | Forms large complexes with PF4, leading to robust platelet activation and aggregation in the presence of HIT antibodies. | [2] |
| Low Molecular Weight Heparins (LMWHs) | Intermediate activation. | Lower risk than UFH, but cross-reactivity can occur. | Can form complexes with PF4, but to a lesser extent than UFH. | [2] |
| DOACs (Rivaroxaban, Apixaban) | No activation via HIT mechanism. | No risk. | Do not interact with PF4 and are not associated with the development of HIT. | [6] |
Table 3: Anti-Inflammatory Effects
| Anticoagulant | Effect on Inflammatory Markers | Key Findings | References |
| Fondaparinux | Reduction in CRP, IL-6, and LDH. | Demonstrated anti-inflammatory effects comparable to enoxaparin in some studies, with a notable decrease in C-reactive protein (CRP). | [7],[8] |
| Enoxaparin (LMWH) | Reduction in D-dimer, fibrinogen, CRP, IL-6, and LDH. | Showed similar anti-inflammatory effects to fondaparinux in hospitalized COVID-19 patients. | [7],[8] |
| Rivaroxaban (DOAC) | Suppression of some chemokines. | In an in vitro study, rivaroxaban suppressed the secretion of some chemokines from activated macrophages. | [4] |
| Apixaban (DOAC) | Limited direct comparative data on inflammatory markers. | Data on direct comparison of anti-inflammatory effects with fondaparinux is limited. | [9] |
Table 4: Interaction with Endothelial Cells
| Anticoagulant | Effect on Endothelial Damage | Effect on Leukocyte Adherence | Key Findings | References |
| Fondaparinux | Reduction. | Reduction. | Attenuated endothelial damage and leukocyte adherence to vascular endothelium in a rat model of endotoxemia. | [10] |
| Enoxaparin (LMWH) | Reduction. | Reduction. | Similar to fondaparinux, it reduced endothelial damage and leukocyte adherence in the same model. | [10] |
| Unfractionated Heparin (UFH) | Can modulate endothelial cell function. | Can influence leukocyte-endothelium interactions. | UFH's interaction with the endothelium is complex and can be pro- or anti-inflammatory depending on the context. | [11] |
| DOACs | Limited direct comparative data available. | Limited direct comparative data available. | Research on the direct effects of DOACs on endothelial cell activation and damage is ongoing. |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
In Vitro Angiogenesis Assay (Endothelial Cell Tubule Formation)
Objective: To assess the effect of anticoagulants on the ability of endothelial cells to form capillary-like structures in vitro.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Matrigel Basement Membrane Matrix
-
96-well culture plates
-
Fondaparinux, UFH, Bemiparin, Enoxaparin solutions at clinically relevant concentrations
-
Microscope with imaging software
Protocol:
-
Thaw Matrigel on ice overnight.
-
Coat the wells of a 96-well plate with 50 µL of Matrigel and allow it to solidify at 37°C for 30 minutes.
-
Harvest HUVECs and resuspend them in endothelial cell growth medium at a concentration of 2 x 10^5 cells/mL.
-
Prepare different treatment groups by adding fondaparinux or the comparator anticoagulants to the HUVEC suspension at the desired final concentrations. A vehicle control group should be included.
-
Seed 100 µL of the HUVEC suspension into each Matrigel-coated well.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours.
-
Observe the formation of tube-like structures under a microscope.
-
Capture images of the tube networks in at least three random microscopic fields for each well.
-
Quantify the degree of tubule formation by measuring parameters such as the total tube length, number of junctions, and number of branches using an image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
Compare the quantitative data from the treatment groups to the control group to determine the effect of each anticoagulant on angiogenesis.[1]
In Vivo Matrigel Plug Angiogenesis Assay
Objective: To evaluate the in vivo angiogenic response to anticoagulants.
Materials:
-
Matrigel Basement Membrane Matrix (growth factor reduced)
-
Angiogenic factors (e.g., VEGF, bFGF)
-
Fondaparinux, UFH, Bemiparin solutions
-
6-8 week old immunodeficient mice (e.g., C57BL/6)
-
24-gauge needles and syringes
-
Hemoglobin assay kit
-
Immunohistochemistry reagents (e.g., anti-CD31 antibody)
Protocol:
-
Thaw Matrigel on ice.
-
Prepare the Matrigel mixture by adding angiogenic factors (e.g., 100 ng/mL VEGF and 200 ng/mL bFGF) and the anticoagulant to be tested (or vehicle control) to the liquid Matrigel. Keep the mixture on ice.
-
Anesthetize the mice according to approved animal care protocols.
-
Inject 0.5 mL of the Matrigel mixture subcutaneously into the dorsal flank of each mouse.
-
Allow the Matrigel to solidify, forming a plug.
-
After 7-14 days, euthanize the mice and carefully excise the Matrigel plugs.
-
Assess angiogenesis by:
-
Hemoglobin content: Homogenize the plugs and measure the hemoglobin concentration using a hemoglobin assay kit as an indicator of blood vessel formation.
-
Immunohistochemistry: Fix the plugs in formalin, embed in paraffin, and section. Stain the sections with an endothelial cell-specific marker (e.g., anti-CD31 antibody) to visualize and quantify the microvessel density.
-
-
Compare the results from the anticoagulant-treated groups with the control group.[1],[3]
Platelet Aggregation Assay
Objective: To assess the effect of anticoagulants on platelet aggregation in the presence of HIT antibodies.
Materials:
-
Platelet-rich plasma (PRP) from healthy donors
-
Sera from patients with confirmed HIT
-
Fondaparinux and UFH solutions
-
Platelet aggregometer
-
Agonist (e.g., ADP or collagen) for control experiments
Protocol:
-
Prepare PRP from citrated whole blood by centrifugation at 150 x g for 15 minutes.
-
Adjust the platelet count in the PRP to approximately 250 x 10^9/L with platelet-poor plasma (PPP), obtained by further centrifugation of the remaining blood at 2000 x g for 15 minutes.
-
Pre-warm the PRP samples to 37°C.
-
In the aggregometer cuvettes, mix PRP with either HIT patient serum or control serum.
-
Add fondaparinux or UFH at various concentrations to the cuvettes. A buffer control should be included.
-
Record the baseline light transmittance.
-
Initiate platelet aggregation by adding an agonist (if required for the specific assay) and continuously monitor the change in light transmittance for a defined period (e.g., 10-15 minutes). For HIT-specific assays, the patient's serum containing HIT antibodies acts as the agonist in the presence of heparin.
-
The percentage of platelet aggregation is calculated from the change in light transmittance.
-
Compare the aggregation curves and maximal aggregation percentages between the different anticoagulant treatment groups.[12],[13]
Signaling Pathways and Logical Relationships
The off-target effects of fondaparinux and its alternatives are mediated through their influence on various cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these relationships.
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. Comparative study of the effect of rivaroxaban and fondaparinux on monocyte’s coagulant activity and cytokine release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel fondaparinux protocol for anticoagulation therapy in adults with renal failure and suspected heparin-induced thrombocytopenia: a retrospective review of institutional protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multiple Mechanisms for Exogenous Heparin Modulation of Vascular Endothelial Growth Factor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2.20. Matrigel Plug Assay [bio-protocol.org]
- 8. Chick Chorioallantoic Membrane (CAM) Assay | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. Effect of apixaban compared with warfarin on coagulation markers in atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enoxaparin and fondaparinux attenuates endothelial damage in endotoxemic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Different signaling pathways involved in the anti-inflammatory effects of unfractionated heparin on lipopolysaccharide-stimulated human endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Platelet aggregation studies for the diagnosis of heparin-induced thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
Fondaparinux vs. Enoxaparin for Venous Thromboembolism Prevention: A Comparative Guide
In the landscape of anticoagulant therapy for the prevention of venous thromboembolism (VTE), both fondaparinux (B3045324) and enoxaparin stand out as frequently utilized options. This guide offers a detailed comparison of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in their understanding and decision-making processes.
Mechanism of Action: A Tale of Two Anticoagulants
Fondaparinux is a synthetic pentasaccharide that acts as a selective indirect inhibitor of Factor Xa. By binding to antithrombin (AT), it potentiates the neutralization of Factor Xa, a critical enzyme in the coagulation cascade. This inhibition prevents the conversion of prothrombin to thrombin, thereby blocking thrombus formation.
Enoxaparin, a low molecular weight heparin (LMWH), also exerts its anticoagulant effect through AT. However, unlike the highly selective action of fondaparinux, enoxaparin possesses both anti-Factor Xa and anti-thrombin (Factor IIa) activity, typically in a ratio of approximately 4:1. This broader mechanism of action contributes to its overall antithrombotic effect.
Performance in Major Orthopedic Surgery
A significant body of evidence from randomized controlled trials and meta-analyses has established the comparative efficacy and safety of fondaparinux and enoxaparin in patients undergoing major orthopedic surgery, a population at high risk for VTE.
A meta-analysis of four randomized, double-blind trials involving 7,344 patients undergoing elective hip replacement, major knee surgery, or hip fracture surgery demonstrated a significant benefit of fondaparinux over enoxaparin in preventing VTE.[1] In this analysis, fondaparinux 2.5 mg once daily, initiated 6 hours postoperatively, was compared with approved enoxaparin regimens.[1] The primary efficacy outcome was VTE up to day 11, a composite of deep vein thrombosis (DVT) detected by mandatory bilateral venography or documented symptomatic DVT or pulmonary embolism (PE).[1] The results showed that fondaparinux significantly reduced the incidence of VTE by day 11 compared to enoxaparin, with an overall risk reduction of over 50%.[1] While major bleeding was more frequent in the fondaparinux group, the incidence of clinically relevant bleeding (leading to death, reoperation, or occurring in a critical organ) did not differ significantly between the two groups.[1]
Another meta-analysis of five randomized controlled trials involving 7,611 patients undergoing major orthopedic surgery also found that fondaparinux was associated with a significantly lower incidence of total VTE and DVT compared to enoxaparin.[2] However, this study reported a significantly increased risk of major bleeding with fondaparinux.[2] Mortality rates were comparable between the two groups.[2]
| Outcome | Fondaparinux | Enoxaparin | Risk Ratio (95% CI) | P-value | Citation |
| Total VTE | 6.8% | 13.7% | 0.45 (0.37 - 0.55) | <0.001 | [1] |
| Major Bleeding | 2.7% | 1.7% | 1.59 (1.08 - 2.34) | 0.008 | [1] |
| Clinically Relevant Bleeding | Not significantly different | Not significantly different | - | - | [1] |
Table 1: Efficacy and Safety Outcomes in Major Orthopedic Surgery (Meta-analysis data).
Performance in Acutely Ill Medical Patients
The utility of fondaparinux and enoxaparin has also been investigated for VTE prophylaxis in acutely ill medical patients. While direct comparative trials are less abundant than in the orthopedic setting, studies have evaluated each agent against placebo.
For instance, a randomized, double-blind, placebo-controlled trial assessed the efficacy and safety of fondaparinux 2.5 mg once daily in acutely ill medical patients aged 60 years or older. The study found that fondaparinux significantly reduced the rate of VTE compared to placebo without a significant increase in major bleeding.
Performance in Acute Coronary Syndrome (ACS)
In the setting of acute coronary syndrome, the OASIS-5 trial, a large, randomized, double-blind study, compared fondaparinux with enoxaparin in over 20,000 patients. The trial demonstrated that fondaparinux was non-inferior to enoxaparin in preventing the composite outcome of death, myocardial infarction, or refractory ischemia at 9 days. Notably, fondaparinux was associated with a significantly lower rate of major bleeding.
| Outcome | Fondaparinux | Enoxaparin | Hazard Ratio (95% CI) | P-value |
| Death, MI, or Refractory Ischemia (Day 9) | 5.8% | 5.7% | 1.01 (0.90 - 1.13) | - |
| Major Bleeding (Day 9) | 2.2% | 4.1% | 0.52 (0.44 - 0.61) | <0.001 |
| Death (30 Days) | 2.9% | 3.5% | 0.83 (0.71 - 0.97) | 0.02 |
Table 2: Efficacy and Safety Outcomes in Acute Coronary Syndrome (OASIS-5 Trial).
Experimental Protocols
Key Clinical Trial Workflow
The design of clinical trials comparing fondaparinux and enoxaparin for VTE prevention typically follows a structured workflow to ensure robust and unbiased results.
References
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Arixtra® (fondaparinux sodium)
For researchers, scientists, and drug development professionals, the proper disposal of pharmaceutical products like Arixtra® (fondaparinux sodium) is a critical component of laboratory safety and environmental responsibility. Adherence to established guidelines ensures the safety of personnel and minimizes the ecological footprint of research and development activities. This document provides essential, step-by-step guidance for the safe and compliant disposal of this compound®.
Immediate Safety and Disposal Protocols
The primary principle for this compound® disposal is to prevent environmental contamination and accidental exposure. The medication should not be flushed down a toilet or poured into a drain.[1][2] Improper disposal can lead to the contamination of water systems.
Key Disposal Steps for this compound® Syringes:
-
Sharps Container: Immediately after use, all used and unused this compound® syringes and needles must be placed in an FDA-cleared sharps disposal container.[3] This is the most crucial step to prevent needlestick injuries and contain the pharmaceutical waste.
-
Household Alternative: If an FDA-cleared sharps container is not available, a heavy-duty plastic household container, such as a laundry detergent bottle, can be used as an alternative.[3] The container should be leak-resistant, remain upright during use, and have a tight-fitting, puncture-resistant lid.
-
Labeling: Clearly label the container as "Sharps Waste" to warn of the hazardous materials inside.
-
Secure Storage: Keep the sharps disposal container out of the reach of children and pets.
-
Final Disposal: Once the container is approximately three-quarters full, it should be sealed and disposed of according to local, regional, and national regulations for pharmaceutical waste.[1][4] Contact your institution's environmental health and safety department or your local waste management authority for specific guidelines. Options may include community take-back programs, mail-back programs, or collection sites.[5]
Environmental and Safety Data Summary
While specific quantitative data on the environmental fate of fondaparinux (B3045324) sodium is limited in publicly available resources, the available safety data sheets (SDS) provide some general guidance.
| Data Point | Information | Source |
| Aquatic Toxicity | Low toxicity to invertebrates, fish, and algae has been noted. | [6] |
| Environmental Release | Should not be released into the environment or flushed into surface water or sanitary sewer systems. | [1] |
| Personal Protective Equipment (PPE) | When handling this compound®, especially in a laboratory setting, it is recommended to wear impervious disposable gloves and safety glasses with side shields if there is a risk of splashing. | [4] |
Experimental Protocols for Disposal
Currently, there are no established experimental protocols for the chemical neutralization or inactivation of this compound® for disposal purposes. The standard and recommended procedure is the physical containment and disposal of the product as pharmaceutical waste through approved channels.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound®.
By following these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound®, upholding the highest standards of laboratory safety and chemical handling.
References
Essential Safety and Logistics for Handling Arixtra (Fondaparinux Sodium) in a Laboratory Setting
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Arixtra (fondaparinux sodium) in a laboratory environment. The following procedures are based on established safety protocols for handling pharmaceutical compounds.
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound to ensure the implementation of appropriate protective measures. The following table summarizes the recommended personal protective equipment.
| PPE Category | Recommended Equipment | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or PVC/NBR).[1] | Prevents direct skin contact with the compound. |
| Eye Protection | Safety glasses with side shields.[1] | Protects eyes from potential splashes of the solution. |
| Body Protection | Laboratory coat.[1] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. If aerosolization is possible, a NIOSH-approved respirator may be necessary.[1] | Minimizes inhalation of any aerosolized particles. |
Operational Plan: Safe Handling Procedure
-
Preparation : Ensure all necessary PPE is worn correctly before handling the product. Work in a designated, well-ventilated area.
-
Handling : Avoid direct contact with skin and eyes. Prevent the formation of aerosols.
-
In Case of Exposure :
-
Skin Contact : Immediately wash the affected area with soap and plenty of water. If irritation or a rash occurs, seek medical advice.[1]
-
Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do so. If eye irritation persists, seek medical attention.[1]
-
Inhalation : Move to fresh air and rest in a comfortable breathing position. If symptoms occur, get medical attention immediately.
-
Ingestion : Rinse the mouth thoroughly with water. Do not induce vomiting without medical advice and seek medical attention if symptoms occur.[1]
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure safety.
-
Unused or Expired this compound : Should be disposed of as pharmaceutical waste in accordance with local, state, and federal regulations. This typically involves placing it in a designated pharmaceutical waste container for incineration.
-
Contaminated Labware (e.g., syringes, vials, pipette tips) : Needles and other sharps must be placed in a designated sharps container. Other contaminated disposable labware should be placed in a sealed and labeled hazardous waste container.
-
Contaminated PPE (e.g., gloves, disposable lab coats) : Should be placed in a sealed and appropriately labeled hazardous waste container for disposal.
Below is a workflow diagram illustrating the safe handling and disposal of this compound in a laboratory setting.
Caption: Workflow for safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
